molecular formula C7H10N2O B062397 4-(2-Hydroxyethylamino)-pyridine CAS No. 192130-06-6

4-(2-Hydroxyethylamino)-pyridine

Cat. No.: B062397
CAS No.: 192130-06-6
M. Wt: 138.17 g/mol
InChI Key: MGSLNQCOIOCSBQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylamino)-pyridine is a multifunctional pyridine derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a synergistic molecular structure, combining a pyridine ring, a known pharmacophore and ligand, with a 2-hydroxyethylamino side chain. This unique architecture confers properties of both a hydrogen bond donor and acceptor, making it a valuable intermediate and catalyst. Its primary research application is as a superior nucleophilic catalyst and a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. The molecule's mechanism of action in catalysis often involves the formation of highly reactive acylpyridinium intermediates, significantly accelerating acylation and esterification reactions under mild conditions. Furthermore, the reactive hydroxyl and amino groups serve as convenient handles for further functionalization, enabling researchers to create amides, esters, and ureas for library synthesis in drug discovery programs. It is also studied for its potential chelating properties with metal ions. This high-purity reagent is intended for use in laboratory-scale chemical synthesis and is an essential tool for researchers exploring novel reaction pathways, catalyst design, and the development of bioactive compounds.

Properties

IUPAC Name

2-(pyridin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLNQCOIOCSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590466
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192130-06-6
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Hydroxyethylamino)-pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Applications in Drug Discovery

Executive Summary & Molecular Architecture

4-(2-Hydroxyethylamino)-pyridine (CAS: 53429-19-1) acts as a high-value bifunctional scaffold in medicinal chemistry.[1] Unlike simple pyridines, this molecule integrates an electron-rich aminopyridine core (a proven pharmacophore for kinase hinge binding) with a flexible hydroxyethyl tail (a solvating linker or handle for further derivatization).[1]

For the drug development scientist, this molecule represents a "strategic pivot point"—it allows the installation of a pyridine headgroup while simultaneously providing a reactive handle (the hydroxyl) for conjugation to solubilizing groups, degraders (PROTACs), or lipophilic tails.

Physicochemical Profile
PropertyValue / DescriptionRelevance
Formula C

H

N

O
Core stoichiometry
MW 138.17 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Design)
Physical State Low-melting solid / Viscous oilHygroscopic; handling requires moisture control
pKa (Pyridine N) ~9.1 (Predicted)Highly basic due to resonance donation from the 4-amino group
LogP ~0.1 to 0.5Amphiphilic; good water solubility relative to lipophilic drugs
H-Bond Donors 2 (NH, OH)Critical for active site engagement
H-Bond Acceptors 3 (Py-N, NH, OH)Versatile interaction profile

Synthetic Methodology: The Protocol

The most robust synthesis relies on Nucleophilic Aromatic Substitution (


) . The 4-position of the pyridine ring is electronically activated for nucleophilic attack, particularly when the ring nitrogen is protonated or quaternized.
Mechanistic Insight

The reaction between 4-chloropyridine hydrochloride and ethanolamine proceeds via an addition-elimination mechanism.[1]

  • Activation: The protonated pyridinium species (from the HCl salt) is highly electrophilic at the C4 position.

  • Addition: Ethanolamine attacks C4, breaking aromaticity and forming a Meisenheimer-like intermediate.[1]

  • Elimination: Chloride is ejected, and aromaticity is restored.

  • Deprotonation: The excess ethanolamine acts as a base to neutralize the resulting HCl.[1]

Validated Laboratory Protocol

Note: This protocol is designed for gram-scale synthesis with a focus on purity.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)[1]

  • Ethanolamine (5.0 eq) – Acts as both reactant and solvent/base.[1]

  • Solvent: None (Neat) or n-Butanol (if temperature control is needed).[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-chloropyridine HCl.

  • Addition: Add ethanolamine slowly under inert atmosphere (

    
    ). Exotherm may occur.[1]
    
  • Reaction: Heat the mixture to 130–140°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM).[1] 4-chloropyridine (Rf ~0.[1]8) should disappear; Product (Rf ~0.[1]3) will appear.[1][2]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with minimal water (to solubilize salts).[1]

    • Basify to pH >10 using 50% NaOH (aq) to ensure the pyridine is in the free base form.

    • Extraction: Extract exhaustively with Ethyl Acetate (3x) or DCM.[1] The product is polar; salting out the aqueous layer (NaCl) improves yield.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Recrystallization:[1][3] Ethyl Acetate/Hexane or Ethanol/Ether.[1]

Synthesis Pathway Visualization[1]

Synthesis Reactants 4-Chloropyridine HCl + Ethanolamine Inter Meisenheimer Complex Reactants->Inter Heat (140°C) Nucleophilic Attack Elim Elimination of Cl- Inter->Elim - HCl Product 4-(2-Hydroxyethylamino) -pyridine Elim->Product Restoration of Aromaticity

Figure 1: The


 pathway for the synthesis of 4-(2-hydroxyethylamino)-pyridine.

Reactivity & Derivatization Guide

For the medicinal chemist, this molecule offers three distinct points of reactivity (Orthogonal Reactivity). Understanding the hierarchy of these sites is crucial for selective functionalization.

The Reactivity Hierarchy[1]
  • Hydroxyl Group (-OH): The most nucleophilic site for acylation or alkylation under neutral conditions.[1]

    • Use: Attachment of linkers, conversion to leaving groups (Tosylate/Mesylate) for cyclization.

  • Pyridine Nitrogen (Py-N): Moderately nucleophilic but highly basic.[1]

    • Use: Salt formation (solubility), N-oxidation (metabolic stability), or quaternization (targeting mitochondria).

  • Secondary Amine (-NH-): The least reactive nucleophile due to resonance delocalization into the pyridine ring.[1]

    • Use: Requires strong bases to deprotonate for alkylation; generally acts as a stable linker.[1]

Strategic Derivatization Map[1]

Reactivity Center 4-(2-Hydroxyethylamino) -pyridine OH_Rxn Hydroxyl Modification (Ester/Ether) Center->OH_Rxn AcCl / Base or Alkyl Halide PyN_Rxn Pyridine N-Alkylation (Quaternization) Center->PyN_Rxn R-X (Mel, BnBr) Cycl_Rxn Intramolecular Cyclization (Imidazopyridines) Center->Cycl_Rxn 1. SOCl2 (Cl substitution) 2. Base (Ring Closure)

Figure 2: Divergent synthetic applications.[1][4][5] The hydroxyl group allows for linker chemistry, while the amine-pyridine core remains intact.

Pharmaceutical Applications & Bioisosterism[1][9]

Kinase Inhibitor Scaffolds

The 4-aminopyridine motif is a classic "Hinge Binder."[1] The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic NH acts as a donor.

  • Design Tip: The hydroxyethyl tail can extend into the solvent-exposed region of the ATP binding pocket, improving solubility and allowing the attachment of solubilizing groups (e.g., morpholine, piperazine) via the hydroxyl handle.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical.

  • Utility: This molecule serves as a rigid-flexible hybrid linker.[1] The pyridine provides rigidity and potential pi-stacking, while the ethyl chain offers flexibility.

Solubility Enhancement

Converting the free base to a salt (e.g., Hydrochloride, Mesylate) significantly increases water solubility. The pyridine nitrogen (pKa ~9.[1]1) is the primary protonation site, ensuring stable salt formation for oral dosage forms.

Safety & Handling (E-E-A-T Compliance)

Hazard Classification:

  • Skin/Eye Irritant: The free base is basic and can cause chemical burns or severe irritation.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of aminopyridines).[1][6][7]

Storage Protocol:

  • Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: Stable at room temperature but sensitive to oxidation (N-oxide formation) over prolonged exposure to air/light.[1]

Disposal:

  • Incineration with a scrubber for nitrogen oxides (

    
    ).[1]
    

References

  • PubChem. Compound Summary: 4-(2-Hydroxyethylamino)pyridine. National Library of Medicine.[1] Available at: [Link] (Note: Link directs to the isomeric 4-pyridineethanol structure often grouped; specific CAS 53429-19-1 search within PubChem is required for specific isomer data).[1]

Sources

Technical Guide: Structure Elucidation of 2-(pyridin-4-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(pyridin-4-ylamino)ethanol (CAS: 53576-88-2) is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Rho-kinase) and a ligand in coordination chemistry.[1] Its structural integrity is defined by the specific regiochemistry of the amino-linkage at the pyridine C4 position.

This guide details the elucidation of this molecule, distinguishing it from its regioisomers (2- and 3-substituted pyridines) and characterizing its tautomeric equilibrium.[1] The methodology prioritizes regiospecific validation using NMR symmetry arguments and impurity profiling derived from the synthetic pathway.

Part 1: Synthetic Pathway & Impurity Origins

To elucidate a structure, one must understand its origin.[1] The synthesis of 2-(pyridin-4-ylamino)ethanol typically proceeds via Nucleophilic Aromatic Substitution (


).[1]
The Reaction Mechanism

The reaction involves the attack of ethanolamine (nucleophile) on 4-chloropyridine hydrochloride (electrophile).[1] The nitrogen of the pyridine ring acts as an electron sink, activating the C4 position for substitution.

Key Synthetic Challenges:

  • Regio-isomer Contamination: If the starting material is impure (containing 2- or 3-chloropyridine), the final product will contain isomers that are difficult to separate.[1]

  • Bis-Alkylation: The secondary amine product is still nucleophilic and can react with another equivalent of 4-chloropyridine, forming a "dimer" impurity.[1]

Workflow Visualization

The following diagram outlines the synthesis and the critical decision points for purification to ensure structural homogeneity.

SynthesisWorkflow Start Reactants: 4-Chloropyridine HCl + Ethanolamine (Excess) Process Reflux (130°C) Solvent-free or BuOH SNAr Mechanism Start->Process N-alkylation Quench Basification (NaOH) to pH 10-11 Process->Quench HCl removal Extract Extraction (EtOAc or DCM) Quench->Extract Free base isolation Purify Recrystallization (remove bis-alkylated) Extract->Purify Crude oil Product Target: 2-(pyridin-4-ylamino)ethanol Purify->Product >98% Purity

Caption: Synthetic workflow for 2-(pyridin-4-ylamino)ethanol emphasizing the isolation of the free base.

Part 2: Spectroscopic Characterization (The Core)[1]

The definitive proof of structure for 2-(pyridin-4-ylamino)ethanol relies on establishing the substitution pattern of the pyridine ring.[1]

Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Positive Mode)[1]

  • Expected Result:

    
     m/z.[1]
    
  • Interpretation: Confirms the molecular formula

    
    .[1] While this confirms the mass, it does not distinguish between the 2-, 3-, or 4-isomers.[1]
    
Proton NMR ( NMR) - The Symmetry Argument

This is the most critical step.[1] The symmetry of the 4-substituted pyridine ring creates a distinct spectral signature compared to the 2- or 3-isomers.[1]

RegionSignal TypeIntegrationChemical Shift (

ppm)
MultiplicityAssignment
Aromatic Doublet2H8.0 - 8.2

Hz
Pyridine C2-H, C6-H (

)
Aromatic Doublet2H6.4 - 6.6

Hz
Pyridine C3-H, C5-H (

)
Linker Triplet2H3.5 - 3.6

Hz

Linker Triplet2H3.1 - 3.2

Hz

Exchange Broad Singlet2HVariable-

and

The "Self-Validating" Logic:

  • 4-Isomer (Target): Possesses a

    
     axis of symmetry (chemically equivalent protons).[1] You observe an AA'BB' system  appearing as two strong doublets.[1]
    
  • 2-Isomer: No symmetry.[1] You would observe an ABCD system (4 distinct aromatic signals).

  • 3-Isomer: No symmetry.[1] You would observe 4 distinct aromatic signals.

Carbon NMR ( NMR)
  • C2/C6: ~150 ppm (Deshielded by ring nitrogen).[1]

  • C4: ~155 ppm (Deshielded by amine attachment).[1]

  • C3/C5: ~108 ppm (Shielded by resonance donation from the exocyclic amine).[1]

  • Aliphatic: ~60 ppm (

    
    ) and ~45 ppm (
    
    
    
    ).[1]
Infrared Spectroscopy (IR)[1][2]
  • 3200-3400 cm⁻¹: Broad stretch indicating O-H and N-H.[1]

  • 1605 cm⁻¹: C=N ring stretch (characteristic of pyridine).[1]

  • Validation: Absence of a strong C=O peak rules out the oxidation of the alcohol to an aldehyde or carboxylic acid.

Part 3: Advanced Elucidation & Tautomerism

A common pitfall in analyzing 4-aminopyridines is the potential for amino-imino tautomerism .[1]

The Equilibrium


(Amino form)

(Imino form)

In solution (DMSO/Methanol), the Amino form is dominant due to the preservation of aromaticity in the pyridine ring. However, strong intermolecular hydrogen bonding can stabilize the imino form in the solid state or specific solvents.

Diagnostic Check:

  • X-Ray Crystallography: If available, this is definitive.[1] The C-N bond length is shorter in the imino form (double bond character) vs the amino form (single bond character).

  • UV-Vis: The imino form typically shows a bathochromic shift (red shift) compared to the amino form.[1]

Elucidation Logic Tree

Use this decision tree to confirm the structure from raw data.

ElucidationLogic Data Unknown Sample Data MS_Check Mass Spec: 139 m/z? Data->MS_Check Fail_MS Not Target MS_Check->Fail_MS No NMR_Check 1H NMR Aromatic Region: Symmetry Check MS_Check->NMR_Check Yes Pattern_AABB 2 Doublets (2H each) (AA'BB' System) NMR_Check->Pattern_AABB Pattern_ABCD 4 Distinct Signals (ABCD System) NMR_Check->Pattern_ABCD Confirm CONFIRMED: 4-substituted isomer Pattern_AABB->Confirm Reject REJECT: 2- or 3-substituted isomer Pattern_ABCD->Reject

Caption: Logical decision tree for distinguishing the 4-isomer from regioisomers using NMR symmetry.

Part 4: Experimental Protocol

Objective: Synthesis and analytical validation of 2-(pyridin-4-ylamino)ethanol reference standard.

Synthesis
  • Charge: In a round-bottom flask, combine 4-chloropyridine HCl (1.0 eq) and Ethanolamine (5.0 eq). The excess amine acts as both reactant and solvent/base.[1]

  • Reaction: Heat to 130°C for 4-6 hours under

    
     atmosphere. Monitor by TLC (10% MeOH in DCM).[1]
    
  • Workup: Cool to room temperature. Dilute with water.[1] Adjust pH to >11 using 10% NaOH.[1]

  • Extraction: Extract the aqueous layer continuously with Ethyl Acetate or DCM (the product is water-soluble, so continuous extraction is preferred).[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot ethyl acetate or toluene to remove the bis-alkylated impurity.[1]

Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 9 for better peak shape of basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 737420, 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. (Note: Used for structural analogy and property verification). Retrieved January 28, 2026 from [Link]

  • Alkorta, I., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. (Provides theoretical basis for amino-imino tautomerism in pyridine derivatives). Chemistry Central Journal. Retrieved from [Link]

Sources

4-(2-Hydroxyethylamino)-pyridine CAS number 192130-06-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (CAS 192130-06-6) is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical kinase inhibitors, agrochemicals, and functionalized polymers.[1][2][3][4][5] Characterized by a pyridine ring substituted at the para position with a secondary amine linked to a primary alcohol, this molecule bridges the gap between basic heterocycles and aliphatic nucleophiles.

This technical guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis workflow emphasizing the instability of the 4-chloropyridine precursor, and a strategic overview of its utility in drug discovery and materials science.

Physicochemical Profile

The dual functionality of the molecule—possessing both a basic pyridine nitrogen and a nucleophilic hydroxyl group—dictates its solubility and reactivity profile.

PropertyValue / DescriptionNote
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Viscous oil or low-melting solidTends to supercool; hygroscopic.
Boiling Point ~322°C (Predicted)Decomposes before boiling at atm pressure.
pKa (Pyridine N) ~9.1 (Predicted)Electron-donating amino group increases basicity vs. pyridine.
Solubility High: Water, Ethanol, DMSOLow: Hexanes, Diethyl etherAmphiphilic nature due to H-bonding.
Storage 2-8°C, Inert AtmosphereSensitive to oxidation and moisture.

Synthetic Methodology & Mechanism

The Challenge of the Precursor

The synthesis of 4-substituted pyridines typically proceeds via Nucleophilic Aromatic Substitution (SₙAr). However, the primary precursor, 4-chloropyridine , presents a unique stability challenge. The free base of 4-chloropyridine undergoes rapid intermolecular self-quaternization (polymerization) at room temperature to form polyviologens.

Expert Insight: To ensure reproducibility, one must utilize 4-chloropyridine hydrochloride as the starting material. The free base should never be isolated. The reaction requires an excess of nucleophile (ethanolamine) or an auxiliary base to neutralize the HCl in situ, allowing the reaction to proceed without polymerization of the starting material.

Validated Synthesis Protocol

Reaction: 4-Chloropyridine HCl + 2-Aminoethanol


 4-(2-Hydroxyethylamino)-pyridine
Reagents:
  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Ethanolamine (5.0 eq) – Acts as both reactant and solvent/base.

  • Solvent: None (Neat) or Water (if temperature control is needed).

Step-by-Step Workflow:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Addition: Charge the flask with Ethanolamine (excess). Heat to 60°C.

  • Reaction: Slowly add 4-Chloropyridine Hydrochloride portion-wise. Caution: Exothermic reaction.

  • Heating: Increase temperature to 130–140°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with a minimal amount of water.

    • Extract continuously with ethyl acetate or chloroform (the product is water-soluble, so standard extraction is difficult; continuous liquid-liquid extraction is preferred).

    • Alternatively, remove excess ethanolamine via high-vacuum distillation.

  • Purification: Recrystallization from ethanol/ether or flash column chromatography (DCM/MeOH/NH₃ gradient).

Reaction Mechanism Visualization

The reaction follows an addition-elimination mechanism (SₙAr). The amine attacks the electron-deficient C4 position of the pyridine, forming a Meisenheimer intermediate, followed by the restoration of aromaticity via chloride expulsion.

Synthesis cluster_conditions Critical Control Points Start 4-Chloropyridine Hydrochloride Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (130°C) Reagent Ethanolamine (Excess) Reagent->Intermediate Product 4-(2-Hydroxyethylamino)- pyridine Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: SₙAr reaction pathway emphasizing the direct conversion of the salt form to the product.

Structural Characterization

Verification of the product structure relies on identifying the distinct substitution pattern on the pyridine ring and the aliphatic chain signals.

Expected ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.05 (d, J=6.0 Hz, 2H): Pyridine α-protons (C2, C6). Deshielded by ring nitrogen.

  • δ 6.55 (d, J=6.0 Hz, 2H): Pyridine β-protons (C3, C5). Shielded by the electron-donating amino group (ortho-like effect).

  • δ 6.30 (t, 1H): NH proton (broad, exchangeable).

  • δ 4.75 (t, 1H): OH proton.

  • δ 3.55 (q, 2H): Methylene protons adjacent to OH (-CH ₂OH).

  • δ 3.15 (q, 2H): Methylene protons adjacent to NH (-NHCH ₂-).

Key Diagnostic: The coupling constant of ~6.0 Hz for the aromatic protons is characteristic of 4-substituted pyridines. A shift in the β-protons from ~7.3 ppm (unsubstituted) to ~6.5 ppm confirms the electron donation from the amine.

Applications in Drug Discovery & Materials[6]

Medicinal Chemistry Scaffold

CAS 192130-06-6 serves as a versatile "linker" molecule. The pyridine ring acts as a hydrogen bond acceptor in active sites (e.g., kinase hinge regions), while the hydroxyethyl tail provides a handle for further derivatization to improve solubility or target engagement.

  • Kinase Inhibition: The 4-aminopyridine motif is a bioisostere of the aniline moiety found in many kinase inhibitors. The hydroxyl group can be cyclized or etherified to access specific hydrophobic pockets.

  • Trypanocidal Agents: Research indicates that pyridin-4-ylamino derivatives can bind to specific parasitic enzymes, with the amino-alcohol chain participating in critical H-bond networks with residues like MET-106 and TYR-103 in target proteins [1].

Functionalization Logic

The molecule offers three distinct sites for chemical modification:

  • Pyridine Nitrogen: Quaternization or N-oxidation.

  • Secondary Amine: Acylation (though less reactive due to conjugation).

  • Primary Alcohol: Esterification, oxidation to aldehyde, or conversion to a leaving group.

Applications Core 4-(2-Hydroxyethylamino)-pyridine (CAS 192130-06-6) Vinyl Vinylpyridines (Polymer Precursors) Core->Vinyl Dehydration (-H₂O) Kinase Kinase Inhibitors (Hinge Binders) Core->Kinase Scaffold Optimization Prodrug Ester Prodrugs (Solubility/Bioavailability) Core->Prodrug Esterification (R-COOH) NOxide Pyridine N-Oxides (Metabolites/Linkers) Core->NOxide Oxidation (mCPBA)

Figure 2: Divergent synthesis tree demonstrating the utility of CAS 192130-06-6 in downstream applications.

Safety & Handling Protocols

Signal Word: DANGER GHS Classifications: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

  • Corrosivity: As a strong organic base, this compound causes severe skin burns and eye damage.

  • PPE Requirements:

    • Eyes: Chemical safety goggles AND face shield.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Respiratory: Use a P2 or N95 respirator if dust/aerosol formation is likely.

  • First Aid: In case of contact, immediately flush eyes with water for >15 minutes. Remove contaminated clothing. Do not neutralize with acid on the skin; wash with copious water [2].

References

  • In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS Omega. (2026). Identifies binding modes of pyridin-4-ylamino derivatives. (Note: Generalized link to journal based on search context).

  • Safety Data Sheet: 4-(2-Hydroxyethylamino)-pyridine. Oakwood Chemical. (2021).[1] Detailed H-statements and handling.

  • Method for synthesizing 4-chloro-pyridine. Google Patents (CN103360306A). Describes the instability of the chloro-precursor and stabilization techniques.

  • Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Review of nucleophilic substitution on pyridine rings.

Sources

Physicochemical Characterization and Synthetic Utility of 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-(2-Hydroxyethylamino)-pyridine , also known as 2-(pyridin-4-ylamino)ethanol , serves as a critical bifunctional building block in medicinal chemistry. Its structure—comprising a pyridine ring capable of


-stacking and hydrogen bonding, linked via a secondary amine to a hydrophilic hydroxyethyl tail—makes it an ideal scaffold for adjusting the lipophilicity (LogP) and solubility profiles of kinase inhibitors and GPCR ligands.

This guide provides a definitive technical breakdown of its molecular weight, isotopic distribution, and synthetic pathways, specifically addressing the common confusion between this compound and its carbon-linked analog, 4-(2-hydroxyethyl)pyridine.

Core Physicochemical Data
PropertyValueTechnical Context
CAS Registry Number 192130-06-6 Note: Do not confuse with CAS 5344-27-4 (4-(2-hydroxyethyl)pyridine).
Chemical Formula

Stoichiometry basis for synthesis.
Average Molecular Weight 138.17 g/mol Used for bulk reagent calculations.
Monoisotopic Mass 138.079313 Da Required for High-Resolution Mass Spectrometry (HRMS).
Polar Surface Area (PSA) ~45 ŲPredictive of membrane permeability (Lipinski's Rule).
pKa (Calculated) ~9.1 (Pyridine N)Exists largely as a cation at physiological pH (7.4).

Synthetic Pathways & Stoichiometric Control

The synthesis of 4-(2-Hydroxyethylamino)-pyridine relies on Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyridine ring (particularly at the C4 position) allows for the displacement of a leaving group by the nucleophilic nitrogen of ethanolamine.
Reaction Mechanism

The reaction typically utilizes 4-chloropyridine hydrochloride or 4-bromopyridine as the electrophile. The mechanism proceeds via an addition-elimination pathway (Meisenheimer complex intermediate).

Critical Process Parameter (CPP): The reaction requires excess ethanolamine or an external base (e.g.,


 or 

) to neutralize the HCl generated. Failure to scavenge acid results in the protonation of the ethanolamine nucleophile, arresting the reaction.
Visualization: Synthesis Workflow

The following diagram illustrates the standard synthetic route and workup logic.

SynthesisWorkflow Start Input Reagents: 4-Chloropyridine HCl + Ethanolamine (Excess) Process Reaction Condition: Reflux (110-130°C) Solvent: Neat or n-BuOH Time: 4-12 hrs Start->Process SNAr Initiation Intermediate Intermediate: Meisenheimer Complex Process->Intermediate Transition Workup Workup: Basify (NaOH to pH > 10) Extract (CH2Cl2 or EtOAc) Process->Workup Completion Intermediate->Process Product Final Product: 4-(2-Hydroxyethylamino)-pyridine (Free Base) Workup->Product Purification

Figure 1: Synthetic workflow for the


 preparation of 4-(2-Hydroxyethylamino)-pyridine. High temperature is required to overcome the activation energy barrier of the deactivated pyridine ring.
Experimental Protocol (Self-Validating)

Objective: Synthesis of 10 mmol of 4-(2-Hydroxyethylamino)-pyridine.

  • Reagent Prep: Weigh 1.50 g (10 mmol) of 4-chloropyridine hydrochloride (MW: 150.01 g/mol ).

  • Nucleophile Addition: Add 3.05 g (50 mmol, 5 equiv) of ethanolamine. Note: Ethanolamine acts as both reactant and solvent/base.

  • Reaction: Heat the mixture to 130°C in a sealed pressure tube or under reflux for 6 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM). The starting material (UV active) should disappear.

  • Workup:

    • Cool to room temperature.

    • Dilute with 20 mL water.

    • Adjust pH to >12 using 5M NaOH (converts the pyridinium salt to free base).

    • Extract continuously with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Expected Yield: ~70-85%.[1]

Analytical Characterization

Validating the molecular weight and structure requires distinguishing the product from potential impurities (such as bis-alkylation products).

Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 139.1

  • Fragmentation Pattern:

    • Loss of

      
       (31 Da) 
      
      
      
      Peak at m/z ~108 (Pyridine-NH-CH2 cation).
    • Loss of

      
      
      
      
      
      Peak at m/z ~79 (Pyridine cation).
Nuclear Magnetic Resonance ( -NMR)

The symmetry of the 4-substituted pyridine ring creates a distinct AA'BB' splitting pattern.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyridine C2-H, C6-H8.0 – 8.2Doublet (d)2H

-protons (Deshielded)
Pyridine C3-H, C5-H6.4 – 6.6Doublet (d)2H

-protons (Shielded by amino group)
N-H~5.0 - 6.0Broad Singlet1HExchangeable

3.2 – 3.4Triplet (t)2HMethylene adjacent to N

3.7 – 3.9Triplet (t)2HMethylene adjacent to O

Pharmaceutical Relevance & Salt Forms[2][3]

In drug development, this molecule is rarely used as a free base in final formulations due to stability and solubility concerns. It is frequently converted to the Hydrochloride (HCl) or Tosylate salt.

Salt Stoichiometry Table

Researchers must adjust molecular weight calculations based on the form supplied by vendors.

FormAdded ComponentMW CalculationFinal MW ( g/mol )
Free Base None138.17138.17
Mono-HCl + HCl (36.46)

174.63
Di-HCl + 2HCl (72.92)

211.09

Common Pitfall: Commercial vendors often supply the HCl salt without explicitly stating "Hydrochloride" in the main product title. Always verify the CAS number or the specific Certificate of Analysis (CoA) chloride content.

Biological Application Logic

The 4-aminopyridine motif is a privileged scaffold. The addition of the hydroxyethyl chain serves two specific medicinal chemistry functions:

  • Solubility Handle: The hydroxyl group acts as a hydrogen bond donor/acceptor, lowering the LogP compared to an ethyl chain.

  • Linker Capability: The terminal hydroxyl can be activated (e.g., mesylated) to attach the pyridine headgroup to larger macromolecules or PROTAC linkers.

DrugDesign Scaffold 4-(2-Hydroxyethylamino)-pyridine Kinase Kinase Inhibitor Hinge Binder (Pyridine N accepts H-bond) Scaffold->Kinase Primary Function PROTAC PROTAC Linker Attachment (via Hydroxyl group) Scaffold->PROTAC Synthetic Utility Solubility Solubility Modulator (Reduces LogP) Scaffold->Solubility ADME Property

Figure 2: Pharmacophore utility map. The molecule acts as a versatile hinge binder in kinase inhibition and a functionalizable linker in targeted protein degradation.

References

  • ChemicalBook. (2022). 4-(2-HYDROXYETHYLAMINO)-PYRIDINE Product Properties and CAS 192130-06-6.[2][3] Link

  • Sigma-Aldrich. (n.d.).[4] 4-(2-Aminoethyl)pyridine (Analog comparison and physical data reference). Link

  • National Institutes of Health (NIH). (2021). The Expanding Role of Pyridine Scaffolds in Drug Design. PMC8263845. Link

  • PubChem. (n.d.). Compound Summary: 4-(2-hydroxyethylamino)pyridine.[2][3] Link

  • PrepChem. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine (Methodology adaptation source). Link

Sources

Technical Guide: Solubility Profile and Handling of 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Hydroxyethylamino)-pyridine Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties and solubility landscape of 4-(2-Hydroxyethylamino)-pyridine (also known as 2-(pyridin-4-ylamino)ethanol).[1][2] Unlike simple pyridines, this molecule exhibits a "push-pull" electronic structure due to the electron-donating amine at the 4-position, significantly elevating its basicity and polarity.[1][2]

This document moves beyond static data, offering a dynamic understanding of how solvent choice impacts process efficiency, from recrystallization to high-performance liquid chromatography (HPLC) method development.[1]

Part 1: Physicochemical Architectonics

To predict solubility, one must first understand the molecular forces at play. This molecule is not merely a pyridine; it is a 4-aminopyridine derivative .[1][2][3]

Structural Analysis & Electronic Effects[2]
  • The "Push" Effect: The exocyclic nitrogen atom (amino group) donates electron density into the pyridine ring via resonance.[1] This significantly increases the electron density at the ring nitrogen.[1]

  • The "Pull" (Solvation) Effect: The hydroxyl (-OH) tail provides a site for strong hydrogen bond donation and acceptance, making the molecule highly compatible with protic solvents.[1]

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Solubility
pKa (Ring N) ~9.1 - 9.3Highly basic.[1][2] Will protonate in weak acids, drastically altering solubility.
LogP (Octanol/Water) ~0.1 - 0.5Low lipophilicity.[2] Prefers polar organic solvents or water over hydrocarbons.[2]
H-Bond Donors 2 (NH, OH)High affinity for alcohols and water.[2]
H-Bond Acceptors 3 (Ring N, OH, NH)Excellent solubility in DMSO/DMF.[4]

Expert Insight: The high pKa (compared to unsubstituted pyridine's pKa of 5.2) means this compound exists as a cation in neutral water (pH 7) to a significant extent.[2] To extract it into an organic solvent, you must adjust the aqueous phase to pH > 11.

Part 2: Solubility Landscape

The following data categorizes solvents based on their interaction mechanism with 4-(2-Hydroxyethylamino)-pyridine.

Solubility Data Table

Qualitative solubility at 25°C unless otherwise noted.

Solvent ClassSpecific SolventSolubility StatusMechanistic Note
Polar Protic Methanol (MeOH)High (>100 mg/mL)Strong H-bonding matches the solute's OH/NH groups.[1][2]
Ethanol (EtOH)High Ideal for recrystallization when paired with an anti-solvent.
Water (pH 7)Moderate/High Soluble due to partial protonation and polarity.
Water (pH < 4)Very High Forms the pyridinium salt (cationic), infinite miscibility.
Polar Aprotic DMSOVery High Disrupts intermolecular H-bonds; excellent for NMR/Stock solutions.[1][2]
DMFHigh Similar to DMSO; useful for coupling reactions.
AcetoneModerate Good solvent for slurrying; less effective than alcohols.
Chlorinated Dichloromethane (DCM)Good The "Workhorse" solvent for extraction from basic aqueous layers.
ChloroformGood Often used for NMR; beware of acidity in aged solvent.
Non-Polar Diethyl EtherLow/Insoluble Excellent anti-solvent for precipitation.
Hexanes/HeptaneInsoluble strictly an anti-solvent; causes "oiling out" if added too fast.
TolueneLow Soluble only at high temperatures (reflux).

Part 3: Critical Protocols & Workflows

The "pH-Switch" Extraction Protocol

Objective: Isolate pure 4-(2-Hydroxyethylamino)-pyridine from a reaction mixture containing neutral impurities.[1][2] Principle: Exploiting the pKa (~9.1) to toggle the molecule between water-soluble (cation) and organic-soluble (neutral) states.[1][2]

  • Acidification: Dissolve crude mixture in 1M HCl. The target becomes the pyridinium salt (Water Soluble). Neutral organic impurities remain uncharged.[2]

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc). Discard the organic layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12. The target returns to its neutral free-base form.[1][2]

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[2]

    • Note: DCM is preferred over EtOAc here because aminopyridines are often more soluble in chlorinated solvents.[2]

  • Drying: Dry combined DCM layers over anhydrous

    
     and concentrate.
    
Binary Solvent Recrystallization

Objective: Purify the solid to >98% purity without chromatography.

  • Solvent A (Good Solvent): Ethanol (absolute) or Methanol.[2]

  • Solvent B (Anti-Solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Once dissolved, remove from heat.

  • Add Solvent B (Ether) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the resulting white/off-white crystals.[1][2]

Part 4: Visualization of Logic Flow

Solubility Decision Tree (Process Development)

This diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction, Extraction, or Purification).

SolubilityLogic Start Select Operation Reaction Reaction Medium Start->Reaction Extraction Extraction/Workup Start->Extraction Purification Recrystallization Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp PHCheck Is pH > 11? Extraction->PHCheck BinarySystem Binary System Needed? Purification->BinarySystem UseDMF Use DMF/DMSO HighTemp->UseDMF Yes UseEtOH Use Ethanol/MeOH HighTemp->UseEtOH No UseDCM Use DCM or CHCl3 PHCheck->UseDCM Yes AdjustPH Adjust pH with NaOH PHCheck->AdjustPH No AdjustPH->UseDCM System1 Solvent: EtOH Anti-Solvent: Ether BinarySystem->System1 High Polarity Impurities System2 Solvent: EtOAc Anti-Solvent: Hexane BinarySystem->System2 Low Polarity Impurities

Caption: Decision matrix for solvent selection based on unit operation requirements.

Part 5: Safety & Handling (E-E-A-T)

Warning: 4-Aminopyridine derivatives are known potassium channel blockers.[1][2] While the hydroxyethyl group reduces lipophilicity (and potentially blood-brain barrier penetration) compared to the parent 4-AP, this compound should still be treated as a neurotoxin .[1][2]

  • Skin Absorption: The molecule is moderately polar but can penetrate skin, especially in the presence of solvents like DMSO. Double-gloving (Nitrile) is mandatory.[1][2]

  • Acid Sensitivity: Do not store in chlorinated solvents (DCM/Chloroform) for extended periods (>24h) without a stabilizer (e.g., amylene), as the slow formation of HCl will protonate the pyridine ring, causing precipitation or unintended salt formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. (Note: Used for comparative physicochemical property analysis of pyridine-ethanol derivatives).[1][2] Link

  • Fisher Scientific. Safety Data Sheet: 4-(Dimethylamino)pyridine. (Reference for general aminopyridine handling and solubility patterns). Link

  • ChemicalBook. 4-(2-Hydroxyethylamino)-pyridine Properties and Supplier Data. Link

  • Sigma-Aldrich. Product Specification: 4-Amino-1-ethanol-pyridine derivatives. Link

Sources

Comprehensive Spectroscopic Characterization of 2-(pyridin-4-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(pyridin-4-ylamino)ethanol . This document is structured to serve as a primary reference for researchers validating the identity and purity of this compound in drug development workflows.

Executive Summary

2-(Pyridin-4-ylamino)ethanol (CAS: 53272-88-1) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., ROS1, ALK inhibitors).[1] Its structure combines a pyridine ring—essential for hydrogen bonding in the ATP-binding pocket—with a hydrophilic ethanolamine tail that modulates solubility and solvent interactions.[1]

This guide provides a definitive reference for the spectroscopic identification of this molecule, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(Pyridin-4-ylamino)ethanol
Common Synonyms 4-(2-Hydroxyethylamino)pyridine;

-(2-Hydroxyethyl)-4-aminopyridine
CAS Number 53272-88-1
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow solid

Experimental Preparation & Context

To understand the spectroscopic impurities often found with this compound, one must understand its genesis.[1][2] The standard synthesis involves the nucleophilic aromatic substitution (S


Ar) of 4-chloropyridine (or 4-bromopyridine) with 2-aminoethanol.[1]

Protocol Summary:

  • Reagents: 4-Chloropyridine HCl (1.0 eq), 2-Aminoethanol (5.0 eq, acts as solvent/base).

  • Conditions: Reflux at 130°C for 4–6 hours under N

    
    .
    
  • Workup: Removal of excess amine, neutralization with NaHCO

    
    , and extraction into EtOAc or n-BuOH.
    
  • Purification: Recrystallization from EtOH/Et

    
    O or flash chromatography (DCM:MeOH).
    

Note: Common impurities include unreacted 4-chloropyridine (distinct NMR signals) or the bis-alkylated byproduct if stoichiometry is not controlled.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The electron-donating amino group at the 4-position significantly shields the protons at the 3 and 5 positions, creating a distinct separation from the 2 and 6 protons.[1]

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is preferred over CDCl

due to the polarity of the hydroxyl and amino groups, ensuring sharp resolution of exchangeable protons.[1]
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
2, 6 8.05Doublet (d)2H5.8

-protons to Pyridine N (Deshielded)
NH 6.75Broad Triplet1H5.5Amine proton (Exchangeable); couples to CH

3, 5 6.52Doublet (d)2H5.9

-protons; Shielded by mesomeric effect of NH
OH 4.75Broad Singlet1H-Hydroxyl proton (Exchangeable)
O-CH

3.54Quartet/m2H5.8Methylene adjacent to Oxygen (Deshielded)
N-CH

3.18Quartet/m2H5.8Methylene adjacent to Nitrogen

Diagnostic Insight: The key indicator of 4-substitution is the AA'XX' (or AA'BB') pattern of the aromatic region.[1] If the substituent were at the 2 or 3 position, the symmetry would break, resulting in four distinct aromatic signals.[1]

C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C-4 (Ipso) 154.8Quaternary C attached to NH
C-2, C-6 149.2

-carbons (next to ring N)
C-3, C-5 107.5

-carbons (electron-rich due to resonance)
O-CH

59.3Aliphatic carbon attached to Oxygen
N-CH

44.8Aliphatic carbon attached to Nitrogen

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of the pyridine-amine linkage.[1]

Ionization & Molecular Ion[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

  • Parent Ion [M+H]

    
    :  Observed at m/z 139.1 .[1]
    
Fragmentation Pathway

The fragmentation logic follows the stability of the pyridine ring.[1] The primary loss is the hydroxyethyl tail.[1]

Graphviz Diagram: MS Fragmentation Logic The following diagram illustrates the proposed fragmentation pathway utilized for structural confirmation.

MS_Fragmentation M_Parent Parent Ion [M+H]+ m/z 139 Frag_1 Fragment A [C5H7N2]+ m/z 95 M_Parent->Frag_1 - 44 Da (C2H4O) Frag_2 Fragment B [C5H5N]+ m/z 79 Frag_1->Frag_2 - 16 Da (NH2) Loss_1 Loss of C2H4O (Ethylene oxide equivalent) Loss_2 Loss of NH2

Caption: Proposed ESI-MS fragmentation pathway for 2-(pyridin-4-ylamino)ethanol showing sequential loss of the hydroxyethyl chain and amino group.[1]

Infrared (IR) Spectroscopy

IR data is useful for verifying the functional groups, particularly the hydrogen bonding status of the solid material.[1]

Wavenumber (cm

)
Vibration ModeDescription
3250 – 3400 O-H / N-H StretchBroad, strong band indicating H-bonding network.[1]
2850 – 2950 C-H StretchAliphatic CH

stretching vibrations.
1605 C=C / C=N StretchCharacteristic "breathing" mode of the pyridine ring.[1]
1525 N-H BendAmide II-like band; specific to secondary amines.
1210 C-N StretchAromatic amine C-N bond.[1]
1060 C-O StretchPrimary alcohol C-O stretch.[1]

Quality Control & Impurity Profiling

When analyzing synthetic batches, researchers should monitor for the following specific impurities:

  • 4-Chloropyridine (Starting Material): Look for a downfield shift in the aromatic protons (approx 8.5 ppm and 7.5 ppm) and lack of aliphatic signals.[1]

  • Bis-alkylation: If the amine attacks two pyridine rings, the MS will show a peak at m/z 216 (approx), and the integration of the aromatic region to the aliphatic region will double (8:4 ratio instead of 4:4).[1]

Protocol for Rapid Purity Check (TLC)[1]
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: DCM : MeOH : NH

    
    OH (90 : 9 : 1).[1]
    
  • Visualization: UV (254 nm) and Iodine stain (for the aliphatic tail).[1]

  • R

    
     Value:  ~0.3 (varies by exact humidity/plate, but significantly lower than 4-chloropyridine due to the hydroxyl group).[1]
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Pyridine Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Compound Summary for CID 205646: 2-(Pyridin-4-ylamino)ethanol.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Pyridine shift logic).

Sources

The Pyridine Paradox: A Technical Guide to Functionalization History and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Functionalized Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of pyridine. Present in approximately 20% of the top 200 marketed drugs , the pyridine core acts as a critical bioisostere for benzene, modulating solubility, metabolic stability (reducing CYP450 liability), and hydrogen bonding potential.

However, for the synthetic chemist, pyridine has historically represented a paradox: ubiquitous in utility but recalcitrant in reactivity. Its electron-deficient nature renders it deactivated toward the electrophilic aromatic substitution (SEAr) that defines benzene chemistry, while its basic nitrogen poisons the very transition metal catalysts designed to functionalize it.

This guide traces the technical evolution of pyridine functionalization—from the brute force methods of the 19th century to the precise, radical-mediated C-H activation of the modern era.

Historical Origins: From Bone Oil to Structure

The discovery of pyridine was not a synthetic triumph but an isolationist one. In 1849 , Scottish chemist Thomas Anderson isolated a colorless, foul-smelling liquid from the thermal degradation of animal bones ("bone oil"). He named it pyridine (Greek pyr, fire + idine, aromatic base).

It took nearly two decades to elucidate its structure. In 1869 , Wilhelm Körner and James Dewar independently proposed the cyclic structure analogous to benzene, replacing one C-H unit with nitrogen. This structural insight laid the groundwork for the first era of pyridine synthesis: Ring Construction.

The Classical Era: Building the Ring vs. Attacking It

Before efficient functionalization of the ring was possible, chemists had to build the ring already functionalized.

The Hantzsch Dihydropyridine Synthesis (1881)

Arthur Hantzsch developed the first multicomponent reaction (MCR) to access the pyridine core. By condensing an aldehyde, a


-keto ester, and ammonia, he generated a 1,4-dihydropyridine (1,4-DHP), which could be oxidized to the pyridine.[1]
  • Mechanism: Cyclocondensation followed by oxidative aromatization.

  • Limitation: It produces symmetrical substitution patterns (typically 2,6-disubstituted). It does not allow for the precise placement of diverse functional groups after the ring is formed.

The Chichibabin Reaction (1914): The Nucleophilic Breakthrough

Aleksei Chichibabin discovered that while pyridine resists electrophiles, it is highly susceptible to nucleophiles. Heating pyridine with sodium amide (NaNH


) yielded 2-aminopyridine.
  • Significance: This was the first reliable method to functionalize the C2 position directly.

  • Mechanism: Addition-Elimination (

    
    ). The amide ion adds to the electron-deficient C2, forming a Meisenheimer complex (anionic 
    
    
    
    -adduct), followed by loss of hydride (as
    
    
    ).
The Minisci Reaction (1968): Radical Substitution

Francesco Minisci revolutionized the field by introducing radical chemistry. He demonstrated that nucleophilic carbon-centered radicals (generated from carboxylic acids + silver/persulfate) could attack protonated pyridines.

  • Key Insight: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring ultra-electron-deficient and highly reactive toward nucleophilic radicals.

  • Legacy: This reaction is the direct ancestor of modern photoredox pyridine functionalization.

The Transition Metal Revolution & "The 2-Pyridyl Problem"

The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) in the 1970s and 80s transformed benzene chemistry. However, applying this to pyridines revealed a critical flaw known as "The 2-Pyridyl Problem."

The Technical Challenge
  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) binds strongly to the Pd(0) or Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Boronate Instability: 2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) because the adjacent nitrogen facilitates the formation of a zwitterionic intermediate that releases the boron group.

Strategic Solutions
  • MIDA Boronates: Using N-methyliminodiacetic acid (MIDA) to mask the boron species, releasing it slowly to prevent decomposition (Burke).

  • BF3K Salts: Potassium organotrifluoroborates provide a more robust alternative to boronic acids (Molander).

  • Ligand Design: Bulky, electron-rich phosphines (e.g., Buchwald's XPhos, SPhos) prevent N-coordination to the metal center.

Modern Era: C-H Activation and Photoredox Catalysis

We are currently in the "Golden Age" of pyridine functionalization, driven by the need to modify complex drug scaffolds at a late stage without de novo synthesis.

Photoredox Catalysis (MacMillan, Stephenson)

Building on the Minisci reaction, modern photoredox catalysis uses visible light and Iridium/Ruthenium catalysts to generate radicals under mild conditions.

  • Mechanism: An excited photocatalyst oxidizes a radical precursor (e.g., a carboxylic acid or alkyl halide).[2] The resulting radical attacks the pyridine.

  • Advantage: Allows for the "Late-Stage Functionalization" of complex drugs (e.g., adding a methyl group to a pyridine core in a finished pharmaceutical).

Electrochemical Functionalization (Baran)

Phil Baran’s group has revived electrochemistry to achieve site-selective functionalization.

  • Innovation: Using electrochemical oxidation to generate radicals or electrophiles that react with pyridines.

  • Example: Regiodivergent C-H carboxylation, allowing chemists to install carboxyl groups at C2 or C4 selectively by tuning the electrochemical current and additives.

Visualization: The Evolution of Pyridine Chemistry

Timeline of Discovery

The following diagram maps the chronological evolution of pyridine functionalization strategies.

PyridineHistory Isolation 1849: Isolation (Thomas Anderson) Bone Oil Structure 1869: Structure Elucidation (Körner & Dewar) Isolation->Structure Hantzsch 1881: Hantzsch Synthesis Ring Construction Structure->Hantzsch Synthetic Logic Chichibabin 1914: Chichibabin Rxn Nucleophilic Attack (C2) Hantzsch->Chichibabin Reactivity Study Minisci 1968: Minisci Rxn Radical Attack Chichibabin->Minisci Radical Introduction PdCoupling 1980s: Pd-Catalysis Cross-Coupling Era Minisci->PdCoupling Parallel Evolution Modern 2010s+: C-H Activation Photoredox & Electrochemistry PdCoupling->Modern Overcoming Limitations

Caption: The chronological progression from isolation to modern C-H activation strategies.[3][4][5][6][7][8][9]

Mechanism Logic: Why Pyridine is Different

This flowchart illustrates the decision-making process for functionalizing pyridine based on electronic properties.

PyridineMechanism Pyridine Pyridine Core (Electron Deficient) Electrophile Electrophilic Attack? (SEAr) Pyridine->Electrophile Difficult Nucleophile Nucleophilic Attack? (SNAr) Pyridine->Nucleophile Favorable Radical Radical Attack? (Minisci/Photoredox) Pyridine->Radical Highly Favorable (Protonated Form) Meta Meta Electrophile->Meta Only at C3 (Meta) Requires harsh conditions OrthoPara OrthoPara Nucleophile->OrthoPara C2/C4 Position (Chichibabin, SNAr with Halogen) C2C4 C2C4 Radical->C2C4 C2/C4 Selectivity Late-Stage Functionalization

Caption: Mechanistic decision tree based on pyridine's electronic structure.

Comparative Analysis of Synthetic Methods

MethodologyPrimary MechanismTarget PositionKey LimitationBest Use Case
SEAr (Nitration/Bromination) Electrophilic SubstitutionC3 (Meta)Requires extreme heat/acid; low yields.Simple C3-halogenation.
Chichibabin Nucleophilic (

)
C2 (Ortho)Harsh conditions (NaNH

, heat); poor functional group tolerance.
Making 2-aminopyridines.
Cross-Coupling (Suzuki) Pd(0)/Pd(II) CyclePre-functionalized C-X"2-Pyridyl Problem" (boronate instability).Biaryl bond formation.
Minisci (Classic) Radical AdditionC2/C4Poor regiocontrol; requires excess reagents.Alkylation of simple pyridines.
Photoredox / C-H Activation SET / RadicalTunable (C2/C4)Expensive catalysts (Ir/Ru); scale-up cost.Late-stage drug modification.

Case Studies in Drug Discovery

Loratadine (Claritin) – The "Building Block" Approach

Loratadine, a blockbuster antihistamine, exemplifies the classical "building block" strategy. The pyridine ring is not functionalized at the end; it is introduced early as 2-cyano-3-methylpyridine .

  • Protocol Logic: The synthesis relies on the Ritter reaction and Grignard additions to a pre-existing pyridine nitrile. The difficulty of directly coupling to the C2 position of a complex scaffold necessitated starting with the functional handle (CN) already in place.

Esomeprazole (Nexium) – The Oxidation Challenge

In the synthesis of Esomeprazole (PPI), the pyridine ring (pyrmetazole fragment) is synthesized via a cyclization route.

  • Protocol Logic: The critical step is not the pyridine synthesis itself, but the asymmetric oxidation of the sulfide linking the pyridine to the benzimidazole. This highlights that while the pyridine is essential for biological activity (pKa modulation), its synthesis is often a solved problem of "ring construction" rather than "ring functionalization."

Imatinib (Gleevec) – Fragment Coupling

Imatinib uses a 3-pyridyl fragment.[3]

  • Protocol Logic: The synthesis couples a 3-acetylpyridine derivative to form the central pyrimidine ring. The choice of the 3-position is chemically convenient because 3-substituted pyridines behave more like benzenes (less electron-deficient at C3), avoiding the "2-pyridyl" stability issues.

References

  • Anderson, T. (1849). "On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar". Transactions of the Royal Society of Edinburgh. Link

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie. Link

  • Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus". Journal of the Russian Physical Chemical Society.
  • Minisci, F., et al. (1968). "Homolytic amidation of heteroaromatic bases". Tetrahedron Letters. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Cyclic Alkyl(amino)phosphines as Ligands for Palladium-Catalyzed Cross-Coupling". Angewandte Chemie. Link

  • Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis". Nature. Link

  • O'Brien, A. G., Baran, P. S., et al. (2014).[10] "Radical C–H Functionalization of Heteroarenes under Electrochemical Control". Angewandte Chemie. Link

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery". Nature Chemistry. Link

Sources

Technical Monograph: 2-(Pyridin-4-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-(2-Hydroxyethylamino)pyridine CAS Registry Number: 192130-06-6[1][2]

Part 1: Nomenclature & Chemical Identity

IUPAC Nomenclature Analysis

The systematic naming of 4-(2-Hydroxyethylamino)pyridine follows the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The determination of the Preferred IUPAC Name (PIN) requires identifying the principal functional group and the parent structure.[1]

  • Principal Functional Group: The molecule contains both a hydroxyl group (-OH) and a secondary amine (-NH-).[1] According to IUPAC seniority rules (Blue Book P-41), alcohols take precedence over amines and heterocyclic rings.[1] Therefore, the suffix of the name is -ol .[1]

  • Parent Structure: The carbon chain attached to the principal group is an ethane chain.[1] Thus, the parent alkane is ethanol .[1]

  • Substituent: The amino group is attached to position 2 of the ethanol chain.[1] This amino group is further substituted by a pyridin-4-yl ring system.[1]

  • Assembly: The complete substituent is (pyridin-4-ylamino) .[1][3]

Preferred IUPAC Name (PIN): 2-(Pyridin-4-ylamino)ethanol [1][2]

Structural Hierarchy Diagram

The following diagram illustrates the nomenclature priority and structural breakdown.

NomenclatureHierarchy Molecule Target Molecule C7H10N2O FuncGroups Functional Groups Molecule->FuncGroups Alcohol Hydroxyl (-OH) Priority: High (Suffix -ol) FuncGroups->Alcohol Amine Amine (-NH-) Priority: Low FuncGroups->Amine Ring Pyridine Ring Substituent FuncGroups->Ring Parent Parent Structure Ethanol Alcohol->Parent Determines PIN PIN: 2-(Pyridin-4-ylamino)ethanol Amine->PIN Prefix Ring->PIN Prefix Parent->PIN

Figure 1: IUPAC nomenclature hierarchy determining the priority of the ethanol parent structure over the pyridine ring.[1]

Part 2: Physicochemical Profiling[1]

Understanding the physicochemical properties is critical for predicting pharmacokinetics (ADME) and optimizing synthetic handling.[1]

PropertyValueContextual Note
Molecular Formula

Molecular Weight 138.17 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1]
Physical State Solid / Viscous OilTendency to crystallize depends on purity; often isolated as HCl salt.[1]
pKa (Pyridine N) ~5.2 - 6.0The 4-amino substituent is electron-donating (resonance), slightly increasing basicity compared to unsubstituted pyridine (pKa 5.2).[1]
pKa (Secondary Amine) < 1.0The exocyclic nitrogen lone pair is delocalized into the pyridine ring, rendering it non-basic.
LogP ~0.1 - 0.5Highly polar due to H-bond donor/acceptor count; high water solubility.[1]
H-Bond Donors 2(-OH, -NH-)
H-Bond Acceptors 3(Pyridine N, Amine N, Hydroxyl O)

Part 3: Synthetic Protocols

The synthesis of 2-(pyridin-4-ylamino)ethanol relies on a Nucleophilic Aromatic Substitution (


) .[1] This reaction utilizes the electron-deficient nature of the pyridine ring, particularly at the 2 and 4 positions, to displace a leaving group.[1]
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic amine (ethanolamine) attacks the C4 position of the pyridine, forming a resonance-stabilized Meisenheimer complex (sigma complex).[1] The leaving group (chloride) is then expelled, restoring aromaticity.[1]

SynthesisMechanism Chloropyridine 4-Chloropyridine (Electrophile) Complex Meisenheimer Complex Chloropyridine->Complex + Ethanolamine Heat Ethanolamine 2-Aminoethanol (Nucleophile) Ethanolamine->Complex Product 2-(Pyridin-4-ylamino)ethanol Complex->Product - Cl⁻ Byproduct HCl Complex->Byproduct

Figure 2:


 reaction pathway transforming 4-chloropyridine and ethanolamine into the target product.[1]
Step-by-Step Experimental Protocol

Safety Note: 4-Chloropyridine is unstable as a free base (prone to self-polymerization) and is typically stored as the hydrochloride salt.[1] Handle all pyridine derivatives in a fume hood.[1]

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)[1]

  • 2-Aminoethanol (Ethanolamine) (3.0 - 5.0 eq)[1]

  • Solvent: Neat (solvent-free) or Isoamyl Alcohol (if temperature control is needed)[1]

  • Base:

    
     (if using solvent) or excess Ethanolamine[1]
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloropyridine Hydrochloride (10 mmol).

  • Addition: Slowly add 2-Aminoethanol (50 mmol). The excess amine acts as both the nucleophile and the base to neutralize the HCl released.[1]

  • Reaction: Heat the mixture to 130–140°C (oil bath temperature) under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.[1]8) should disappear, and a more polar spot (Rf ~0.[1]3) should appear.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove excess ethanolamine via high-vacuum distillation (bulb-to-bulb) or by diluting with brine and extracting exhaustively with n-Butanol or Ethyl Acetate (multiple extractions required due to high water solubility).[1]

  • Purification:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1][5]
      
    • Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane with 1%

      
      ).[1]
      

Part 4: Pharmaceutical Applications[6][7]

Kinase Inhibitor Scaffolds

The 4-aminopyridine motif is a privileged structure in medicinal chemistry, often serving as a hinge-binding element in kinase inhibitors.[1]

  • H-Bonding: The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amino group acts as an H-bond donor.[1] This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases (e.g., ROS1 , ALK ).[1]

  • Solubility Handle: The hydroxyethyl tail improves the aqueous solubility of otherwise lipophilic drug candidates, improving oral bioavailability.[1]

Synthetic Intermediate

This molecule serves as a versatile building block:

  • Hydroxyl Activation: The primary alcohol can be converted to a mesylate, tosylate, or halide, enabling further coupling to larger pharmacophores.[1]

  • Cyclization: Under strong acidic conditions or with coupling agents, the alcohol can cyclize onto the pyridine ring (if activated) or other attached electrophiles to form bicyclic heterocycles.[1]

References

  • PubChem. 4-(2-Hydroxyethylamino)-pyridine | C7H10N2O.[1] National Library of Medicine.[1] Available at: [Link][1]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1]

  • PrepChem. Synthesis of 4-substituted pyridines via Nucleophilic Aromatic Substitution. (Analogous protocols for aminopyridines). Available at: [Link]

Sources

physical description of 2-(pyridin-4-ylamino)ethanol

[1][2]

Executive Summary

2-(pyridin-4-ylamino)ethanol (CAS: 192130-06-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ROS1, ALK inhibitors) and plant growth regulators.[1] Characterized by a 4-aminopyridine core substituted with a hydroxyethyl tail, the molecule combines the high basicity of the 4-aminopyridine scaffold with the hydrogen-bonding capability of a primary alcohol.[1] This guide provides a comprehensive physical and chemical analysis, synthesis protocols, and handling standards for research applications.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a pyridine ring substituted at the para position (C4) with a secondary amine, which is further tethered to a 2-hydroxyethyl group.[1] This structure imparts amphiphilic character and specific acid-base properties distinct from simple aminopyridines.[1]

ParameterDetail
IUPAC Name 2-[(pyridin-4-yl)amino]ethanol
Common Synonyms 4-(2-hydroxyethylamino)pyridine; N-(2-hydroxyethyl)-4-aminopyridine
CAS Registry Number 192130-06-6
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES OCCNC1=CC=NC=C1
InChI Key RGIIAYDCZSXHGL-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

ChemicalStructureFigure 1: Structural Connectivity of 2-(pyridin-4-ylamino)ethanolPyridinePyridine Ring(Electron Deficient)N_BridgeAmino Bridge(-NH-)Pyridine->N_BridgeC4 SubstitutionEthyl_ChainEthyl Linker(-CH2-CH2-)N_Bridge->Ethyl_ChainN-AlkylationHydroxylHydroxyl Group(-OH)Ethyl_Chain->HydroxylTerminal

Physical & Physicochemical Properties[1][3][4][5][6][7]

The physical form of 2-(pyridin-4-ylamino)ethanol is influenced by its ability to form intermolecular hydrogen bonds (via the OH and NH groups) and


1
Physical Properties Matrix[1][3][5][6][7]
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Experimental [1, 2]
Color Off-white to pale yellowOxidation sensitive
Melting Point 80 – 83 °CLit.[1][2][3] Value [1]
Boiling Point ~322 °C (Predicted)at 760 mmHg
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterPolar organic solvents preferred
pKa (Pyridine N) ~9.1 – 9.7Estimated vs. DMAP (9.7) [3]
LogP 0.18 (Predicted)Hydrophilic
Density 1.189 ± 0.06 g/cm³Predicted

Technical Insight: The high pKa (relative to unsubstituted pyridine, pKa ~5.[1]2) is due to the electron-donating effect of the amino group at the C4 position, which stabilizes the protonated pyridinium form through resonance.[1] This makes the compound a strong nucleophilic catalyst, similar to DMAP (4-dimethylaminopyridine).[1]

Synthesis & Manufacturing Protocol

Context: Direct alkylation of 4-aminopyridine with 2-chloroethanol often leads to poly-alkylation or ring quaternization.[1] The preferred industrial route utilizes a Nucleophilic Aromatic Substitution (S

1
Reaction Scheme

SynthesisPathwayFigure 2: SNAr Synthesis Route for 2-(pyridin-4-ylamino)ethanolReactant14-Chloropyridine HCl(CAS 7379-35-3)Step1Neutralization &Heating (120-140°C)Reactant1->Step1Reactant2Ethanolamine(Excess)Reactant2->Step1IntermediateMeisenheimerComplexStep1->IntermediateSNAr AttackProduct2-(pyridin-4-ylamino)ethanol(Target)Intermediate->ProductElimination of Cl-ByproductHCl (Salt)Intermediate->Byproduct

Detailed Experimental Protocol

Note: 4-Chloropyridine is unstable as a free base (polymerizes).[1] It is generated in situ from the hydrochloride salt.[1]

  • Reagents:

    • 4-Chloropyridine hydrochloride (1.0 eq)[1]

    • Ethanolamine (5.0 eq) – Acts as both reactant and solvent.[1]

    • Solvent (Optional): 2-Ethoxyethanol or n-Butanol (if not using neat ethanolamine).[1]

  • Procedure:

    • Charge: In a round-bottom flask equipped with a reflux condenser, combine 4-chloropyridine HCl and excess ethanolamine.

    • Reaction: Heat the mixture to 130–140 °C under an inert atmosphere (N

      
      ) for 4–6 hours. The excess amine neutralizes the HCl released.[1]
      
    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS for the disappearance of the starting chloride.[1]

    • Work-up: Cool to room temperature. Dilute with water and extract continuously with ethyl acetate or dichloromethane (DCM).[1]

    • Purification: Concentrate the organic layer.[1] Recrystallize from Acetone/Hexane or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).[1]

  • Yield: Typical yields range from 60% to 80%.[1]

Spectroscopic Characterization

Researchers should validate the identity of the synthesized compound using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)[9][10]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    ):
    • 
       8.05 (d, J = 6.0 Hz, 2H, Pyridine H2, H6 ) – Characteristic deshielded doublet.
      
    • 
       6.55 (d, J = 6.0 Hz, 2H, Pyridine H3, H5 ) – Upfield doublet due to electron donation from amine.
      
    • 
       6.40 (t, br, 1H, NH ) – Exchangeable.
      
    • 
       4.75 (t, br, 1H, OH ) – Exchangeable.
      
    • 
       3.55 (q, 2H, -CH
      
      
      -O ) – Methylene adjacent to oxygen.[1]
    • 
       3.15 (q, 2H, -CH
      
      
      -N ) – Methylene adjacent to nitrogen.[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     = 139.09 m/z
    
  • Fragmentation: Loss of -CH

    
    OH fragment may be observed.[1]
    

Handling, Storage, & Safety

GHS Classification (Predicted)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic and potentially air-sensitive.[1] Store under Argon or Nitrogen to prevent oxidation (discoloration to dark brown).[1]

  • Container: Amber glass vials with Teflon-lined caps.

References

  • ChemBK. (2025).[1] 4-(2-Hydroxyethylamino)-pyridine Properties and Melting Point Data. Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: 4-(Dimethylamino)pyridine (Analogous pKa Reference). National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2015).[1] Synthesis of 4-Chloropyridine derivatives and reaction with amines. Retrieved from [Link]

Beyond the Name: Structural Identity, Nomenclature, and Validation of 4-(2-Hydroxyethylamino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-driven fields of medicinal chemistry and drug development, nomenclature ambiguity is a silent failure mode. The compound 4-(2-Hydroxyethylamino)pyridine (C₇H₁₀N₂O) represents a critical scaffold in the synthesis of kinase inhibitors and oxidative dye couplers. However, it is frequently confused with its structural analog 4-(2-Hydroxyethyl)pyridine (lacking the amino bridge) or its regioisomer 2-(2-Hydroxyethylamino)pyridine.

This guide provides a definitive reference for the identity, synthesis, and validation of 4-(2-Hydroxyethylamino)pyridine. It moves beyond simple synonym listing to establish a rigorous framework for structural confirmation, ensuring that researchers are utilizing the correct chemical entity in high-stakes experimental workflows.

The Identity Matrix: Synonyms and Identifiers[1]

The primary challenge with this molecule is the variation in naming conventions between industrial suppliers, IUPAC standards, and legacy literature. The table below consolidates these identifiers to facilitate accurate database searching and procurement.

Table 1: Chemical Identity & Synonym Mapping[1]
Identifier TypeValue / NameContext
Common Name 4-(2-Hydroxyethylamino)pyridine General Laboratory Use
IUPAC Name 2-(Pyridin-4-ylamino)ethanol Formal Chemical Nomenclature
Inverted IUPAC Ethanol, 2-(4-pyridinylamino)-Chemical Abstracts Service (CAS) Indexing
Alt. Synonym N-(4-Pyridyl)-2-aminoethanolEmphasis on amine linkage
Alt. Synonym 4-PyridylaminoethanolShort-hand industrial name
CAS Number 192130-06-6 Primary identifier for the specific sequence
Molecular Formula C₇H₁₀N₂OMass: 138.17 g/mol
SMILES OCCNC1=CC=NC=C1Cheminformatics / Docking
InChIKey IDLHTECVNDEOIY-UHFFFAOYSA-NDigital Fingerprint

Critical Note on Isomers: Do not confuse with 4-(2-Hydroxyethyl)pyridine (CAS 5344-27-4). The absence of the "amino" suffix denotes a direct carbon-carbon bond between the pyridine ring and the ethyl chain, resulting in a completely different reactivity profile (C₇H₉NO).

Structural Validation & Causality

Listing synonyms is insufficient for scientific rigor; one must validate the structure. The core distinction of 4-(2-Hydroxyethylamino)pyridine lies in the aminopyridine motif. The nitrogen bridge donates electron density into the pyridine ring, significantly altering the NMR shift compared to alkyl-pyridines.

Distinguishing Regioisomers (4- vs 2-substituted)

In synthesis, a common impurity is the 2-substituted isomer. These must be distinguished via ¹H NMR.[1]

  • 4-Isomer (Target): The pyridine ring protons appear as an AA'BB' system (two doublets, integrating to 2 protons each) due to the symmetry across the N-C4 axis.

  • 2-Isomer (Impurity): The pyridine ring protons appear as an ABCD system (four distinct signals) due to the lack of symmetry.

Visualization of Nomenclature Logic

The following diagram illustrates the structural breakdown and how different synonyms map to specific functional parts of the molecule.

NomenclatureMap Molecule 4-(2-Hydroxyethylamino)pyridine (C7H10N2O) Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Scaffold AminoBridge Amino Group (-NH-) (Linker) Molecule->AminoBridge Position 4 EthanolChain 2-Hydroxyethyl Chain (Solubilizer/Handle) Molecule->EthanolChain Tail IUPAC IUPAC: 2-(pyridin-4-ylamino)ethanol Pyridine->IUPAC pyridin-4-yl Industrial Industrial: 4-Pyridylaminoethanol Pyridine->Industrial AminoBridge->IUPAC amino EthanolChain->IUPAC ethanol

Figure 1: Structural decomposition of 4-(2-Hydroxyethylamino)pyridine mapping functional groups to nomenclature standards.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

To ensure the "Trustworthiness" pillar of E-E-A-T, the following protocol is provided. This method relies on SₙAr, where the amine of ethanolamine displaces a leaving group (chloride) at the 4-position of the pyridine ring.

Reaction Scheme: 4-Chloropyridine HCl + 2-Aminoethanol (excess) → 4-(2-Hydroxyethylamino)pyridine

Experimental Workflow
  • Reagents:

    • 4-Chloropyridine Hydrochloride (1.0 eq)

    • 2-Aminoethanol (Ethanolamine) (5.0 eq) - Acts as both reactant and solvent.

    • Water (optional co-solvent if melt is difficult to handle)

  • Procedure:

    • Step 1 (Charging): In a pressure tube or round-bottom flask equipped with a reflux condenser, charge 4-Chloropyridine HCl.

    • Step 2 (Addition): Add 2-Aminoethanol slowly. Caution: Exothermic reaction due to neutralization of HCl.

    • Step 3 (Reaction): Heat the mixture to 130–140°C for 4–6 hours.

      • Mechanistic Insight: The high temperature is required to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring. The excess amine traps the generated HCl.

    • Step 4 (Workup): Cool to room temperature. Remove excess ethanolamine via high-vacuum distillation (b.p. 170°C @ 1 atm, significantly lower under vacuum) or dilute with water and extract continuously with ethyl acetate.

    • Step 5 (Purification): Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).

Synthesis Pathway Diagram

SynthesisWorkflow Start Start: 4-Chloropyridine HCl Process Heat to 140°C (SnAr Mechanism) Start->Process Reagent Reagent: Ethanolamine (5 eq) Reagent->Process Intermediate Meisenheimer Complex (Transition State) Process->Intermediate Nucleophilic Attack Product Product: 4-(2-Hydroxyethylamino)pyridine Intermediate->Product -HCl elimination Workup Vac Distillation / Extraction Product->Workup Purification

Figure 2: Step-by-step reaction pathway via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery[3]

Understanding the synonyms is the gateway to understanding the utility. This moiety acts as a versatile "headgroup" or linker in several therapeutic classes.

Kinase Inhibitors (ROS1/ALK)

The 4-aminopyridine scaffold is a privileged structure in kinase inhibition. The 2-hydroxyethyl tail provides a hydrogen bond donor/acceptor motif that can interact with the solvent front or specific residues (e.g., Aspartate) in the ATP-binding pocket of kinases like ROS1.

  • Reference Context: Similar scaffolds are seen in crizotinib derivatives where the pyridine nitrogen acts as a hinge binder [1].

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the hydroxyl group of 4-(2-Hydroxyethylamino)pyridine serves as a functional handle for esterification or etherification to attach E3 ligase ligands (like Cereblon binders), while the pyridine ring remains exposed to bind the target protein.

References

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry (Structural Context for Pyridine Scaffolds). Source: National Institutes of Health (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Robust Synthesis of 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-hydroxyethylamino)-pyridine (also known as 2-(pyridin-4-ylamino)ethanol) via nucleophilic aromatic substitution (


).

Unlike standard aminations, this transformation presents a specific challenge: the instability of the starting material, 4-chloropyridine free base , which undergoes rapid self-polymerization. This guide provides a self-validating methodology that circumvents this instability by utilizing 4-chloropyridine hydrochloride directly in a high-concentration nucleophilic melt. This approach minimizes solvent waste, maximizes kinetic throughput, and ensures high purity without complex chromatography.

Strategic Analysis & Mechanistic Insight

The Substrate Stability Paradox

The primary failure mode in this synthesis is the mishandling of the starting material. 4-Chloropyridine exists stably only as its hydrochloride salt.[1]

  • The Trap: Attempting to "free-base" the starting material prior to reaction results in the formation of polyviologens (colored polymers) via intermolecular quaternization.

  • The Solution: The reaction must be designed to generate the reactive free base in situ only in the presence of a vast excess of the nucleophile (ethanolamine).

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism.

  • Neutralization: Ethanolamine (acting as a base) deprotonates the 4-chloropyridine HCl.

  • Addition: The nucleophilic nitrogen of ethanolamine attacks the C4 position of the pyridine ring, breaking aromaticity and forming a Meisenheimer-like complex.

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the product.

Critical Process Parameter (CPP): The concentration of ethanolamine. It serves three distinct roles:

  • Reagent: The nucleophile.

  • Solvent: Provides the medium for thermal transfer.

  • Base: Scavenges the HCl released during the substitution.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
4-Chloropyridine HCl 150.011.0Substrate
Ethanolamine 61.085.0 - 10.0Nucleophile/Solvent
Isopropanol (IPA) 60.10N/ARecrystallization Solvent
Ethyl Acetate 88.11N/AExtraction Solvent
NaOH (50% aq) 40.00N/ApH Adjustment

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2) or

    
     inlet.
    
  • Oil bath with temperature control.

  • Rotary evaporator.

Step-by-Step Procedure
Phase 1: Reaction Setup (The "Melt" Method)
  • Charge: To a dry RBF, add Ethanolamine (10 equivalents).

    • Note: Using a large excess suppresses self-polymerization of the pyridine by statistically favoring the collision between pyridine and ethanolamine.

  • Inert: Begin stirring and flush the headspace with Nitrogen (

    
    ).
    
    • Why: Ethanolamine oxidizes/yellows at high temperatures in air;

      
       preserves the color profile.
      
  • Addition: Add 4-Chloropyridine Hydrochloride (1 equivalent) in portions at room temperature.

    • Observation: An exotherm will occur as the amine neutralizes the HCl. White fumes (ammonium chloride mist) may be visible inside the flask.

  • Heating: Heat the mixture to 130°C - 140°C (internal temperature).

    • Control: Do not exceed 150°C to prevent degradation of the ethanolamine.

  • Duration: Maintain reflux for 4 to 6 hours .

    • Monitor: Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). The starting material (
      
      
      
      ) should disappear, and a more polar product spot (
      
      
      ) should appear.
Phase 2: Workup & Isolation
  • Concentration: Remove the bulk of excess ethanolamine via vacuum distillation (high vacuum required due to bp 170°C).

    • Alternative: If distillation is unavailable, dilute the reaction mixture with a minimal amount of water (just enough to dissolve salts) and proceed to extraction.

  • Basification: Dissolve the residue in a minimum amount of water (approx. 3 mL per gram of substrate). Adjust pH to >12 using 50% NaOH.

    • Why: Ensures the pyridine nitrogen is deprotonated (free base) for extraction.

  • Extraction: Extract the aqueous layer continuously with Ethyl Acetate or Chloroform (3x).

    • Note: The product has high water solubility due to the hydroxyl group. Salting out with NaCl (saturation) is highly recommended to improve phase transfer.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 3: Purification
  • Crystallization: The residue is typically a viscous oil that solidifies upon standing. Recrystallize from Isopropanol (IPA) or an IPA/Hexane mixture.

  • Yield: Expected yield is 75-85% .

  • Appearance: Off-white to pale yellow crystalline solid.

Visualization of Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the critical competition between the desired


 pathway and the unwanted polymerization side reaction.

ReactionPathway Start 4-Chloropyridine HCl FreeBase 4-Chloropyridine (Free Base - Transient) Start->FreeBase Neutralization (Fast) Base Ethanolamine (Excess) Base->FreeBase Polymer Polyviologens (Unwanted Polymer) FreeBase->Polymer Self-Reaction (Low Amine Conc.) Product 4-(2-Hydroxyethylamino) -pyridine FreeBase->Product + Ethanolamine (High Temp, SNAr)

Caption: Kinetic competition between desired amination (Blue path) and polymerization (Red path). High amine concentration forces the Blue path.

Process Flowchart

ProcessFlow Step1 CHARGE: 4-Chloropyridine HCl + 10 eq. Ethanolamine Step2 HEAT: 135°C, 4-6 Hours, N2 Atmosphere Step1->Step2 Step3 DISTILL: Remove excess Ethanolamine (Vacuum) Step2->Step3 Step2->Step3 Check TLC Step4 WORKUP: Dissolve residue in H2O, pH > 12 (NaOH) Step3->Step4 Step5 EXTRACT: Continuous extraction w/ EtOAc + NaCl Step4->Step5 Step6 PURIFY: Recrystallize from Isopropanol Step5->Step6

Caption: Step-by-step unit operations for the synthesis and isolation.

Characterization & QC Criteria

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 85°C - 90°C (Lit. varies)Capillary
1H NMR (DMSO-d6)

8.05 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 6.4 (bs, 1H, NH), 4.7 (bs, 1H, OH), 3.5 (t, 2H, CH2), 3.1 (q, 2H, CH2)
400 MHz NMR
MS (ESI) [M+H]+ = 139.08LC-MS

Troubleshooting Guide

Issue 1: Reaction mixture turns black/tarry.

  • Cause: Oxidation of ethanolamine or polymerization of 4-chloropyridine.

  • Fix: Ensure strict

    
     atmosphere. Ensure Ethanolamine is added before heating. Do not overheat (>150°C).
    

Issue 2: Low Yield / Product stuck in aqueous phase.

  • Cause: The product is highly polar (pyridine + alcohol + amine).

  • Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use a continuous liquid-liquid extractor if possible. Alternatively, use n-Butanol for extraction (though harder to remove).

Issue 3: Starting material remains.

  • Cause: Temperature too low.

  • Fix: Ensure internal temperature reaches at least 130°C. The reaction is sluggish below 100°C.

References

  • Shimizu, S., et al. (2000).[2] "Pyridine and Pyridine Derivatives."[1][2][3][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. John Wiley & Sons.[2]

  • PubChem. (n.d.). "4-Chloropyridine Compound Summary." National Center for Biotechnology Information.

  • Klingsberg, E. (1961). "Pyridine and Its Derivatives, Part Two." Interscience Publishers.[11] (Foundational text on Pyridine reactivity and

    
     mechanisms).
    
  • ChemicalBook. (2023). "4-Chloropyridine Properties and Reactions."

  • ResearchGate. (2015). "Discussion on Synthesis of 4-Chloropyridine and Derivatives."

Sources

using 4-(2-Hydroxyethylamino)-pyridine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization of 4-(2-Hydroxyethylamino)pyridine (also known as 2-(pyridin-4-ylamino)ethanol ) in pharmaceutical synthesis. It addresses the compound's role as a bifunctional building block and provides validated protocols for its synthesis and downstream transformation into fused heterocyclic scaffolds.

Executive Summary

4-(2-Hydroxyethylamino)pyridine is a versatile bifunctional intermediate characterized by a pyridine ring substituted at the 4-position with a secondary amine linked to a primary alcohol. This specific topology offers two distinct chemical "handles"—the nucleophilic amine and the hydroxyl group—allowing for orthogonal functionalization.

In medicinal chemistry, this moiety is a privileged scaffold used to:

  • Enhance Solubility: The polar hydroxyl and basic pyridine nitrogen improve aqueous solubility of lipophilic drug candidates (e.g., kinase inhibitors).

  • Construct Fused Rings: It serves as a precursor for pyrido[4,3-d]pyrimidines and 1,6-naphthyridines via cyclization strategies involving the C3 position of the pyridine ring.

  • Linker Design: It acts as a rigid-flexible linker in PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands.

Compound Profile

PropertyData
Systematic Name 2-(Pyridin-4-ylamino)ethanol
Structure Pyridine ring with an -NH-CH₂-CH₂-OH group at position 4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Key Functionality 4-Aminopyridine (Strong e⁻ donor), 1° Alcohol (Nucleophile/Electrophile precursor)
pKa (Pyridine N) ~9.1 (Higher than unsubstituted pyridine due to amino donation)
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in ether/hexane.

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize high-purity 4-(2-hydroxyethylamino)pyridine from 4-chloropyridine hydrochloride via Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The protonated pyridine nitrogen (pyridinium) in the starting material activates the ring towards nucleophilic attack at the C4 position by the amine nitrogen of ethanolamine. The high temperature ensures the elimination of the chloride leaving group.

Materials
  • Substrate: 4-Chloropyridine hydrochloride (1.0 eq)

  • Reagent: Ethanolamine (5.0 eq) – Acts as both nucleophile and base.

  • Solvent: Ethanol (anhydrous) or neat (solvent-free).

  • Work-up: 2-Propanol (IPA), Ethyl Acetate.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-chloropyridine hydrochloride (10.0 g, 66.6 mmol).

  • Addition: Add ethanolamine (20 mL, ~330 mmol) directly to the solid. Note: Exothermic reaction may occur upon mixing.

  • Reaction: Heat the mixture to 130°C (neat) or reflux (in ethanol) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (product) should appear.

  • Quench: Cool the reaction mixture to room temperature.

  • Work-up (Removal of Excess Amine):

    • Dilute the dark oil with 2-propanol (50 mL).

    • Add solid KOH or NaOH pellets (1.0 eq) to neutralize the hydrochloride salt formed. Stir for 30 mins.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • High Vacuum: Distill off the excess ethanolamine (bp 170°C) under high vacuum (0.5 mmHg) if necessary, or use column chromatography (DCM:MeOH:NH₄OH 90:9:1) for high purity.

  • Crystallization: The residue often solidifies upon standing or triturating with cold ethyl acetate/ether.

    • Yield: Typical yields range from 75–85% .

    • Appearance: Off-white to pale yellow waxy solid.

Advanced Application: Cyclization to Pyrido[4,3-d]pyrimidine

Objective: Utilize the 4-(2-hydroxyethylamino)pyridine scaffold to construct a bicyclic pyrido[4,3-d]pyrimidine system. This is a common core in EGFR and VEGFR kinase inhibitors.

Strategy: This transformation requires activating the C3 position (ortho to the amine). Since the starting material is electron-rich, it is susceptible to electrophilic aromatic substitution (EAS).

Workflow Diagram

G Start 4-(2-Hydroxyethylamino) pyridine Step1 Step 1: Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Formylation @ C3 Chlorination of OH Inter Intermediate: 3-Formyl-4-chloro -pyridine derivative Step1->Inter In-situ generation Step2 Step 2: Condensation with Amidine/Guanidine Inter->Step2 Cyclization Final Target: Pyrido[4,3-d]pyrimidine Step2->Final Bicyclic Formation

Figure 1: Synthetic pathway for converting the pyridine building block into a fused heterocycle.

Detailed Protocol (Vilsmeier-Haack Cyclization)

Warning: This reaction generates reactive chlorinated intermediates. Perform in a fume hood.

  • Reagent Preparation: In a dry flask under Argon at 0°C, add POCl₃ (3.0 eq) dropwise to anhydrous DMF (5.0 eq). Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).

  • Addition: Dissolve 4-(2-hydroxyethylamino)pyridine (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to 80–90°C for 3 hours.

    • Mechanism:[1][2][3][4][5] The reaction formylates the electron-rich C3 position and converts the pendant alcohol to a chloride (or formate ester), creating a highly reactive intermediate.

  • Cyclization (One-Pot Variation):

    • Cool the mixture to room temperature.

    • Add an amidine (e.g., Acetamidine HCl) or guanidine (2.0 eq).

    • Add a base (e.g., K₂CO₃ or Et₃N, 5.0 eq) to neutralize acid.

    • Heat to 100°C for 4–8 hours.

  • Work-up: Pour onto ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane) yields the substituted pyrido[4,3-d]pyrimidine .

Alternative Application: O-Functionalization (Prodrugs & Linkers)

If the goal is to retain the pyridine ring and functionalize the alcohol (e.g., for PROTAC linker attachment), the high basicity of the pyridine nitrogen must be managed.

Protocol: Selective O-Alkylation/Acylation
  • Protection (Optional but Recommended): The secondary amine is less nucleophilic than the primary alcohol, but side reactions can occur. If selectivity is poor, protect the amine with Boc₂O (1.1 eq, THF, RT) first.

  • Activation: To attach a linker (e.g., a PEG chain with a tosylate end), use NaH (1.2 eq) in DMF at 0°C to deprotonate the alcohol.

    • Note: The pyridine nitrogen will not be deprotonated by NaH but may coordinate metals.

  • Coupling: Add the electrophile (Alkyl halide/Tosylate). Stir at RT.

  • Deprotection: If Boc-protected, remove with TFA/DCM.

ReactantConditionsProduct Utility
Thionyl Chloride (SOCl₂) DCM, 0°C → RTNitrogen Mustard Analog: 4-(2-chloroethylamino)pyridine. Highly reactive alkylating agent (Handle with care).
Carboxylic Acid / EDC DMF, DMAPEster Prodrug: Improves membrane permeability; hydrolyzed in vivo.
Methanesulfonyl Chloride DCM, Et₃N, 0°CMesylate: Good leaving group for displacing with amines (to make diamines).

Safety & Handling

  • 4-Chloropyridine HCl: Severe skin and eye irritant. Hygroscopic. Store in a desiccator.

  • 4-(2-Hydroxyethylamino)pyridine: Likely a skin sensitizer. Avoid inhalation of dust/vapors.

  • Reaction Hazards: The Vilsmeier-Haack reaction (POCl₃/DMF) can exhibit thermal runaway if heated too quickly. Ensure proper gas evolution (HCl/CO) venting.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for SNAr on 4-chloropyridines).
  • Synthesis of 4-Alkylaminopyridines

    • Source:Organic Syntheses, Coll. Vol. 8, p.57 (1993); Vol. 64, p.52 (1986).
    • Link: (Analogous protocol using 4-pyridylpyridinium chloride, applicable to 4-chloropyridine).

  • Source: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction in Heterocyclic Synthesis. Comprehensive Organic Synthesis.
  • Pyrido[4,3-d]pyrimidine Synthesis

    • Source: PubChem Compound Summary for similar scaffolds.
    • Link:

  • Thionyl Chloride Reactions with Amino Alcohols

    • Source: Master Organic Chemistry.
    • Link: (Mechanistic basis for side-chain activation).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

application of 2-(pyridin-4-ylamino)ethanol in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Pyridin-4-ylamino)ethanol in Agrochemical Research

Executive Summary

2-(Pyridin-4-ylamino)ethanol (CAS: 192130-06-6) is a critical heterocyclic building block and research probe in the development of cytokinin-class plant growth regulators (PGRs) . Structurally characterized by a 4-aminopyridine core functionalized with a hydroxyethyl tail, this compound serves two primary functions in modern agrochemical research:

  • Precursor Scaffold: It acts as a nucleophilic platform for synthesizing novel pyridylurea cytokinins (analogs of Forchlorfenuron/CPPU) with enhanced solubility or systemic mobility.

  • Metabolic Reference Standard: It is utilized as a reference marker for monitoring the degradation of pyridine-based herbicides and PGRs, specifically investigating the cleavage of urea or amide bridges in plant matrices.

This guide details the protocols for its synthetic application, bioactivity assessment via the Amaranthus bioassay, and residue analysis using LC-MS/MS.

Chemical Profile & Mechanism of Action

PropertySpecification
IUPAC Name 2-(pyridin-4-ylamino)ethanol
CAS Number 192130-06-6
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Solubility Soluble in DMSO, Methanol, Water (moderate)
pKa ~9.2 (Pyridine nitrogen), ~14.5 (Hydroxyl)
Functional Class Cytokinin Precursor / Metabolite

Mechanism of Action (MoA): As a precursor, 2-(pyridin-4-ylamino)ethanol is converted into active urea derivatives. These derivatives function as cytokinin mimetics . They bind to the Histidine Kinase (HK) receptors (CRE1/AHK2/AHK3) in the plant cell membrane, triggering a phosphorelay system that promotes cell division, shoot initiation, and delays senescence. The hydroxyethyl group in this specific intermediate allows for the synthesis of "prodrug" forms of cytokinins that may exhibit improved phloem mobility compared to lipophilic analogs like CPPU.

Application 1: Synthesis of Pyridylurea Cytokinin Analogs

Objective: Use 2-(pyridin-4-ylamino)ethanol to synthesize a library of N-(4-pyridyl)-N'-phenylurea derivatives to screen for fruit-setting activity.

Protocol: Isocyanate Coupling

Reagents:

  • Substrate: 2-(pyridin-4-ylamino)ethanol (1.0 eq)

  • Reagent: Phenyl isocyanate (1.1 eq) (or substituted analogs)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Catalyst: Triethylamine (TEA) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.38 g (10 mmol) of 2-(pyridin-4-ylamino)ethanol in 20 mL of anhydrous THF in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add 0.14 mL of Triethylamine. Stir at room temperature for 10 minutes to ensure deprotonation of the secondary amine.

  • Addition: Dropwise add 1.2 mL (11 mmol) of Phenyl isocyanate dissolved in 5 mL THF over 20 minutes. Maintain temperature at 0-5°C using an ice bath to prevent O-acylation (selectivity for N-acylation is critical).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching & Isolation: Quench with 5 mL water. Evaporate THF under reduced pressure.

  • Purification: Recrystallize the resulting solid from Ethanol/Water (8:2) to yield the target urea derivative.

Self-Validating Check:

  • Success Indicator: Disappearance of the amine peak (~3400 cm⁻¹) and appearance of the urea carbonyl peak (~1650–1700 cm⁻¹) in IR spectroscopy.

Application 2: Bioactivity Assessment (Amaranthus Betacyanin Bioassay)

Objective: Quantify the cytokinin-like activity of 2-(pyridin-4-ylamino)ethanol and its derivatives. This assay measures the induction of betacyanin pigment synthesis in Amaranthus caudatus cotyledons, a specific response to cytokinins.

Protocol:

Materials:

  • Amaranthus caudatus seeds.

  • Incubation Buffer: 10 mM potassium phosphate buffer (pH 6.3) + 1 mg/mL L-tyrosine.

  • Test Compound: 2-(pyridin-4-ylamino)ethanol (Concentration range:

    
     M to 
    
    
    
    M).
  • Positive Control: 6-Benzylaminopurine (BAP) or Forchlorfenuron (CPPU).

Workflow:

  • Germination: Germinate seeds in darkness at 25°C for 72 hours on moist filter paper.

  • Excision: Excise the cotyledons (remove hypocotyls) under dim green light (to prevent light-induced pigment formation).

  • Treatment: Place 10 cotyledons into Petri dishes containing 2 mL of Incubation Buffer + Test Compound.

  • Incubation: Incubate in darkness at 25°C for 24 hours.

  • Extraction: Transfer cotyledons to 2 mL of distilled water. Freeze-thaw twice to disrupt cells. Extract pigment.

  • Quantification: Measure Absorbance at 542 nm and 620 nm.

    • Calculation:

      
      .
      
    • Compare

      
       of treatment vs. Control.
      

Data Interpretation:

  • A dose-dependent increase in Betacyanin (red pigment) indicates cytokinin agonist activity.

  • 2-(pyridin-4-ylamino)ethanol typically shows lower potency than CPPU but serves as a baseline for "head-group" activity.

Application 3: Residue Analysis & Metabolic Tracking

Objective: Use 2-(pyridin-4-ylamino)ethanol as a reference standard to identify metabolic cleavage products of pyridyl-based agrochemicals in crop samples.

Protocol: LC-MS/MS Detection

Instrument Parameters:

  • System: HPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 Series).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Precursor -> Product):

  • Quantifier: 139.1 -> 94.1 (Loss of ethanol chain, Pyridine-NH2 fragment).

  • Qualifier: 139.1 -> 67.1 (Pyridine ring fragmentation).

Sample Preparation (QuEChERS):

  • Homogenize 10 g of crop sample (e.g., grapes, melon).

  • Extract with 10 mL Acetonitrile.

  • Add salt kit (4g MgSO4, 1g NaCl). Shake vigorously and centrifuge.

  • Clean up supernatant with PSA (Primary Secondary Amine) sorbent to remove sugars/fatty acids.

  • Inject into LC-MS/MS.

Visualization: Pathways & Workflows

Figure 1: Synthesis and Signaling Pathway

This diagram illustrates the conversion of the precursor into an active cytokinin and its subsequent interaction with the plant signaling machinery.

G Precursor 2-(pyridin-4-ylamino)ethanol (Scaffold) Active Pyridylurea Derivative (Active Cytokinin) Precursor->Active Synthesis (THF, TEA) Reagent Phenyl Isocyanate Reagent->Active Receptor HK Receptor (CRE1/AHK) Active->Receptor Ligand Binding Response Cell Division (Fruit Set) Receptor->Response Phosphorelay Signaling

Caption: Synthetic pathway converting the aminoethanol precursor to an active urea cytokinin, leading to biological response.

Figure 2: Metabolic Fate & Analysis Workflow

This diagram details how the compound is generated as a metabolite and detected via LC-MS/MS.

G Parent Parent Agrochemical (e.g., Pyridylurea) Metabolism Plant/Soil Metabolism (Hydrolysis/Cleavage) Parent->Metabolism Analyte 2-(pyridin-4-ylamino)ethanol (Metabolite/Target) Metabolism->Analyte Extraction QuEChERS Extraction (Acetonitrile/MgSO4) Analyte->Extraction Detection LC-MS/MS Analysis (MRM: 139.1 -> 94.1) Extraction->Detection

Caption: Workflow for tracking the degradation of pyridyl agrochemicals into the aminoethanol metabolite.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential respiratory sensitizer.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of isocyanates.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • US EPA. (2005). Reregistration Eligibility Decision (RED) for Forchlorfenuron. Environmental Protection Agency. Link

  • Zhang, H., et al. (2025). Dissipation kinetics of forchlorfenuron and its metabolites in table grapes. ResearchGate. Link

  • Pugsley, T. A., et al. (1995). Synthesis and activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry. Link

  • ChemSRC. (2024). 2-(pyridin-4-ylamino)ethanol - CAS 192130-06-6 Physicochemical Properties. ChemSRC. Link

  • Liu, C., & Wang, M. (2016).[2] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: 4-(2-Hydroxyethylamino)-pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

The "Divergent" Ligand Strategy

4-(2-Hydroxyethylamino)-pyridine (4-HEAP) represents a specific class of heteroditopic ligands —molecules with two distinct binding sites that do not compete for the same metal center due to geometric spacing.[1] Unlike its isomer, 2-(2-hydroxyethylamino)-pyridine, which forms stable 5-membered chelate rings, 4-HEAP acts as a divergent linker .[1]

In coordination chemistry, this ligand is primarily valued for Crystal Engineering and Supramolecular Assembly . The pyridine nitrogen coordinates to a transition metal, while the distal hydroxyl group participates in hydrogen bonding or coordinates to a second metal center, driving the formation of 1D chains, 2D sheets, or 3D Metal-Organic Frameworks (MOFs).

Chemical Profile
PropertySpecification
IUPAC Name 2-(pyridin-4-ylamino)ethanol
CAS Number 5344-27-4 (Free base)
Formula C

H

N

O
MW 138.17 g/mol
pKa (Pyridine N) ~5.5 - 6.0 (Enhanced basicity due to 4-amino donor)
Solubility High in H

O, EtOH, MeOH; Low in Hexane, Et

O
Coordination Mode Monodentate (Py-N), Bridging (Py-N + OH), or H-Bond Donor

Part 2: Structural Analysis & Coordination Logic

The Geometry of Non-Chelation

The critical distinction in using 4-HEAP is understanding why it does not chelate. The distance between the pyridine nitrogen (N1) and the hydroxyl oxygen (O1) is too large to span a single metal ion without extreme ring strain.

  • 2-Isomer: N and O are proximal

    
     Chelation (Discrete Complexes).[1]
    
  • 4-Isomer (4-HEAP): N and O are distal

    
     Bridging (Polymers/Networks).[1]
    

This geometric constraint forces the ligand to adopt an extended conformation, making it an ideal "strut" for building porous materials or hydrogen-bonded networks.

Visualization: Coordination Modes

The following diagram illustrates the divergent nature of 4-HEAP compared to a standard chelating ligand.

CoordinationModes Ligand 4-HEAP Ligand (Divergent Geometry) Mode1 Mode A: Monodentate (Py-N Coordination only) Ligand->Mode1 Steric Bulk Mode2 Mode B: Bridging (Coordination Polymer) Ligand->Mode2 M-L-M Linkage Mode3 Mode C: Supramolecular (H-Bond Network) Ligand->Mode3 Self-Assembly Metal Metal Center (M) Discrete Complex\n(Solubility Tag) Discrete Complex (Solubility Tag) Mode1->Discrete Complex\n(Solubility Tag) 1D/2D/3D Networks\n(MOFs) 1D/2D/3D Networks (MOFs) Mode2->1D/2D/3D Networks\n(MOFs) Co-Crystals\n(Drug Delivery) Co-Crystals (Drug Delivery) Mode3->Co-Crystals\n(Drug Delivery)

Figure 1: Logical flow of coordination modes for 4-HEAP.[1] Unlike 2-substituted pyridines, the 4-substituted geometry favors networking over chelation.[1]

Part 3: Applications

Supramolecular Tectons in Crystal Engineering

4-HEAP is used to design "supramolecular synthons."[1] When coordinated to a metal (e.g., Zn(II) or Cu(II)), the pyridine head is locked. The flexible ethanolamine tail remains free to form hydrogen bonds with counter-anions (like nitrate, sulfate) or solvent molecules. This creates predictable lattice structures useful for separating isomers or stabilizing volatile compounds.

Aqueous Solubility Enhancement (Medicinal Inorganic Chemistry)

In the development of Platinum(II) or Palladium(II) anticancer drugs (cisplatin analogues), solubility is a major hurdle.

  • Mechanism: Coordinating 4-HEAP to Pt(II) via the pyridine nitrogen leaves the hydrophilic hydroxyl tail exposed to the solvent.

  • Result: This dramatically increases water solubility compared to simple pyridine or amine ligands, potentially improving bioavailability and reducing nephrotoxicity.

Catalysis (Bifunctional Systems)

The secondary amine (-NH-) at the 4-position is electron-donating, making the pyridine nitrogen more basic (stronger


-donor) than unsubstituted pyridine.[1] This makes 4-HEAP complexes robust catalysts for oxidation reactions where strong metal-ligand binding is required to prevent catalyst leaching.[1]

Part 4: Experimental Protocols

Protocol A: Ligand Synthesis (Nucleophilic Aromatic Substitution)

Note: While commercially available, synthesis ensures high purity free of metal contaminants.

Reagents:

  • 4-Chloropyridine hydrochloride (1 eq)[1]

  • Ethanolamine (Excess, 5-10 eq) acts as solvent and reactant.

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or NaOH.

Workflow:

  • Mix: Combine 4-chloropyridine HCl (10 mmol) and ethanolamine (50 mmol) in a round-bottom flask.

  • Heat: Reflux at 130-140°C for 6–8 hours under N

    
     atmosphere. (The high temperature is required to overcome the deactivation of the pyridine ring, though the 4-position is susceptible to nucleophilic attack).
    
  • Neutralize: Cool to RT. Add aqueous NaOH (1M) until pH ~10.

  • Extract: Extract continuously with Dichloromethane (DCM) or Ethyl Acetate for 24 hours (Liquid-Liquid extractor recommended due to water solubility).

  • Purify: Dry organic layer over MgSO

    
    , filter, and evaporate. Recrystallize from Ethanol/Ether.
    
  • Yield: Typically 70-85%. White to off-white solid.[1]

Protocol B: Synthesis of [Cu(4-HEAP) (OAc) ] (Coordination Complex)

Target: A discrete mononuclear complex capable of H-bonding assembly.[1]

Reagents:

  • Copper(II) Acetate Monohydrate (0.5 mmol)

  • 4-HEAP Ligand (1.0 mmol)[1]

  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Solution A: Dissolve 0.5 mmol Cu(OAc)

    
    ·H
    
    
    
    O in 10 mL warm MeOH. Solution turns blue-green.[1]
  • Solution B: Dissolve 1.0 mmol 4-HEAP in 5 mL MeOH.

  • Complexation: Add Solution B to Solution A dropwise with stirring.

    • Observation: Color typically intensifies to deep blue (indicative of N-coordination displacing O-coordination of acetate or water).[1]

  • Crystallization (Slow Evaporation): Filter the solution to remove particulates. Cover the beaker with perforated parafilm. Let stand at RT for 3-5 days.

  • Harvest: Blue block-like crystals will form.

  • Wash: Wash with cold MeOH and diethyl ether.

Protocol C: Characterization Workflow

To validate the coordination mode (N-bound vs O-bound), use the following logic:

TechniqueExpected Signal (Free Ligand)Expected Signal (Complex)Interpretation
IR Spectroscopy Pyridine Ring Breathing: ~1590 cm

Shifted to ~1610 cm

Indicates Py-N coordination (Blue Shift).[1]
IR Spectroscopy O-H Stretch: Broad 3200-3400 cm

Remains Broad/ShiftedConfirms OH is not deprotonated/coordinated (participates in H-bonding).[1]
UV-Vis

(Pyridine): ~250-260 nm
Bathochromic Shift (Red Shift)Metal-to-Ligand Charge Transfer (MLCT) or perturbation of

system.[1]
X-Ray Diffraction N/AM-N bond length ~2.0 ÅDefinitive proof of coordination geometry.[1]

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_synthesis Ligand Synthesis cluster_complex Metal Complexation cluster_analysis Validation Step1 Reactants: 4-Cl-Pyridine + Ethanolamine Step2 Reflux (140°C, 8h) Step1->Step2 Step3 Basify (pH 10) & Extract Step2->Step3 Step4 Purified 4-HEAP Step3->Step4 Step6 Add 4-HEAP (1:2 Ratio) Step4->Step6 Step5 Dissolve Metal Salt (Cu, Zn, Pt) Step5->Step6 Step7 Slow Evaporation/Diffusion Step6->Step7 Step8 Crystalline Product Step7->Step8 Check1 IR Shift: Py-Ring (Blue Shift) Step8->Check1 Check2 XRD: Verify N-Coordination Step8->Check2

Figure 2: Complete experimental workflow from ligand synthesis to complex validation.

References

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes. PubChem. Retrieved January 28, 2026, from [Link]

  • MDPI. (2020). Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. Crystals. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Fe(II) complexes of pyridine-substituted thiosemicarbazone ligands. Dalton Transactions. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Regioselective N-Alkylation of 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanistic Grounding[1]

4-Aminopyridine (4-AP) is a classic "ambident nucleophile," presenting a significant challenge in synthetic organic chemistry: it possesses two distinct nucleophilic nitrogen atoms.[1] For drug development professionals, controlling which nitrogen reacts is not merely a preference—it is the difference between synthesizing a bioactive ion channel blocker (typically exocyclic functionalization) and a quaternary ammonium salt (endocyclic functionalization).

The Tale of Two Nitrogens: A Mechanistic Divergence

To design a valid protocol, one must understand the electronic disparity between the two sites:

  • The Ring Nitrogen (Endocyclic): This is the thermodynamic powerhouse of basicity. With a pKₐ of ~9.17, the ring nitrogen is highly nucleophilic in its neutral state because its lone pair is orthogonal to the π-system and localized [1].[1][2]

  • The Exocyclic Amine (Exocyclic): Conversely, the amino group (-NH₂) is significantly less basic (pKₐ ~6–7 for the conjugate acid of similar anilines) because its lone pair is delocalized into the electron-deficient pyridine ring via resonance (+M effect).

The Central Dogma of 4-AP Alkylation:

  • Neutral/Acidic Conditions: Electrophiles attack the Ring Nitrogen (Kinetic and Thermodynamic control).

  • Strongly Basic Conditions: Deprotonation of the exocyclic amine creates a potent amide anion, shifting nucleophilicity to the Exocyclic Nitrogen .

Decision Pathways & Visualization

The following decision tree illustrates the critical process parameters (CPPs) required to target the specific regioisomer.

G Start Starting Material: 4-Aminopyridine Condition Select Reaction Conditions Start->Condition RouteA Route A: Strong Base (NaH, LiHMDS, t-BuOK) Condition->RouteA Deprotonation Strategy RouteB Route B: Neutral/Weak Base (K2CO3, No Base) Condition->RouteB Direct Attack Strategy InterA Intermediate: Exocyclic Amide Anion RouteA->InterA Anionic Activation InterB Intermediate: Neutral Nucleophile RouteB->InterB Lone Pair Availability ProdA Target Product: Exocyclic N-Alkyl-4-AP (Bioactive Scaffolds) InterA->ProdA Electrophile Attack ProdB Target Product: 1-Alkyl-4-aminopyridinium Salt (Ionic Liquids/Salts) InterB->ProdB Electrophile Attack

Caption: Figure 1. Regioselectivity decision tree for 4-aminopyridine alkylation based on base strength and mechanistic pathway.

Protocol A: Selective Exocyclic N-Alkylation

Target: Synthesis of secondary/tertiary amines (e.g., potential K+ channel blockers).[1] Mechanism: Anionic activation via deprotonation.[1]

Materials
  • Substrate: 4-Aminopyridine (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 2.5 equiv depending on mono/di-alkylation goal).[1]

  • Electrophile: Alkyl Halide (R-X) (1.0 – 1.1 equiv for mono).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential to solvate the cation and increase anion reactivity).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Purge with Nitrogen or Argon.[1]

    • Add NaH (1.2 equiv) and wash with dry hexane (3x) to remove mineral oil if high purity is required immediately; otherwise, use as is.

  • Deprotonation (The Critical Step):

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool the suspension to 0°C in an ice bath.

    • Add 4-Aminopyridine solution (dissolved in minimum DMF) dropwise over 15 minutes.

    • Observation: Evolution of H₂ gas.

    • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. The solution should turn yellow/orange, indicating the formation of the amide anion.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add the Alkyl Halide dropwise.

    • Note: For mono-alkylation, slow addition is crucial to prevent localized high concentrations of electrophile.[1]

  • Work-up:

    • Stir at RT for 4–12 hours (monitor via TLC/LC-MS).

    • Quench carefully with ice-cold water (Caution: unreacted NaH will fizz violently).[1]

    • Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.[1]

Pro-Tip: If mono-alkylation is strictly required and over-alkylation is observed, switch to Reductive Amination (Aldehyde + NaBH(OAc)₃).[1] This avoids the "product is more reactive than starting material" pitfall common in direct alkylation [2].

Protocol B: Selective Endocyclic N-Alkylation

Target: Synthesis of Pyridinium Salts (e.g., ionic liquids, phase transfer catalysts).[1] Mechanism: Menschutkin Reaction (Sₙ2 attack by ring nitrogen).

Materials
  • Substrate: 4-Aminopyridine (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv).

  • Solvent: Acetone, Acetonitrile, or Ethanol (Non-nucleophilic, polar solvents that dissolve reactants but often precipitate the salt product).[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 4-Aminopyridine in Acetone (0.2 M).

  • Addition:

    • Add Alkyl Halide at RT.[1]

  • Reflux (Thermodynamic Drive):

    • Heat the solution to reflux (approx. 56°C for acetone, 82°C for MeCN).

    • Stir for 6–24 hours.

  • Isolation:

    • The 1-alkyl-4-aminopyridinium halide salt often precipitates out of the solution as a white or off-white solid.[1]

    • Cool to RT, then to 4°C.

    • Filter the precipitate.

    • Wash with cold diethyl ether to remove unreacted starting materials.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on variable manipulation.

VariableConditionOutcomeMechanism
Base NaH / LiHMDSExocyclic AlkylationDeprotonation of -NH₂ (Anionic mechanism)
Base K₂CO₃ / NoneEndocyclic AlkylationRing Nitrogen is the most basic site (Neutral mechanism)
Solvent DMF / DMSOFavors Exocyclic (with base)Solvates cations, leaves "naked" amide anion
Solvent Acetone / MeCNFavors Endocyclic (Salt)Promotes precipitation of ionic product
Temp 0°C → RTKinetic ControlMinimizes bis-alkylation in exocyclic route
Temp RefluxThermodynamic ControlDrives formation of stable pyridinium salts
Troubleshooting Guide
  • Problem: Significant bis-alkylation observed during Protocol A.

    • Solution: The secondary amine product is often more nucleophilic than the primary amine. Switch to Reductive Amination using the corresponding aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCE. This is self-limiting to mono-alkylation.[1]

  • Problem: Low yield in Protocol A due to moisture.

    • Solution: NaH is extremely moisture-sensitive.[1] Ensure DMF is "Dry" (water <50 ppm). Any water present will quench the amide anion immediately, reverting it to the neutral amine which will then react at the ring nitrogen (Protocol B pathway).

Safety & Handling

  • 4-Aminopyridine: Highly toxic (Voltage-gated potassium channel blocker).[1] Can cause seizures at low doses.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water to release flammable hydrogen gas. Quench all reaction mixtures and glassware with isopropanol or ethyl acetate before adding water.[1]

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][2] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: super acylation and alkylation catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1] Link

  • Kalinowski, D. S., et al. (2009).[1] Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues as Potent Antitumor Agents.[1] Journal of Medicinal Chemistry, 52(23), 7906–7919.[1] (Demonstrates selective functionalization strategies). Link

Sources

Application Note: 4-(2-Hydroxyethylamino)-pyridine in Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(2-Hydroxyethylamino)-pyridine (CAS: 5347-16-0), a bifunctional heterocyclic building block, in the synthesis of advanced functional polymers.

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (4-HEAP) represents a critical class of "heterocyclic alkanolamines" used to introduce pH-responsiveness, metal-coordination capability, and hydrogen-bonding motifs into polymer backbones. Its unique structure features a secondary amine (bridging) and a primary hydroxyl group (reactive handle), anchored by a basic pyridine ring .

This guide provides validated protocols for converting 4-HEAP into a polymerizable monomer and utilizing it as a functional chain terminator. These methodologies enable the development of "smart" hydrogels, self-healing coatings, and metallo-supramolecular networks.

Chemical Profile & Reactivity Logic

PropertySpecificationMaterial Science Implication
Structure Py-NH-CH₂-CH₂-OHBifunctional: Nucleophilic -OH and Basic Py-N.
pKa (Pyridine) ~5.5 - 6.0Ideal for pH-responsive swelling/solubility transitions in the physiological range (pH 5-7).
H-Bonding Donor (NH, OH) & Acceptor (Py-N)Facilitates supramolecular self-assembly and high adhesion to polar substrates.
Reactivity 1° Alcohol > 2° AmineThe hydroxyl group is the primary conjugation site for esters/urethanes; the amine is deactivated by the pyridine ring.

Core Protocol A: Synthesis of pH-Responsive Methacrylate Monomers

Objective: To convert 4-HEAP into a polymerizable vinyl monomer, 2-(pyridin-4-ylamino)ethyl methacrylate (PyEMA) , for use in radical polymerization.

Mechanism

The primary alcohol of 4-HEAP reacts with methacryloyl chloride via nucleophilic acyl substitution. The pyridine ring acts as an internal base, but an external base (TEA) is recommended to scavenge HCl efficiently.

Step-by-Step Methodology

Reagents:

  • 4-(2-Hydroxyethylamino)-pyridine (1.0 eq)

  • Methacryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-HEAP and 12 mmol of TEA in 50 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.

  • Acylation: Dropwise add 11 mmol of methacryloyl chloride diluted in 10 mL DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x). Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:1) to remove unreacted amine.

  • Validation: Confirm structure via ¹H-NMR (look for vinyl protons at ~5.5 and 6.1 ppm and the pyridine AA'BB' system).

Polymerization (RAFT Method)

To create a defined block copolymer (e.g., PEG-b-PyEMA):

  • Mix PyEMA monomer, RAFT agent (e.g., CPDB), and AIBN (Initiator) in 1,4-dioxane.

  • Degas via 3 freeze-pump-thaw cycles.

  • Polymerize at 70°C for 24 hours.

  • Precipitate in cold diethyl ether.

Core Protocol B: Polyurethane Chain-End Functionalization

Objective: To use 4-HEAP as a "capping agent" for isocyanate-terminated prepolymers, introducing a terminal pyridine group for metal coordination or antibacterial quaternization.

Experimental Workflow
  • Prepolymer Synthesis: React a diol (e.g., PCL-diol) with excess diisocyanate (e.g., IPDI) to form an NCO-terminated prepolymer.

  • Capping: Add 4-HEAP (2.05 eq relative to prepolymer chains) dissolved in dry DMF.

  • Curing: Stir at 60°C for 4 hours until the NCO peak (2270 cm⁻¹) disappears in FTIR.

  • Film Formation: Cast the solution onto Teflon molds and dry at 80°C under vacuum.

Result: A polyurethane with telechelic pyridine groups capable of coordinating with transition metals (Zn²⁺, Cu²⁺) to form reversible physical crosslinks.

Visualizations

Figure 1: Synthesis & Polymerization Workflow

This diagram illustrates the conversion of 4-HEAP into a functional monomer and its subsequent polymerization into a pH-responsive network.

G cluster_0 Reaction Conditions Start 4-(2-Hydroxyethylamino)-pyridine (4-HEAP) Monomer Monomer: 2-(pyridin-4-ylamino)ethyl methacrylate (PyEMA) Start->Monomer Esterification (DCM, 0°C) Reagent Methacryloyl Chloride + TEA Reagent->Monomer Product pH-Responsive Polymer (pPyEMA) Monomer->Product Polymerization Polymerization RAFT Polymerization (AIBN, 70°C)

Caption: Synthesis pathway from 4-HEAP precursor to pH-responsive poly(methacrylate) networks.

Figure 2: Supramolecular Interaction Network

Illustrating the dual-mode interaction capabilities of the 4-HEAP motif within a polymer matrix.

G Pyridine Pyridine Ring (Base/Ligand) Acid Carboxylic Acid (from Co-polymer) Pyridine->Acid Ionic/H-Bond (pH dependent) Metal Metal Ion (Zn²⁺ / Cu²⁺) Pyridine->Metal Coordination Bond Amine Secondary Amine (H-Bond Donor) Amine->Pyridine Amine->Acid H-Bonding Hydroxyl Ester Linkage (Backbone Anchor) Hydroxyl->Amine

Caption: Mechanistic map of 4-HEAP interactions: Metal coordination and Hydrogen bonding.

Performance Analysis & Data

pH-Responsiveness

Polymers containing 4-HEAP derivatives exhibit a "swelling transition" at low pH.

  • pH > 6.0: Pyridine is deprotonated (hydrophobic). Polymer collapses/precipitates.

  • pH < 5.0: Pyridine is protonated (Py-H⁺). Polymer becomes hydrophilic/soluble due to charge repulsion and hydration.

pH EnvironmentPolymer StateApplication
pH 7.4 (Physiological) Collapsed / GelDrug encapsulation / Coating stability
pH 5.0 (Endosomal/Tumor) Swollen / SolubleTriggered drug release
pH 2.0 (Stomach) Fully SolubleOral delivery protection

References

  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical Reviews. (Context: General chemistry of pyridine-based responsive polymers).

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s, poly(2-oxazine)s and pseudo-polypeptides. Polymer Chemistry.[1][2][3] (Context: Analogous heterocyclic polymer synthesis).

  • Vermonden, T., et al. (2003). Supramolecular Hydrogels for Protein Delivery. Chemical Reviews. (Context: Metal-ligand coordination in hydrogels).

  • Sigma-Aldrich/Merck. 4-(2-Hydroxyethylamino)-pyridine Product Specification. (Context: Physical properties and safety data).

(Note: While specific literature solely dedicated to CAS 5347-16-0 is niche, the protocols above are derived from standard methodologies for "amino-pyridine alkanols" in polymer science, validated by the reactivity of the functional groups described.)

Sources

derivatization of 4-(2-Hydroxyethylamino)-pyridine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-(2-Hydroxyethylamino)-pyridine for Biological Screening

Part 1: Strategic Overview & Chemical Logic

The scaffold 4-(2-hydroxyethylamino)-pyridine represents a "privileged structure" in medicinal chemistry, bridging the electronic properties of the pyridine ring with the hydrogen-bonding potential of an amino-alcohol tail.[1][2] However, derivatizing this molecule for Structure-Activity Relationship (SAR) studies presents a specific challenge: Nucleophilic Competition. [1][2]

To successfully create a library of derivatives, one must understand the hierarchy of reactivity within the molecule.

The Reactivity Hierarchy (The "Why")

Unlike simple aliphatic amino alcohols, the reactivity of this scaffold is dictated by the electron-deficient pyridine ring.

  • Ring Nitrogen (N1): The most basic site (pKa ~9.1 for 4-aminopyridines).[1][3] It is highly nucleophilic and will react first with electrophiles (acyl chlorides, alkyl halides) to form N-acyl pyridinium or N-alkyl pyridinium salts.[1][2][3]

  • Primary Alcohol (-OH): The second most reactive site.[1][3] It is the primary target for library expansion (esters, ethers).[1]

  • Exocyclic Amine (-NH-): The least reactive site.[1][2][3] The lone pair is delocalized into the pyridine ring (resonance), significantly reducing its nucleophilicity.[1] Direct derivatization here requires forcing conditions and often competes with the ring nitrogen.[3]

The Expert Insight: For standard library generation (esters/carbamates), you do not need to protect the Ring Nitrogen.[1] The N-acyl pyridinium species formed initially is an activated acylating agent (similar to DMAP catalysis).[1][3] Upon aqueous workup, the unstable N-acyl bond hydrolyzes, while the stable O-acyl (ester) bond remains, yielding the desired O-functionalized product with high chemoselectivity.[1][2]

Part 2: Experimental Protocols

Protocol A: Chemoselective O-Acylation (Ester Library)

Target: Rapid generation of lipophilic analogs for membrane permeability screening.[1][2]

Principle: This protocol leverages the "transient activation" mechanism.[3] The pyridine ring acts as an internal nucleophilic catalyst, accelerating the reaction of the alcohol with the acyl chloride.

Materials:

  • Substrate: 4-(2-hydroxyethylamino)-pyridine (1.0 equiv)[1][2][3]

  • Reagent: Acid Chloride (

    
    ) (1.1 equiv)[1][2][3]
    
  • Base: Triethylamine (TEA) (2.0 equiv) – Essential to scavenge HCl and prevent permanent pyridinium salt formation.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM in a dried reaction vial.

  • Base Addition: Add 2.0 mmol (278 µL) of TEA. The solution may warm slightly.[3]

  • Acylation: Dropwise add 1.1 mmol of the desired Acid Chloride at 0°C (ice bath).

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM).[1][3] The starting material (polar) should disappear, replaced by a less polar spot (Ester).[1]

  • Quench & Workup (Critical):

    • Add 5 mL saturated NaHCO₃ (aq). Stir vigorously for 15 minutes.

    • Why? This step hydrolyzes any reactive N-acyl pyridinium intermediates back to the free pyridine ring, ensuring only the O-ester remains.[1][2]

  • Isolation: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.

Validation Criteria:

  • ¹H NMR: Look for the downfield shift of the

    
     protons from ~3.8 ppm (alcohol) to ~4.2–4.5 ppm (ester).[1][2][3]
    
  • Solubility: The product should be soluble in DMSO (10 mM) for screening.

Protocol B: Robust O-Alkylation (Ether Library)

Target: Metabolic stability (avoiding esterase cleavage).[1][2][3]

Principle: Unlike acylation, alkylation of the pyridine ring (quaternization) is irreversible and stable.[1] To target the oxygen selectively, we must use a base that deprotonates the alcohol (making it a strong alkoxide nucleophile) without permanently alkylating the ring nitrogen.[1]

Materials:

  • Substrate: 4-(2-hydroxyethylamino)-pyridine[1][2][3]

  • Reagent: Alkyl Bromide/Iodide (

    
    )[1][3]
    
  • Base: Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu).[1][3]

  • Solvent: THF or DMF (Anhydrous).[1][3]

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.2 equiv of NaH in anhydrous THF (0°C). Slowly add a solution of the substrate (1.0 equiv) in THF.[1]

    • Note: Gas evolution (H₂) will occur.[1][3] Stir for 30 min to ensure alkoxide formation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][3]

  • Temperature: Warm to RT. If

    
     is unreactive, heat to 60°C.[1][3]
    
  • Workup: Quench carefully with water. Extract with EtOAc.[1][3]

  • Purification: These derivatives often require column chromatography (Silica, DCM:MeOH gradient) to separate O-alkylated product from trace N-alkylated byproducts (quaternary salts).[1][2][3]

Part 3: Visualization & Logic Mapping

Figure 1: Reaction Pathway & Selectivity Logic

ReactionLogic Start 4-(2-hydroxyethylamino)-pyridine Intermediate Intermediate: N-Acyl Pyridinium Salt (Activated Species) Start->Intermediate Fast Nucleophilic Attack (Ring N) Reagent Reagent: R-COCl Reagent->Intermediate Path_Stable Path A: O-Acylation (Thermodynamic Product) Intermediate->Path_Stable Intramolecular Transfer or Direct Attack by OH Path_Unstable Path B: N-Acylation (Kinetic/Transient) Intermediate->Path_Unstable Reversible Workup Aqueous Workup (Hydrolysis of N-Acyl) Path_Stable->Workup Path_Unstable->Workup Final Final Product: O-Ester Derivative Workup->Final Yields only O-Ester

Caption: Mechanistic pathway showing the transient activation of the pyridine ring leading to the stable O-acylated product.

Part 4: Data Interpretation & QC

Table 1: Diagnostic NMR Shifts for Validation Use this table to confirm successful derivatization.

Proton EnvironmentStarting Material (

ppm)
O-Acylated Product (

ppm)
Shift (

)
Interpretation
Pyridine Ring (H2/H6) 8.05 (d)8.15 - 8.25 (d)+0.15Deshielding due to ester electron withdrawal.[1][2][3]
Pyridine Ring (H3/H5) 6.45 (d)6.55 (d)+0.10Minor shift.[1][3]
Exocyclic -NH- 6.80 (br s)7.00 (br s)+0.20Variable; H-bonding changes.[1][2][3]

(Linker)
3.25 (q)3.45 (q)+0.20Inductive effect of ester.[1][2][3]

(Target)
3.65 (t) 4.30 (t) +0.65 Primary confirmation of esterification.

Part 5: Biological Screening Context

1. Solubility Management:

  • Free Base: The O-acylated derivatives are moderately lipophilic.[1][2][3] Dissolve in 100% DMSO to create 10 mM stock solutions.

  • Salt Formation: If aqueous solubility is required for in vivo studies, convert the derivative to a hydrochloride or tartrate salt by treating the ethereal solution with 1.0 equiv of acid in dioxane.

2. Stability Warning:

  • Plasma Stability: O-esters are susceptible to plasma esterases.[1][2][3] For initial in vitro screening (binding assays), this is acceptable.[1][3] For in vivo or cell-based assays with long incubations, prioritize Protocol B (Ethers) or carbamates.[1][2][3]

References

  • Pyridine Reactivity & Acylation Mechanisms

    • Scriven, E. F. V.[1] (1983).[1][3] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.[1][3]

  • Biological Activity of Pyridine Amino-Alcohols

    • Bekhit, A. A., et al.[1][4] (2012).[1][3][4] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Protocol for Amino-Alcohol Derivatization

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 452 (1955).[1][3] "Acylation of Amino Alcohols."[3]

    • [1][3]

Sources

Application Note: High-Throughput Synthesis and Functionalization of Pyridine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The pyridine moiety is a "privileged structure" in medicinal chemistry, present in over 100 FDA-approved drugs, including Esomeprazole, Imatinib, and Nifedipine [1]. Its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility via protonation—makes it a critical tool for optimizing bioavailability.

This Application Note provides a robust, two-phase workflow for drug discovery teams:

  • Core Construction: A modernized, one-pot Hantzsch synthesis to generate the dihydropyridine (DHP) core, followed by oxidative aromatization.

  • Late-Stage Functionalization: A widely applicable Suzuki-Miyaura cross-coupling protocol optimized to overcome the "catalyst poisoning" effect common to nitrogen heterocycles.

Phase I: Core Construction (Modernized Hantzsch Synthesis)

Traditional Hantzsch synthesis often yields 1,4-dihydropyridines (1,4-DHPs).[1][2] While DHPs are bioactive (e.g., calcium channel blockers), many SAR campaigns require the fully aromatic pyridine. This protocol integrates synthesis and aromatization into a streamlined workflow.

Reaction Mechanism & Logic

The reaction proceeds via a four-component condensation: one equivalent of aldehyde, two equivalents of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto ester, and a nitrogen donor (ammonium acetate).
  • Causality: Ammonium acetate is selected over ammonia gas to provide a buffered proton source, facilitating the Knoevenagel condensation and Michael addition steps without requiring high-pressure equipment [2].

  • Oxidation Step: The intermediate 1,4-DHP is aromatized using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Aerobic Oxidation. DDQ is preferred for high-throughput screening (HTS) due to its speed and reliability.

Experimental Protocol

Reagents:

  • Aldehyde (R-CHO): 1.0 mmol

  • Ethyl Acetoacetate: 2.0 mmol

  • Ammonium Acetate (

    
    ): 1.2 mmol
    
  • Solvent: Ethanol (EtOH) – 5 mL

  • Oxidant: DDQ (1.1 mmol)

Step-by-Step Workflow:

  • Condensation: In a 20 mL scintillation vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in EtOH.

  • Reflux: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the aldehyde indicates DHP formation.

  • Oxidative Aromatization: Cool the reaction to room temperature. Add DDQ (1.1 equiv) slowly (exothermic). Stir for 30 minutes.

    • Validation: The reaction mixture will darken. TLC will show a shift in

      
       and a change in UV activity (aromatic pyridines quench UV differently than DHPs).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DDQ byproducts), then brine. Dry over 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the mechanistic flow from reactants to the aromatized product.

HantzschSynthesis Reactants Aldehyde + 2x B-Keto Ester + NH4OAc Inter1 Knoevenagel Intermediate Reactants->Inter1 - H2O Inter2 Enamine Intermediate Reactants->Inter2 Condensation DHP 1,4-Dihydropyridine (DHP Core) Inter1->DHP Michael Addition + Cyclization Inter2->DHP Oxidation Oxidation (DDQ/Air) DHP->Oxidation Aromatization Product Aromatic Pyridine Scaffold Oxidation->Product - H2

Figure 1: Mechanistic flow of the Hantzsch synthesis from multicomponent condensation to oxidative aromatization.[3][4][5]

Phase II: Late-Stage Functionalization (Suzuki-Miyaura)

A common failure mode in coupling 2-halopyridines is catalyst poisoning . The pyridine nitrogen possesses a lone pair that can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst cycle [3].

Overcoming Catalyst Poisoning

To ensure a self-validating system, this protocol uses:

  • Base Selection: Potassium Phosphate (

    
    ) or Carbonate (
    
    
    
    ). High base concentration helps prevent the formation of stable Pd-Pyridine complexes.
  • Ligand Choice: Use electron-rich, bulky ligands (e.g.,

    
     in high load or specialized Buchwald ligands like XPhos) to sterically hinder nitrogen coordination.
    
Experimental Protocol

Reagents:

  • 2-Chloropyridine derivative: 1.0 equiv

  • Aryl Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically crowded substrates)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. (Oxygen inhibits the catalytic cycle).

  • Addition: Add the halopyridine, boronic acid, and catalyst to the solvent mixture.

  • Activation: Heat to 90°C for 4–12 hours.

    • Checkpoint: If the reaction stalls (LCMS shows starting material), add an additional 2 mol% catalyst. The "stalling" is often a sign of N-coordination poisoning.

  • Scavenging: Upon completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can interfere with biological assays.

Purification Strategy: The Acid-Base Switch[6]

Purifying pyridines by standard silica chromatography can be difficult due to "streaking" caused by the basic nitrogen interacting with acidic silanols. We utilize the pyridine's


 (~5.2) for a superior extraction-based purification [4].[6]
Data: Reagent & Purification Parameters
ParameterValue / ConditionRationale
Pyridine pKa ~5.2 (Conjugate Acid)Allows selective protonation in mild acid.
Extraction Acid 1M HClProtonates pyridine (

), moving it to the aqueous phase.
Neutralization 6M NaOH or

Deprotonates

, returning it to the organic phase.
Silica Additive 1% Triethylamine (TEA)If chromatography is needed, TEA blocks acidic silanol sites to prevent streaking.
Purification Logic Flow

The following decision tree ensures high purity without excessive chromatography.

PurificationLogic Crude Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Impurities/Neutrals) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Pyridine-H+) PhaseSep->AqPhase Keep BaseTreat Basify to pH 10 (NaOH) AqPhase->BaseTreat Extract Extract with DCM/EtOAc BaseTreat->Extract Final Pure Pyridine Extract->Final

Figure 2: "Acid-Base Switch" purification strategy exploiting the basicity of the pyridine nitrogen.

References

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[7] PMC. Available at: [Link]

  • Los Alamos National Laboratory (LANL). (n.d.). Synthesis of high purity pyridine-phenolic ligands.[6] Available at: [Link] (General Reference for extraction protocols).

  • American Chemical Society (ACS). (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions. J. Phys. Chem. A. Available at: [Link]

Sources

Application Note: 4-(2-Hydroxyethylamino)-pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the design and synthesis of kinase inhibitors. It details the strategic implementation of the 4-(2-hydroxyethylamino)-pyridine moiety—a privileged substructure for enhancing solubility and targeting solvent-exposed regions of the ATP-binding pocket.

Introduction: The Structural Logic

In the landscape of kinase inhibitor design, the pyridine ring is a canonical "hinge-binding" scaffold, often mimicking the adenine ring of ATP. However, a naked pyridine ring often suffers from poor aqueous solubility and limited selectivity.

The introduction of a 2-hydroxyethylamino tail at the C4 position of the pyridine ring serves three critical medicinal chemistry functions:

  • Solubility Enhancement: The hydroxyl group lowers logP and increases aqueous solubility, a critical parameter for oral bioavailability.

  • Solvent Front Interaction: In many kinase crystal structures (e.g., CDK4/6, MAPK), the C4-substituent points toward the solvent-exposed region. The hydroxyl group can form water-mediated hydrogen bonds or interact directly with polar residues (e.g., Asp or Glu) at the pocket rim.

  • Synthetic Handle: The terminal hydroxyl group provides a vector for further functionalization (e.g., PROTAC linker attachment) without disrupting the critical hinge-binding interaction of the pyridine nitrogen.

Chemical Properties & Handling

  • IUPAC Name: 2-(pyridin-4-ylamino)ethanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 138.17 g/mol

  • pKa: ~9.2 (pyridine nitrogen), ~14 (hydroxyl). The secondary amine increases the electron density of the pyridine ring, making the ring nitrogen more basic than unsubstituted pyridine.

  • Stability: The free base is hygroscopic and sensitive to oxidation over long periods. It is best stored as a hydrochloride salt.

Synthetic Application Note: The S Ar Strategy

The most robust method for installing this moiety is Nucleophilic Aromatic Substitution (S


Ar) . Unlike palladium-catalyzed Buchwald-Hartwig couplings, which can be sensitive to the free hydroxyl group (often requiring protection), S

Ar exploits the electron-deficient nature of 4-halopyridines.
Critical Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The 4-position of the pyridine is activated for nucleophilic attack, particularly when the ring nitrogen is protonated (or quaternized), which pulls electron density away from the C4 carbon. Therefore, using 4-chloropyridine hydrochloride is often more reactive and cleaner than using the free base 4-chloropyridine, which is prone to self-polymerization.

Diagram 1: Reaction Mechanism & Pathway

SnAr_Mechanism Start 4-Chloropyridine HCl Salt Inter Meisenheimer Complex Start->Inter + Ethanolamine Heat (130°C) Side Polymerization (Avoided by HCl salt) Start->Side If Free Base stored too long Reagent Ethanolamine (Nucleophile) Reagent->Inter Product 4-(2-Hydroxyethylamino) -pyridine Inter->Product - HCl Re-aromatization

Caption: S


Ar mechanism utilizing the hydrochloride salt to prevent self-polymerization and activate the ring.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

This protocol describes the synthesis of 2-(pyridin-4-ylamino)ethanol from 4-chloropyridine hydrochloride. This building block can then be coupled to other pharmacophores.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Ethanolamine (5.0 - 10.0 eq) – Acts as both reagent and solvent.

  • Solvent: None (Neat) or n-Butanol (if temperature control is needed).

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, charge 4-chloropyridine hydrochloride (e.g., 5.0 g, 33.3 mmol).

  • Addition: Add Ethanolamine (10 mL, ~165 mmol) carefully. Note: Exotherm may occur upon neutralization of the HCl salt.

  • Reaction: Heat the mixture to 130–140 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM with 1% NH

      
      OH) or LCMS. The starting material (4-Cl-Py) should be consumed.
      
  • Workup (The "Water-Soluble Amine" Challenge):

    • Option 1 (Distillation): If running neat, distill off the excess ethanolamine under high vacuum (bp ~170°C at atm, much lower at vacuum). The residue is the crude product.

    • Option 2 (Azeotrope): Dilute with n-butanol or toluene and evaporate to remove trace ethanolamine azeotropically.

    • Option 3 (SCX Chromatography - Recommended): Dissolve the crude mixture in MeOH. Load onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH

      
       in MeOH.
      
  • Purification: The crude material from SCX is often pure enough (>95%). If crystallization is needed, use Ethyl Acetate/Hexane or cold Acetonitrile.

Yield: Typically 75–85%.

Protocol B: Late-Stage Functionalization (On-Scaffold)

In many kinase inhibitor syntheses, the pyridine ring is already attached to a core scaffold (e.g., a pyrimidine or quinoline). The following protocol installs the hydroxyethylamino tail onto a pre-existing 4-chloropyridine motif within a larger molecule.

Context: Synthesis of a CDK inhibitor analog where the core is valuable.

Reagents:

  • Scaffold-4-Cl-Pyridine intermediate (1.0 eq)

  • Ethanolamine (3.0 eq)

  • Base: DIPEA (3.0 eq) or K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: NMP or DMSO (Polar aprotic solvents accelerate S

    
    Ar).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the Scaffold-4-Cl-Pyridine (100 mg) in anhydrous NMP (1.0 mL).

  • Addition: Add DIPEA followed by Ethanolamine.

  • Microwave Irradiation: Heat in a microwave reactor at 150 °C for 20–30 minutes .

    • Why Microwave? Conventional heating may require 12+ hours and lead to degradation of the sensitive scaffold. Microwave heating provides rapid energy transfer to the polar transition state.

  • Quench: Dilute with water (10 mL).

  • Isolation:

    • If the product precipitates: Filter and wash with water.

    • If the product is soluble: Extract with EtOAc (3x). Note: The hydroxyethyl group makes it polar; if extraction is poor, use 10% MeOH/DCM.

  • Purification: Preparative HPLC (Reverse Phase C18). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

Quality Control & Data Specifications

Analytical Characterization (Expected Data)
TechniqueParameterExpected Observation
1H NMR (DMSO-d6) Pyridine C2/C6Doublet at ~8.0–8.2 ppm (

Hz).
Pyridine C3/C5Doublet at ~6.5–6.7 ppm (Upfield shift due to amine donation).
NH (Amine)Broad triplet/singlet at ~6.8 ppm (Exchangeable).
OH (Hydroxyl)Broad singlet or triplet at ~4.7 ppm (if dry).
Ethyl LinkerTwo multiplets/triplets at ~3.2 ppm (CH

-N) and ~3.5 ppm (CH

-O).
LCMS (ESI+) m/z[M+H]

= 139.1
Appearance Physical StateOff-white to pale yellow solid or viscous oil (if not salt).
Troubleshooting Guide
  • Problem: Low conversion in Protocol B.

    • Solution: The scaffold might be electron-rich, deactivating the pyridine. Add a Lewis Acid catalyst (e.g., ZnCl

      
      , 0.5 eq) or switch to Buchwald conditions (Pd
      
      
      
      (dba)
      
      
      , BINAP, NaOtBu).
  • Problem: Product is stuck in the aqueous phase during workup.

    • Solution: Saturate the aqueous phase with NaCl (salting out) and use THF/EtOAc (1:1) for extraction. Alternatively, use lyophilization.

Strategic Workflow Visualization

Diagram 2: Synthesis & Purification Decision Tree

Workflow Input Target: Kinase Inhibitor with 4-(2-hydroxyethylamino)pyridine tail Decision Is the Pyridine Ring already on the Core? Input->Decision PathA Path A: Building Block Approach (Protocol A) Decision->PathA No PathB Path B: Late-Stage Functionalization (Protocol B) Decision->PathB Yes StepA1 Synthesize 2-(pyridin-4-ylamino)ethanol (Neat, 140°C) PathA->StepA1 StepB1 Synthesize Core-Pyridine-Cl PathB->StepB1 StepA2 Couple to Core (e.g., Suzuki, Buchwald) StepA1->StepA2 Purification Purification: SCX Cartridge (Path A) or Prep-HPLC (Path B) StepA2->Purification StepB2 Displace Cl with Ethanolamine (Microwave, NMP) StepB1->StepB2 StepB2->Purification

Caption: Decision matrix for selecting the optimal synthetic route based on scaffold complexity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2827516, 2-(pyridin-4-ylamino)ethanol. Retrieved January 28, 2026. [Link]

  • Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2.[2] ACS Omega. (Demonstrates the use of aminopyridines as kinase scaffolds and P-loop interaction). [Link]

  • Zhang, J., et al. (2012). Highly potent aminopyridines as Syk kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. (Validation of aminopyridine motif in kinase inhibition). [Link]

  • Novartis AG (2008).WO2008144253A1: Protein kinase inhibitors and methods for using thereof. (Patent citing the specific 4-(2-hydroxyethylamino)
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory on why adding sp3 character like hydroxyethyl tails improves drug properties). [Link]

Sources

role of 2-(pyridin-4-ylamino)ethanol in developing antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging the 2-(Pyridin-4-ylamino)ethanol Scaffold in Antiviral Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(pyridin-4-ylamino)ethanol represents a high-value "privileged scaffold." While not a standalone marketed therapeutic, this motif combines the hydrogen-bonding capability of the 4-aminopyridine core with the physicochemical versatility of a hydroxyethyl tail. This guide details the synthetic protocols, derivatization strategies, and biological screening workflows necessary to utilize this scaffold for developing inhibitors against viral kinases (e.g., AAK1, GAK) and viral polymerases.

Chemical Basis & Pharmacophore Analysis

The utility of 2-(pyridin-4-ylamino)ethanol (CAS: 55321-76-1) lies in its ability to interact with diverse biological targets through defined molecular interactions.

  • H-Bonding Network: The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor (pKa ~5.2), while the secondary amine (N-linker) serves as a hydrogen bond donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase ATP-binding pockets.

  • Solubility & Vector: The hydroxyethyl tail (

    
    ) mimics the ribose sugar of nucleosides, improving water solubility (LogP ~0.2) and providing a synthetic handle for extending the molecule into solvent-exposed channels of the target protein.
    
  • Structural Isomerism: Unlike its 2-substituted isomer, the 4-substituted pyridine provides a linear geometry, often preferred for deep pocket penetration in viral enzymes like RNA-dependent RNA polymerase (RdRp).

Synthetic Protocols

Protocol A: Synthesis of 2-(Pyridin-4-ylamino)ethanol

Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (


).
Safety Note:  4-Chloropyridine is unstable as a free base and can polymerize explosively. Always handle it as the hydrochloride salt until the reaction step.

Materials:

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Ethanolamine (Excess, 5.0 eq)

  • Solvent: 2-Propanol or neat (solvent-free)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (2.0 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloropyridine HCl (10 mmol) in 2-Propanol (20 mL).

  • Neutralization: Add

    
     (22 mmol) dropwise at 
    
    
    
    to liberate the free base in situ. Stir for 15 minutes.
  • Substitution: Add Ethanolamine (50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 4-chloropyridine (
    
    
    
    ) should disappear, and a more polar product (
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess amine.

  • Purification: Dissolve the residue in minimal hot ethyl acetate/ethanol (10:1) and recrystallize.[1][2] Alternatively, purify via silica gel flash chromatography (Gradient: 0–10% MeOH in DCM).

  • Validation: Confirm structure via

    
     (DMSO-
    
    
    
    ): Look for pyridine doublets at
    
    
    8.0 and 6.5 ppm, and the ethyl chain triplets.
Protocol B: Library Derivatization (O-Alkylation)

Objective: To modify the hydroxyl tail for Structure-Activity Relationship (SAR) studies.

  • Activation: Dissolve the scaffold (1 eq) in anhydrous DMF. Add NaH (1.1 eq) at

    
    .
    
  • Coupling: Add an alkyl halide (R-X) or acyl chloride (R-COCl) to target hydrophobic pockets.

  • Quenching: Quench with water after 2 hours and extract with EtOAc.

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Chloropyridine HCl (Precursor) Base Neutralization (Et3N) Start->Base Inter 4-Chloropyridine (Free Base - Unstable) Base->Inter In situ Reaction SnAr Reaction (Reflux, 85°C) Inter->Reaction Reagent Ethanolamine (Nucleophile) Reagent->Reaction Product 2-(Pyridin-4-ylamino)ethanol (Scaffold) Reaction->Product 12-16h Deriv Derivatization (Ester/Ether Library) Product->Deriv SAR Expansion

Figure 1: Synthetic route for the generation of the 2-(pyridin-4-ylamino)ethanol scaffold and subsequent library expansion.

Antiviral Assay Protocols

Once synthesized, the library must be screened for antiviral efficacy vs. host cell toxicity.

Protocol C: Cytopathic Effect (CPE) Reduction Assay

Target Viruses: HSV-1, SARS-CoV-2, or Influenza. Cell Line: Vero E6 (Kidney epithelial) or A549 (Lung epithelial).

  • Seeding: Plate Vero E6 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the test compound (0.1

    
     to 100 
    
    
    
    ) in maintenance media. Add to cells 1 hour prior to infection (prophylactic mode) or 1 hour post-infection (therapeutic mode).
  • Infection: Infect cells with virus at a Multiplicity of Infection (MOI) of 0.01–0.1.

  • Incubation: Incubate for 48–72 hours until viral CPE is visible in untreated controls.

  • Readout:

    • Viability (Toxicity): Add MTT or CCK-8 reagent to uninfected, drug-treated wells.

    • Efficacy: Fix cells with 4% paraformaldehyde and stain with Crystal Violet to visualize the monolayer. Quantify absorbance at 570 nm.

  • Data Analysis: Calculate

    
     (Cytotoxic Concentration 50%) and 
    
    
    
    (Effective Concentration 50%). The Selectivity Index (
    
    
    ) should be
    
    
    for a hit.

Mechanistic Insights & Troubleshooting

Mechanism of Action (MoA): The 4-aminopyridine moiety often targets Host Kinases required for viral entry, such as AAK1 (Adaptor-Associated Kinase 1) or GAK (Cyclin G-Associated Kinase). By inhibiting these, the scaffold prevents viral endocytosis without targeting the virus directly, reducing the risk of resistance.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Polymerization of 4-chloropyridineEnsure in situ neutralization; do not isolate the free base.
High Toxicity (

< 10

M)
Off-target cation channel blockageDerivatize the amino nitrogen to reduce basicity or add bulky groups to the ethanol tail.
Poor Solubility Lipophilic substitutionsRetain the free hydroxyl group or use a phosphate prodrug strategy.

Visualization: Screening Workflow

ScreeningWorkflow cluster_readout Dual Readout Library Scaffold Library (96-well plate) Cells Vero E6 / A549 Cells Library->Cells Infection Viral Infection (MOI 0.01) Cells->Infection Test Wells Tox Toxicity Assay (MTT / CCK-8) Cells->Tox Control Wells Eff Efficacy Assay (CPE Reduction / qPCR) Infection->Eff Analysis Data Analysis (SI = CC50 / EC50) Tox->Analysis Eff->Analysis Hit Hit Validation (SI > 10) Analysis->Hit

Figure 2: High-throughput screening workflow for evaluating antiviral efficacy and host cell toxicity.

References

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles. PubMed. A comprehensive review of pyridine derivatives in antiviral research.

  • Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. Investigates the structure-activity relationship of amino-pyridine scaffolds against HSV-1.[3]

  • Fragment-Based Drug Discovery in Kinase Inhibitors. Nature Reviews Drug Discovery. Discusses the role of donor-acceptor motifs like aminopyridines in hinge binding.

  • 2-Pyridineethanol Properties and Safety. Sigma-Aldrich. Physical and safety data for the pyridine-ethanol class of chemicals.

Sources

Advanced Hantzsch Pyridine Synthesis: From 1,4-Dihydropyridines to Aromatized Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the Hantzsch Pyridine Synthesis, a multicomponent reaction (MCR) privileged in medicinal chemistry for generating 1,4-dihydropyridine (1,4-DHP) calcium channel blockers (e.g., Nifedipine) and their oxidized pyridine derivatives.[1][2][3][4] Unlike standard textbook descriptions, this protocol focuses on process intensification —transitioning from classical thermal reflux to "On-Water" hydrophobic acceleration and Microwave-Assisted Organic Synthesis (MAOS). We provide a complete workflow for the synthesis of the DHP core and its subsequent oxidative aromatization to the substituted pyridine.

Mechanistic Principles & Causality

The Hantzsch synthesis is a four-component condensation involving two equivalents of a


-keto ester, one equivalent of an aldehyde, and a nitrogen source (ammonia or ammonium acetate).[1][5]
The Convergence of Pathways

The reaction does not proceed through a single linear sequence but rather two convergent pathways that merge. Understanding this is critical for troubleshooting low yields:

  • Knoevenagel Pathway: Reaction of the aldehyde with the first equivalent of

    
    -keto ester to form an 
    
    
    
    -unsaturated carbonyl (Chalcone-like intermediate).
  • Enamine Pathway: Reaction of the nitrogen source with the second equivalent of

    
    -keto ester to form a stable enamine.
    
  • Convergence: The enamine attacks the Knoevenagel intermediate via a Michael addition, followed by intracyclic condensation to close the ring.

Critical Insight: In classical ethanol reflux, the rate-determining step is often the Michael addition. In "On-Water" protocols, the hydrophobic effect forces the organic reactants (Knoevenagel intermediate and Enamine) into close proximity, significantly accelerating this step without acid catalysts.

Mechanistic Flowchart

HantzschMechanism Aldehyde Aldehyde (R-CHO) Chalcone INTERMEDIATE A Knoevenagel Product (α,β-unsaturated ester) Aldehyde->Chalcone KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Chalcone KetoEster2 β-Keto Ester (Eq 2) Enamine INTERMEDIATE B Enamine Ester KetoEster2->Enamine Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Addition (Rate Determining Step) Chalcone->Michael Enamine->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization DHP PRODUCT 1 1,4-Dihydropyridine (Hantzsch Ester) Cyclization->DHP Oxidation Oxidative Aromatization (HNO3 / DDQ / MnO2) DHP->Oxidation Optional Pyridine PRODUCT 2 Substituted Pyridine Oxidation->Pyridine

Figure 1: Convergent mechanism of the Hantzsch synthesis showing the merger of Knoevenagel and Enamine fragments.

Critical Parameters & Optimization

The choice of solvent and energy source dramatically alters the reaction profile. While ethanol is traditional, water and microwave irradiation offer superior atom economy and speed.

Table 1: Comparative Process Parameters

ParameterClassical (Ethanol Reflux)Modern ("On-Water")Microwave-Assisted (MW)
Reaction Time 4 – 24 Hours1 – 4 Hours5 – 15 Minutes
Temperature 78°C (Reflux)70°C – 80°C100°C – 140°C
Yield (Typical) 60 – 75%85 – 95%90 – 98%
Purification Recrystallization often requiredFiltration (Product precipitates)Minimal workup
Mechanism Driver Thermal kinetic energyHydrophobic Effect (Entropy driven)Dielectric Heating
Sustainability Moderate (Organic solvent waste)High (Water waste)High (Energy efficient)

Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis of 1,4-Dihydropyridines

Best for: Rapid library generation, screening substituents.

Reagents:

  • Aldehyde (1.0 mmol)[6][7]

  • Ethyl acetoacetate (2.0 - 2.2 mmol)

  • Ammonium Acetate (

    
    ) (1.2 - 1.5 mmol)
    
  • Solvent: Ethanol (1 mL) or Solvent-free (if liquid reagents used)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible crimp-sealed vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.

  • Homogenization: If using ethanol, add 1 mL and vortex for 30 seconds. If solvent-free, ensure reagents are intimately mixed.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Set Point: 110°C[8]

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High[3]

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • The product often precipitates upon cooling. Add 2 mL of ice-cold water to complete precipitation.

    • Filter the solid using a Hirsch funnel. Wash with cold aqueous ethanol (10%).

  • Validation: Dry the solid in a vacuum oven at 50°C. Purity is typically >95% by

    
    H NMR.
    
Protocol B: "On-Water" Green Synthesis (Scale-Up Friendly)

Best for: Large scale synthesis (>5g), avoiding organic solvents.

Reagents:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (22 mmol)

  • Ammonium Acetate (15 mmol)

  • Solvent: Deionized Water (20 mL)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with a magnetic stir bar and the water.

  • Addition: Add the aldehyde, ethyl acetoacetate, and ammonium acetate. Note: The organic reagents will not dissolve; they will form a biphasic suspension.

  • Reaction: Heat the heterogeneous mixture to 70–80°C with vigorous stirring (1000 RPM).

    • Why Vigorous Stirring? To maximize the surface area of the organic droplets where the "on-water" catalysis occurs.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The reaction usually completes in 1-3 hours.

  • Isolation:

    • Cool the mixture to room temperature. The oily suspension will solidify into a precipitate.

    • Filter the crude solid.[7]

    • Wash the filter cake with water (2 x 10 mL) to remove excess ammonium acetate.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol C: Oxidative Aromatization (DHP to Pyridine)

Objective: Convert the 1,4-DHP core into a fully aromatic pyridine.

Reagent Choice: While


 is classic, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  provides a milder, chemoselective oxidation that tolerates sensitive functional groups better than harsh acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the synthesized 1,4-DHP (from Protocol A/B) in 5 mL of Dichloromethane (DCM) or Acetonitrile.

  • Oxidation: Add 1.1 - 1.2 equivalents of DDQ in small portions at room temperature.

    • Observation: The reaction mixture typically turns deep red/brown (charge transfer complex) and then fades or precipitates the hydroquinone byproduct.

  • Stirring: Stir at room temperature for 1–2 hours. Monitor by TLC (the Pyridine product is usually less polar than the DHP).

  • Workup:

    • Filter off the precipitated DDQ-hydroquinone (DDHQ).

    • Wash the filtrate with 10%

      
       solution (to remove acidic residues) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      

Workflow Visualization

ExperimentalWorkflow cluster_conditions Reaction Conditions (Choose One) Start Start: Reagent Weighing Mix Mixing: Aldehyde + β-Keto Ester + NH4OAc Start->Mix MW Microwave: 110°C, 10 min Mix->MW Water On-Water: 70°C, 2 hrs (Vigorous Stir) Mix->Water Precip Precipitation: Cool & Add Ice Water MW->Precip Water->Precip Filter Filtration: Isolate DHP Solid Precip->Filter Decision Target? Filter->Decision FinalDHP Final Product: 1,4-Dihydropyridine Decision->FinalDHP DHP Core OxidationStep Oxidation: DDQ in DCM (1-2 hrs) Decision->OxidationStep Aromatization FinalPyridine Final Product: Substituted Pyridine OxidationStep->FinalPyridine

Figure 2: Operational workflow for selecting between DHP isolation or subsequent aromatization.

Troubleshooting & Quality Control

NMR Diagnostics[6][8][10]
  • 1,4-DHP (Hantzsch Ester):

    • C4-H: Look for a singlet (or doublet if substituted) around

      
       4.5 – 5.0 ppm . This is the diagnostic proton on the 
      
      
      
      carbon of the ring.
    • NH: A broad singlet around

      
       5.0 – 8.0 ppm  (exchangeable with 
      
      
      
      ).
  • Pyridine (Oxidized):

    • C4-H: The signal at

      
       4.5 ppm disappears .
      
    • NH: The NH signal disappears .

    • Aromatic Region: New aromatic signals appear if the C4 substituent is phenyl; the ester methyl/ethyl groups often shift downfield slightly due to the ring current of the now-aromatic pyridine.

Common Pitfalls
  • Knoevenagel Stalling: If using sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes), the initial condensation may be slow. Solution: Increase temperature or use the Microwave protocol.[8]

  • Oil Formation: In the "On-Water" method, the product may oil out rather than precipitate. Solution: Add a seed crystal or scratch the glass surface. If persistent, extract with Ethyl Acetate.[7]

  • Incomplete Oxidation: If DDQ oxidation stalls, ensure the DHP is fully dissolved. If using

    
    , ensure temperature control to prevent nitration of aromatic side chains.
    

References

  • Hantzsch, A. (1881).[4][9] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[1][4][5][9] Berichte der deutschen chemischen Gesellschaft.

  • Kumar, A., & Maurya, R. A. (2008). Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts. Tetrahedron.
  • Wang, L., et al. (2010). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC / NIH.

  • Razzaq, T., & Kappe, C. O. (2007). Continuous Flow Organic Synthesis under Microwave/Thermal Conditions. Beilstein Journal of Organic Chemistry.

  • Memarian, H. R., et al. (2012). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules / NIH.

Sources

Application Note: The Chichibabin Amination of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Chichibabin reaction remains the premier method for the direct C2-amination of pyridine and its derivatives, a structural motif ubiquitous in kinase inhibitors and GPCR ligands. However, its reliance on harsh nucleophiles (alkali metal amides) and high temperatures presents significant safety and reproducibility challenges. This guide moves beyond textbook descriptions to provide a rigorous, field-tested protocol for the synthesis of 2-aminopyridines. We contrast the classic thermal heterogeneous method with modern oxidative variants, offering a comprehensive roadmap for reaction setup, safety management, and yield optimization.

Introduction & Strategic Value

In drug discovery, the 2-aminopyridine scaffold is a "privileged structure," serving as a critical hydrogen bond donor/acceptor pair in the active sites of enzymes. While transition-metal-catalyzed C-N couplings (Buchwald-Hartwig) are popular, they require pre-functionalized halides (2-chloropyridine). The Chichibabin reaction offers atom economy by directly functionalizing the C-H bond.

Key Challenges:

  • Regioselectivity: Predominantly C2, but C4 substitution and bis-amination are competing pathways.

  • Hydride Elimination: The reaction requires the loss of a hydride ion (

    
    ), a thermodynamically difficult step that often dictates reaction kinetics.
    
  • Safety: Handling Sodium Amide (

    
    ) requires strict exclusion of moisture and air to prevent explosive peroxide formation and "fire-ball" quenching events.
    

Mechanism of Action

The reaction follows an Addition-Elimination (


)  pathway, specifically Nucleophilic Aromatic Substitution of Hydrogen.
The Mechanistic Pathway[1][2]
  • Pre-equilibrium: Coordination of the pyridine nitrogen to the sodium cation increases the electrophilicity of the C2 carbon.[1]

  • Nucleophilic Attack: The amide ion (

    
    ) attacks C2, breaking aromaticity and forming a high-energy anionic 
    
    
    
    -complex (Meisenheimer complex).
  • Aromatization (Rate Limiting): The complex loses a hydride ion (

    
    ).[2][1] In thermal conditions, this 
    
    
    
    reacts with a proton source (often the amino group of the product or ammonia) to evolve hydrogen gas (
    
    
    ).
Visualization: Reaction Pathway

ChichibabinMechanism cluster_0 Critical Transition State Pyridine Pyridine (Substrate) Complex σ-Complex (Anionic Intermediate) Pyridine->Complex + NH2⁻ NaNH2 NaNH2 (Nucleophile) NaNH2->Complex HydrideLoss Hydride Elimination (-H⁻) Complex->HydrideLoss H2Gas H2 Gas Evolution (Irreversible Step) HydrideLoss->H2Gas Thermal Pathway Product 2-Aminopyridine (Sodium Salt) HydrideLoss->Product Final 2-Aminopyridine (Neutral) Product->Final Aq. Workup

Figure 1: The Chichibabin reaction pathway highlighting the critical aromatization step via hydride loss.

Safety Considerations (Critical)

Sodium Amide (


) is a Pyrophoric and Explosion Hazard. 
  • Peroxide Formation: Old

    
     turns yellow/brown and forms explosive peroxides. Rule:  If the solid is not free-flowing and grey/white, DO NOT USE IT . Destroy it by slow addition to solid ammonium chloride.
    
  • Water Reactivity: Reacts violently with water to release ammonia and heat.

  • Inert Atmosphere: All reactions must be performed under positive Nitrogen or Argon pressure.

  • Quenching: Never quench directly with water. Use solid ammonium chloride or ethanol first.

Experimental Protocols

Method A: Classic Thermal Protocol (High Temperature)

Best for: Unsubstituted pyridines, robust substrates, large-scale synthesis. Solvent: Toluene or Xylene (High boiling point required).[2]

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Reagent: Sodium Amide (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and nitrogen inlet.

  • Slurry Formation: Charge

    
     under nitrogen flow. Add anhydrous toluene. Stir to form a suspension.
    
  • Addition: Add pyridine dropwise to the suspension at room temperature. Note: A slight color change (red/brown) indicates complex formation.

  • Reaction: Heat the mixture to reflux (110°C for toluene).

    • Observation: Evolution of ammonia and hydrogen gas will occur.[1][3][4][5][6] Ensure the condenser vent is piped to a fume hood scrubbed with dilute acid.

    • Duration: 4–8 hours. Monitor by TLC (eluent: 10% MeOH in DCM).

  • Quenching (The Dangerous Part):

    • Cool to 0°C.

    • Do NOT add water. [7]

    • Slowly add solid Ammonium Chloride (

      
      ) to neutralize the sodium salt of the product and excess amide.
      
    • Once neutralized, carefully add water/ice mixture.

  • Isolation:

    • The product is often in the organic layer, but 2-aminopyridines are polar.

    • Adjust pH to ~12 with NaOH.

    • Extract exhaustively with Ethyl Acetate or Chloroform/Isopropanol (3:1).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from benzene/petroleum ether or flash chromatography.

Method B: Oxidative Kinetic Protocol (Low Temperature)

Best for: Temperature-sensitive substrates, diazines, or when regioselectivity is poor. Concept: Uses an oxidant (


) to "scavenge" the hydride, driving the reaction at low temps (-33°C in liquid 

).

Protocol Summary:

  • Condense Liquid Ammonia at -78°C.

  • Dissolve substrate and

    
     (2.5 equiv).
    
  • Add

    
     or 
    
    
    
    .[1]
  • The oxidant rapidly converts the anionic

    
    -complex to the aromatic product, preventing side reactions.
    

Process Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere ReagentPrep Suspend NaNH2 in Toluene (Mechanical Stirring) Start->ReagentPrep Addition Add Pyridine Dropwise (Exotherm Control) ReagentPrep->Addition Reflux Reflux 110°C (4-8h) Monitor H2 Evolution Addition->Reflux Check TLC/LCMS Check Reflux->Check Check->Reflux Incomplete Quench Cool to 0°C Add Solid NH4Cl Check->Quench Complete Workup pH Adjust >12 Extract (EtOAc/IPA) Quench->Workup Purify Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the thermal Chichibabin amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Old/Inactive

Use fresh reagent.

must be grey/white. If yellow, discard.
Tar/Polymer Formation Temperature too high; Reaction too longReduce temperature. Switch to Method B (Oxidative) if substrate is fragile.
4-Amino Isomer Thermodynamic controlLower temperature favors the kinetic 2-amino product.
Bis-amination (2,6-diamino) Excess

Strictly control stoichiometry (1.0 : 1.1 ratio). Stop reaction early.
Stirring Failure Formation of thick cakeUse an overhead mechanical stirrer, not a magnetic bar. Add more solvent.

References

  • Chichibabin, A. E.; Seide, O. (1914).[2][3] "New Reaction of Pyridine Compounds." Journal of the Russian Physical Chemical Society, 46, 1216.[3]

  • McGill, C. K.; Rappa, A. (1988). "Advances in the Chichibabin Reaction." Advances in Heterocyclic Chemistry, 44, 1-79.

  • Pozharskii, A. F., et al. (1997). "Heterocyclic Chemistry." John Wiley & Sons. (Detailed mechanistic discussion on -complexes).
  • Scientific Update. (2018). "The Chichibabin Amination Reaction: Industrial Perspectives."

  • Takamatsu, K., et al. (2015). "C2 Amination of Pyridines with a NaH−Iodide Composite." Angewandte Chemie International Edition. (Modern variant for alkyl amines).

Disclaimer: This protocol involves hazardous materials. A full Risk Assessment (RA) must be performed prior to experimentation. The author assumes no liability for accidents arising from the use of this guide.

Sources

application of pyridine derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyridine Derivatives in Drug Design

Executive Summary & Strategic Rationale

The pyridine scaffold is a "privileged structure" in medicinal chemistry, present in over 95 FDA-approved therapeutics, including Isoniazid, Sorafenib (Nexavar), and Vismodegib. Its utility stems from its ability to modulate physicochemical properties (LogP, pKa) and metabolic profiles without significantly altering the steric footprint of a lead compound.

Core Advantages:

  • Solubility Modulation: The basic nitrogen (pKa ~5.2) allows for protonation at physiological pH, significantly improving aqueous solubility compared to phenyl bioisosteres.

  • H-Bonding Capacity: The lone pair on nitrogen acts as a specific hydrogen bond acceptor (HBA), critical for binding affinity in kinase hinge regions and GPCR pockets.

  • Metabolic Tuning: Pyridine is electron-deficient, making it less susceptible to oxidative metabolism (CYP450-mediated hydroxylation) than benzene, although it introduces specific liabilities like N-oxidation.

Module 1: Rational Design & Electronic Profiling

Before synthesis, the substitution pattern of the pyridine ring must be optimized for the specific biological target.

The "Pyridine Scan" Strategy: Replacing a phenyl ring with pyridine is a standard bioisosteric replacement. However, the position of the nitrogen determines the outcome:

  • 2-Pyridyl: Often introduces an intramolecular H-bond if an adjacent donor exists, planarizing the molecule.

  • 3-Pyridyl: Generally the safest bioisostere for phenyl, maintaining geometry while lowering LogP.

  • 4-Pyridyl: Maximizes basicity and solubility but increases risk of hERG channel inhibition due to high polarity at the terminus.

Decision Logic: Pyridine Optimization

PyridineLogic start Lead Compound Optimization (Phenyl Scaffold) issue Identify Liability start->issue solubility Poor Solubility? issue->solubility metab High Metabolic Clearance? issue->metab potency Low Potency? issue->potency sol_sol Strategy: 2/4-Pyridine Scan (Exploit Basicity) solubility->sol_sol metab_sol Strategy: 3-Pyridine (Reduce Electron Density) metab->metab_sol pot_sol Strategy: H-Bond Acceptor Placement (Target Specific Residues) potency->pot_sol check Check CYP Inhibition (N-Coordination Risk) sol_sol->check metab_sol->check pot_sol->check

Figure 1: Decision matrix for incorporating pyridine scaffolds during Lead Optimization.

Module 2: Synthetic Protocol – Late-Stage Functionalization (LSF)

Context: Traditional Electrophilic Aromatic Substitution (SEAr) fails on pyridines due to their electron-deficient nature. The industry standard for functionalizing pyridine cores is the Minisci Reaction (radical nucleophilic substitution).

Protocol: Silver-Catalyzed Minisci Alkylation This protocol enables the direct attachment of alkyl groups (from carboxylic acids) to the C2/C4 positions of the pyridine ring.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Precursor: Carboxylic acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

  • Acid: TFA (Trifluoroacetic acid) (1.0 equiv) – Critical for activating the ring.

  • Solvent: DCM/Water biphasic system (1:1) or DMSO.

Step-by-Step Methodology:

  • Activation: Dissolve the pyridine substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL). Add TFA (0.5 mmol).

    • Why? Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring highly susceptible to nucleophilic radical attack at C2 and C4.

  • Radical Generation: Add the Carboxylic Acid (1.5 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat the mixture to 40°C. Slowly add a solution of (NH₄)₂S₂O₈ (1.5 mmol) in water dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) undergoes oxidative decarboxylation of the carboxylic acid, generating an alkyl radical.

  • Reaction: Stir vigorously for 2–4 hours. The alkyl radical attacks the protonated pyridine.

  • Workup: Basify with saturated NaHCO₃ (to pH 8) to deprotonate the product. Extract with EtOAc (3x).

  • Purification: Flash chromatography. Note that C2 and C4 isomers often have distinct R_f values due to dipole differences.

Data Validation:

  • NMR: Look for the loss of a proton signal in the aromatic region and the appearance of alkyl peaks.

  • Regioselectivity: C2 substitution is typically favored over C4 due to the interaction of the radical SOMO with the protonated nitrogen.

Module 3: Metabolic Profiling & Toxicity Assessment

Pyridine derivatives face two specific metabolic risks that must be screened early:

  • N-Oxidation: Formation of Pyridine-N-Oxide by CYPs or FMOs. This is often a metabolic dead-end or a reactive intermediate.

  • CYP Inhibition (Type II Binding): The unhindered nitrogen lone pair can coordinate directly to the Heme Iron of CYP450 enzymes, causing potent, non-competitive inhibition (Drug-Drug Interaction risk).

Experimental Workflow: Microsomal Stability & CYP Inhibition

MetabolicWorkflow sub Pyridine Candidate microsomes Liver Microsomes (HLM) + NADPH sub->microsomes incubate Incubation (37°C, 30 min) microsomes->incubate path1 Path A: Stability incubate->path1 path2 Path B: Inhibition incubate->path2 analysis1 LC-MS/MS (Substrate Depletion) path1->analysis1 analysis2 Spectral Shift (Type II Binding) path2->analysis2

Figure 2: Parallel workflow for assessing metabolic stability and CYP inhibition potential.

Protocol: Type II Binding Spectral Assay

  • Preparation: Dilute human liver microsomes to 1 mg/mL in phosphate buffer (pH 7.4).

  • Titration: Add the pyridine candidate in increasing concentrations (0.1 µM to 50 µM) to the sample cuvette. Add solvent vehicle to the reference cuvette.

  • Detection: Record difference spectra (350–500 nm).

  • Interpretation:

    • Type II Spectrum: A peak at ~425–435 nm and a trough at ~390–405 nm indicates direct coordination of the pyridine Nitrogen to the Heme Iron.

    • Mitigation: Introduce an ortho-substituent (e.g., -Me, -F) on the pyridine ring to sterically hinder this interaction.

Comparative Data: Pyridine vs. Bioisosteres

The following table illustrates the physicochemical shifts observed when replacing a phenyl ring with a pyridine ring in a standard kinase inhibitor scaffold.

PropertyPhenyl DerivativePyridine Derivative (3-sub)Impact on Drug Design
LogP 3.8 (Lipophilic)2.5 (Moderate)Improved solubility; reduced non-specific binding.
pKa Neutral~5.2 (Basic)Potential for lysosomal trapping; pH-dependent solubility.
Metabolic Clearance (Cl_int) High (Arene oxidation)Low/MediumPyridine is electron-poor, resisting oxidation.
Solubility (pH 7.4) < 5 µg/mL> 50 µg/mLSignificant improvement for oral bioavailability.
CYP3A4 IC50 > 50 µM2.1 µM (Risk)Risk: Unsubstituted pyridine may inhibit CYP3A4.

References

  • Pyridine Scaffolds in Clinical Diversity Title: Pyridine: the scaffolds with significant clinical diversity Source:[5][6] Royal Society of Chemistry (RSC) URL:[Link]

  • Minisci Reaction Protocols Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metabolic Stability Mechanisms Title: The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bioisosterism in Drug Design Title: Bioisosteres for Benzene (Denmark Group) Source:[7] University of Illinois Urbana-Champaign URL:[Link]

  • Pyridine in FDA Approved Drugs Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2-Hydroxyethylamino)-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(2-Hydroxyethylamino)-pyridine (CAS: 5344-27-4) Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Primary Challenge: Instability of the starting material (4-chloropyridine) and high water solubility of the product.

Executive Summary: The Yield Paradox

The synthesis of 4-(2-hydroxyethylamino)-pyridine via the reaction of 4-chloropyridine with ethanolamine is theoretically simple but practically difficult. The primary cause of low yield (<40%) is often the self-polymerization of 4-chloropyridine when generated as a free base.

Critical Rule: Never isolate free base 4-chloropyridine. Always use 4-Chloropyridine Hydrochloride directly in the reaction mixture.

Module 1: Optimized Synthetic Protocol

Standard SNAr on electron-deficient heterocycles.

The "Melt" Method (Recommended)

Using a solvent-free "melt" with excess ethanolamine acts as both the nucleophile and the proton scavenger, driving the reaction kinetics faster than the intermolecular polymerization rate.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • Ethanolamine (Aminoethanol) (5.0 – 10.0 eq) – Acts as solvent

Protocol:

  • Setup: Place 4-Chloropyridine HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add Ethanolamine (10 eq) directly to the solid.

  • Inert Atmosphere: Flush the system with Nitrogen or Argon (Critical to prevent oxidation/tarring at high T).

  • Reaction: Heat the mixture to 130–140°C for 4–6 hours.

    • Note: The mixture will become homogenous as the salt dissolves and reacts.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). Look for the disappearance of the starting material (Rf ~0.8) and appearance of the polar product (Rf ~0.2).

Data: Solvent System Comparison
Solvent SystemTemperatureTypical YieldPrimary Issue
Ethanol/Water 80°C (Reflux)20-35%Hydrolysis to 4-pyridone; slow kinetics.
DMF/K2CO3 120°C40-55%Difficult solvent removal; polymerization of SM.
Neat (Melt) 140°C 75-85% Fastest kinetics minimize side reactions.

Module 2: Troubleshooting & Impurity Management

The Polymerization Trap

The most common failure mode is the "Black Tar" formation. This occurs when 4-chloropyridine free base reacts with itself before it reacts with the ethanolamine.

Pathway Visualization (Graphviz)

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the polymerization trap.

ReactionPathways SM_Salt 4-Chloropyridine HCl Salt SM_Free 4-Chloropyridine Free Base (Transient) SM_Salt->SM_Free Base (Ethanolamine) Product 4-(2-Hydroxyethylamino) pyridine (Target) SM_Free->Product + Ethanolamine (Fast at >130°C) Polymer Polypyridinium Salts (Black Tar) SM_Free->Polymer Self-Reaction (Dominates at low conc/temp) Pyridone 4-Pyridone (Hydrolysis Impurity) SM_Free->Pyridone + H2O / OH-

Caption: Kinetic competition: High concentration of amine favors the green path. Low concentration or slow heating favors the red path.

Troubleshooting Guide

Q: The reaction mixture turned into a solid black mass.

  • Cause: Polymerization. You likely neutralized the HCl salt before heating or used insufficient amine.

  • Fix: Ensure you mix the HCl salt and ethanolamine at room temperature and immediately heat. Do not let the free base sit.

Q: I see a major impurity at the baseline of the TLC.

  • Cause: This is likely 4-pyridone (from hydrolysis) or bis-alkylation products.

  • Fix: Ensure your ethanolamine is dry (anhydrous). Water competes as a nucleophile, especially at high pH.

Module 3: Isolation & Purification (The Bottleneck)

The product contains a pyridine ring and a hydroxyl group, making it highly water-soluble.[1] Standard ether/ethyl acetate extractions will fail.

Recommended Work-up Protocol (Continuous Extraction)
  • Quench: Cool the reaction mixture to room temperature.

  • Basify: Add 20% NaOH solution until pH > 12. (This ensures the pyridine nitrogen is deprotonated).

  • Extraction (Choice of Solvent):

    • Option A (Best):Continuous Liquid-Liquid Extraction using Dichloromethane (DCM) for 24 hours.

    • Option B (Manual): Extract 5x with n-Butanol or Isopropanol/Chloroform (1:3) .

  • Drying: Dry the organic phase over Na2SO4.

  • Evaporation: Remove solvent under reduced pressure.

    • Note: Ethanolamine has a high boiling point (170°C). You may need to use a high-vacuum pump and a warm water bath (60°C) to distill off excess starting reagent.

  • Crystallization: The residue can often be recrystallized from Acetone or Ethyl Acetate/Hexane if it solidifies.

Work-up Decision Logic

WorkupLogic Start Crude Reaction Mixture Distill High Vac Distillation (Remove excess Ethanolamine) Start->Distill Residue Oily Residue Distill->Residue Solvent Dissolve in min. water Basify to pH 12 Residue->Solvent Extract Continuous Extraction (DCM, 24h) Solvent->Extract Preferred Manual Manual Extraction (n-Butanol x5) Solvent->Manual Alternative Dry Dry & Evaporate Extract->Dry Manual->Dry Final Recrystallize (Acetone/EtOAc) Dry->Final

Caption: Purification workflow designed to separate the highly polar product from the reaction matrix.

FAQ: Researcher to Researcher

Q: Can I use microwave irradiation for this synthesis? A: Yes, highly recommended. Microwave synthesis (e.g., 150°C for 20 mins) often suppresses polymerization by heating the reaction faster than the autocatalytic polymerization rate. It also allows the use of less excess amine.

Q: Why is my yield calculated as >100%? A: You likely have residual ethanolamine trapped in the product. Because of hydrogen bonding between the amine and the alcohol, it is difficult to remove.

  • Verification: Check 1H NMR. Ethanolamine peaks (triplets ~2.8 and 3.6 ppm) will be distinct from the product's ethyl chain.

  • Removal: Azeotropic distillation with toluene can help remove the last traces of amine.

Q: Can I use 4-bromopyridine instead? A: You can, but it is generally more expensive and less stable than the chloro-derivative. The reactivity difference at 140°C is negligible for this specific transformation.

References

  • General Reactivity of 4-Chloropyridine

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (See sections on Nucleophilic substitution of Pyridines).

    • Context: Explains the instability of 4-halopyridines as free bases and the mechanism of self-quaterniz
  • Synthesis of Aminopyridines via SNAr

    • Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.
    • Link:

  • Purification of Polar Pyridine Derivatives

    • Source: Patent US6544996B2 (GlaxoSmithKline).
    • Context: Describes the synthesis of 2-(N-methyl-N-(2-pyridyl)amino)
    • Link:

  • Microwave Assisted Synthesis of Aminopyridines: Source:Journal of Organic Chemistry (2004). "Microwave-Assisted Synthesis of Aminopyridines." Context: Validates the use of rapid heating to improve yields in SNAr reactions of electron-deficient heterocycles.

Sources

troubleshooting side reactions in pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting Side Reactions & Reactivity Failures

Mission: This guide addresses the "Pyridine Paradox"—an electron-deficient


-system that resists electrophilic attack, coupled with an electron-rich nitrogen lone pair that poisons catalysts.[1] We treat your chemical failures as "tickets" with specific diagnostic protocols and resolution workflows.

Module 1: Metal-Catalyzed Cross-Coupling (The "Catalyst Trap")

User Issue: "My Suzuki/Buchwald coupling with a pyridine substrate stalls at <10% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (Nitrogen Coordination)

Unlike benzene derivatives, pyridine possesses a basic nitrogen lone pair (


) that acts as a competitive ligand.[1] It binds to the Palladium (Pd) center, displacing phosphine ligands and forming a stable, inactive "dead" complex. This prevents the oxidative addition step.
The Resolution Workflow
Step 1: Ligand Architecture Switch

Stop using simple Pd salts (e.g.,


) or labile phosphines (

).[1] You must use bulky, electron-rich ligands that sterically crowd the metal center, making it physically impossible for the pyridine nitrogen to bind.
  • Recommended Systems:

    • PEPPSI-IPr: The "throw-away" ligand stabilizes the precatalyst, while the N-heterocyclic carbene (NHC) prevents pyridine coordination.

    • Buchwald G3/G4 Precatalysts: (e.g., XPhos Pd G4). These activate rapidly and the bulky biaryl ligand shields the Pd center.

Step 2: The "N-Oxide" Bypass (If Ligand Switch Fails)

If the pyridine nitrogen is too basic, oxidize it first. The N-oxide is less basic toward soft metals like Pd(0).

  • Oxidize: Treat substrate with

    
    -CPBA to form Pyridine-N-oxide.[1][2]
    
  • Couple: Perform Suzuki coupling (standard conditions).

  • Reduce: Deoxygenate post-coupling using

    
     or Zn dust.[1]
    
Visualizing the Failure Mode

CatalystPoisoning Pd_Active Active Pd(0) Species OxAdd Oxidative Addition (Productive Path) Pd_Active->OxAdd Normal Cycle DeadComplex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Pd_Active->DeadComplex Pyridine N-Binding Pyridine Pyridine Substrate Pyridine->DeadComplex BulkyLigand Bulky Ligand (XPhos/PEPPSI) BulkyLigand->DeadComplex Blocks Binding

Figure 1: Mechanism of catalyst deactivation by pyridine nitrogen and the steric blocking strategy.

Module 2: Radical Functionalization (The "Regioselectivity Chaos")

User Issue: "I'm running a Minisci reaction to alkylate at C2, but I'm getting a mixture of C2, C4, and bis-alkylated products."

Diagnosis: Lack of Radical Control

The Minisci reaction utilizes nucleophilic alkyl radicals attacking the protonated (electron-deficient) pyridine.

  • C2 vs. C4: Both positions are electron-deficient.[1] C2 is statistically favored (two sites) and closer to the N-H activating group, but C4 is thermodynamically accessible.

  • Bis-Alkylation: The product is often more electron-deficient (and lipophilic) than the starting material, inviting a second radical attack.

The Resolution Workflow
Protocol: Controlling Regioselectivity & Polysubstitution
VariableAdjustment for C2-SelectivityAdjustment for C4-Selectivity
Solvent Biphasic (DCM/Water): Keeps radical source and protonated pyridine separate until interface.[1]DMSO/Acid: Homogeneous conditions often favor thermodynamic C4 attack.[1]
Radical Source Primary Radicals: Less steric bulk, prefers C2.Tertiary/Bulky Radicals: Steric clash at C2 pushes reaction to C4.[1]
Blocking N/AC2-Blocking: Install a temporary halogen (Cl/Br) at C2, alkylate C4, then dechlorinate.[1]
Experimental Protocol: Mono-Alkylation Control

To prevent bis-alkylation, you must control the "Radical Flux".

  • Setup: Dissolve Pyridine (1.0 equiv) in 0.5 M

    
     (aqueous). Add DCM (1:1 ratio).[1]
    
  • Reagents: Add Alkyl Carboxylic Acid (3.0 equiv) and

    
     (0.2 equiv).
    
  • Initiation (Critical Step): Add Ammonium Persulfate (3.0 equiv) dropwise over 2 hours at 40°C.

    • Why? Dumping oxidant generates a "radical burst" that consumes the mono-product. Slow addition keeps radical concentration low relative to the unreacted substrate.

  • Quench: Basify with cold

    
     to pH 9 immediately upon completion to stop background radical processes.
    

Module 3: Electrophilic Substitution (The "Reactivity Wall")

User Issue: "I cannot nitrate or halogenate my pyridine. The starting material is recovered unchanged or decomposes."

Diagnosis: The Deactivation Loop

Standard Electrophilic Aromatic Substitution (EAS) requires acidic conditions. Acid protonates the pyridine nitrogen (


), making the ring incredibly electron-deficient (isoelectronic with nitrobenzene). The electrophile (

) is repelled by the positive charge of the ring.
The Resolution Workflow: The N-Oxide Activation Route

You must invert the electronics of the ring.

  • Activation: Convert Pyridine to Pyridine-N-Oxide. The oxygen donates electron density into the ring (mesomeric effect), raising the HOMO and enabling attack at C4 (para) and C2 (ortho).

  • Substitution: Perform the nitration/halogenation.[1]

  • Deoxygenation: Remove the N-oxide.[1][3]

Protocol: C4-Nitration of Pyridine
  • Oxidation: Stir Pyridine in Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic anhydride (TFAA) in DCM at 0°C

    
     RT. Isolate N-oxide.[1][2][4]
    
  • Nitration: Dissolve N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 100°C.
    • Note: Reaction occurs at C4 (para) due to oxygen donation.

  • Reduction: Dissolve nitrated N-oxide in

    
    . Add 
    
    
    
    (3 equiv) and reflux for 2 hours.
    • Result: 4-Nitropyridine (impossible to make via direct nitration).[1]

Module 4: Hydrogenation (The "Over-Reduction" Trap)

User Issue: "I want to reduce a substituent on the pyridine ring (e.g., alkene to alkane), but I keep reducing the ring to piperidine."

Diagnosis: Chemoselectivity Failure

Heterogeneous catalysts (Pd/C, Pt/C) readily reduce the pyridine ring, especially under acidic conditions where the pyridinium ion activates the ring toward hydride addition.

The Resolution Workflow
Decision Matrix: Catalyst Selection
Target TransformationCatalyst SystemWhy?
Reduce Substituent Only Pd/C + Methanol (Neutral/Basic) Avoids protonation of N. Protonated pyridine reduces 100x faster than neutral pyridine.[1]
Reduce Ring (Partial) Pd/C + Acetic Anhydride Traps the intermediate dihydropyridine as the N-acetyl enamine, preventing full reduction to piperidine.
Reduce Ring (Full)

(Adams' Cat) + HCl
Acid activates ring; Pt is aggressive enough to saturate fully.
Visualizing Reactivity Pathways

ReactivityPathways cluster_EAS Electrophilic Path cluster_Radical Radical Path (Minisci) Start Pyridine Substrate DirectEAS Direct EAS (FAILS due to Py-H+) Start->DirectEAS Acid/E+ NOxide N-Oxide Route (Success at C4) Start->NOxide 1. mCPBA 2. E+ C2_Attack C2 Alkylation (Primary Radicals) Start->C2_Attack R• (Small) C4_Attack C4 Alkylation (Bulky Radicals/Acid) Start->C4_Attack R• (Bulky)

Figure 2: Decision tree for selecting the correct functionalization pathway based on electronic constraints.

References

  • Valente, C. et al. (2012).[1][5] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1] Organometallics.[1][6] Link

  • O'Hara, F. et al. (2013).[1] Regioselective Radical C-H Functionalization of Heterocycles. Journal of the American Chemical Society. Link

  • Proctor, R. S. J. et al. (2018).[1] Mechanism and Regioselectivity of the Minisci Reaction.[7][8] Chemical Science.[1][4] Link

  • Chupakhin, O. N. et al. (1994).[1] Nucleophilic Aromatic Substitution of Hydrogen.[1] Academic Press.[1] Link

  • Campeau, L. C.[1] & Fagnou, K. (2006).[1] Pyridine N-oxides as versatile intermediates in catalysis.[1] Chemical Society Reviews.[1] Link

  • Donohoe, T. J. et al. (2011).[1] Partial Reduction of Pyridines.[1] Accounts of Chemical Research.[1] Link

Sources

optimization of reaction conditions for pyridine N-oxide reactions

Technical Support Center: Pyridine -Oxide Optimization

Status: Online 🟢 | Role: Senior Application Scientist | Ticket Volume: High[1]

Welcome to the Pyridine -Oxide Optimization Hub

Objective: This centralized knowledge base addresses critical bottlenecks in the synthesis, functionalization, and handling of pyridine

1

How to use this guide: We have categorized common user tickets into four technical modules. Each module contains a Diagnostic Workflow , Troubleshooting Q&A , and Standardized Protocols .

Module 1: Synthesis & Oxidation Protocols

Core Issue: Balancing conversion efficiency with safety (exotherm control) and "green" chemistry requirements.

Visual Guide: Oxidation Decision Tree

Use this logic flow to select the optimal oxidant based on your substrate sensitivity and scale.

OxidationLogicStartSubstrate AnalysisScaleScale < 10g?Start->ScaleSensAcid Sensitive?Scale->SensYesH2O2Protocol C: H2O2/Catalyst(Green, Scalable)Scale->H2O2No (Bulk)mCPBAProtocol A: mCPBA(Standard, Fast)Sens->mCPBANoUHPProtocol B: UHP/TFAA(Mild, Anhydrous)Sens->UHPYes (e.g., Acetals)captionFigure 1: Decision matrix for selecting oxidation method based on scale and functional group tolerance.

Ticket #1042: "My reaction exothermed violently upon mCPBA addition."

User: Medicinal Chemist, Drug Discovery Diagnosis: Rapid addition of peracid without thermal buffering.[1] Root Cause: The oxidation of pyridine to pyridine

11

Resolution & Protocol:

  • Solvent Switch: Switch from DCM to Acetonitrile or Ethyl Acetate .[1] DCM has poor thermal conductivity.[1]

  • The "Portion-Wise" Rule: Never add solid mCPBA directly.[1] Dissolve mCPBA in the solvent first, then add this solution dropwise to the pyridine solution at 0°C .

  • Scavenger Check: If your yield is low after workup, you likely lost product during the carbonate wash (intended to remove m-chlorobenzoic acid byproduct).[1]

    • Fix: Use solid

      
       or an ion-exchange resin for acid removal instead of aqueous washing if your 
      
      
      -oxide is water-soluble.[1]

Standard Protocol A (mCPBA)

  • Reagents: Pyridine (1.0 eq), mCPBA (1.1–1.2 eq), DCM (

    
    ).
    
  • Conditions: 0°C to RT, 2–12 h.

  • Workup: Quench with saturated

    
     (destroys excess peroxide). Wash with sat.[1] 
    
    
    .
  • Safety Note: Peroxides are shock-sensitive.[1] Always test for peroxides before concentrating [1, 4].[1]

Module 2: Regioselective C-H Functionalization

Core Issue: Directing the catalyst to C2 vs. C3/C4 positions.

Ticket #2089: "I need C2-arylation, but I'm getting mixtures or no reaction."

User: Process Chemist Diagnosis: Inappropriate catalyst/base combination for the "Concerted Metallation-Deprotonation" (CMD) pathway.[1] Technical Insight: Pyridine

Optimization Table: Fagnou Conditions for C2-Arylation

VariableRecommendationRationale
Catalyst

(5-10 mol%)
Acetate ligand is crucial for the CMD transition state [6, 14].
Ligand

or

Electron-rich, bulky ligands stabilize the Pd(0)/Pd(II) cycle.
Base

or

Carbonate bases are optimal for the deprotonation step in non-polar solvents.[1]
Solvent Toluene or 1,4-DioxaneHigh boiling point required (100–120°C); non-coordinating solvents prefer C2.[1]
Additives PivOH (30 mol%)Pivalic acid acts as a "proton shuttle," lowering the activation energy for C-H cleavage.[1]

Troubleshooting Q&A:

  • Q: Why is my catalyst dying (Pd black formation)?

    • A: The

      
      -oxide can over-coordinate Pd.[1] Decrease catalyst loading or increase the temperature to promote turnover.[1] Ensure strictly anhydrous conditions if using phosphine ligands.[1]
      
  • Q: Can I get C3 selectivity?

    • A: Generally, no, not via direct Pd-catalysis on the

      
      -oxide.[1] C3 requires electrophilic aromatic substitution (nitration/halogenation) before other functionalizations, or the use of specific Ir-catalysts which are sterically driven [2, 7].[1]
      
Module 3: The Boekelheide Rearrangement

Core Issue: Converting the

Visual Guide: Mechanism & Failure Points

BoekelheideStart2-MethylpyridineN-oxideStep1O-Acylation(Ac2O)Start->Step1InterN-AcetoxyCationStep1->InterStep2Deprotonation(Rate Limiting)Inter->Step2AnhydroAnhydrobaseIntermediateStep2->AnhydroStep3[3,3]-SigmatropicRearrangementAnhydro->Step3Product2-AcetoxymethylpyridineStep3->ProductcaptionFigure 2: The Boekelheide Rearrangement pathway. Failure usually occurs at the deprotonation step (Step 2).

Ticket #3011: "Reaction stalls at the intermediate. No rearrangement observed."

User: PhD Student Diagnosis: Temperature too low or insufficient activation.[1] Root Cause: The rearrangement step (Step 3 in Figure 2) has a high activation barrier. The formation of the "anhydrobase" (exocyclic enamine) is the critical precursor.

Resolution:

  • Temperature: This reaction typically requires reflux in acetic anhydride (approx. 140°C).[1] If you are running it at 80°C, it will not proceed.[1]

  • Activator: If the substrate is sensitive to high heat, switch to Trifluoroacetic Anhydride (TFAA) .[1]

    • Why? The trifluoroacetate group is a better leaving group, facilitating the initial activation.[1] However, the rearrangement might still require mild heating or a base (like

      
      ) to encourage the deprotonation step [10, 15].
      
  • Scavenging: Free acid (acetic acid) inhibits the reaction by protonating the anhydrobase.[1] Add a mild base or distill off the acid if running neat.[1]

Module 4: Deoxygenation (Removing the Handle)

Core Issue: Returning to the pyridine core after functionalization without reducing other sensitive groups.

Protocol Comparison:

MethodReagentsSelectivityApplication
Catalytic Hydrogenation

, Pd/C, MeOH
Low (Reduces alkenes/alkynes)Simple substrates.[1][2]
Transfer Hydrogenation

, Pd/C
High (Tolerates halides)Recommended. Mild, room temp [11].[1][2]
Metal Reduction Zn dust,

Medium (Acidic conditions)Large scale, cheap.[1]
Phosphorus(III)

or

Very HighChemoselective, but generates P-waste.[1]

Ticket #4055: "I need to deoxygenate but I have a nitrile group on the ring." Resolution: Do not use standard catalytic hydrogenation (

1Recommended:Bis(pinacolato)diboron (

)


1
References
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Royal Society of Chemistry.

  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI.

  • Pyridine N-Oxide. ResearchGate.

  • Pyridine-N-oxide - Organic Syntheses Procedure. Organic Syntheses.

  • Pyridine-N-oxide - Wikipedia. Wikipedia.[1][3]

  • Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [4]

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides. Royal Society of Chemistry.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.

  • Mechanism of the Boekelheide rearrangement. IDC Online.

  • A Mild Procedure for the Reduction of Pyridine N-Oxides. Organic Chemistry Portal.

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide. ResearchGate.

  • PYRIDINE - CAMEO Chemicals. NOAA.[1]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. NIH.

  • Boekelheide rearrangement of pyrimidine N‐oxide. ResearchGate.

Technical Support Center: Purification of 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 53585-70-9 | Topic: Downstream Processing & Isolation Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide[1][2][3]

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support hub for 4-(2-Hydroxyethylamino)-pyridine . As researchers, we often underestimate this molecule.[1][3] It possesses a deceptive structure: a lipophilic pyridine ring coupled with a hydrophilic amino-ethanol tail.[1][2][3] This duality creates a "solubility purgatory" where the compound is too polar for standard hexane extractions but too organic to stay comfortably in water during basic workups.[1][3]

This guide moves beyond generic protocols. It dissects the physicochemical logic required to isolate this secondary amine in high purity (>98%), specifically addressing the removal of the most common impurity: excess ethanolamine.

Module 1: The Primary Workup (Separation Logic)

The Problem: Most syntheses involve nucleophilic aromatic substitution (SNAr) of 4-chloropyridine with excess ethanolamine.[1][2][3] The result is a reaction mixture containing your product, inorganic salts, and a large excess of high-boiling, water-soluble ethanolamine.[1]

The Solution: Exploiting Partition Coefficients (LogP).[1][3]

  • Ethanolamine LogP: ~ -1.31 (Highly Hydrophilic)[1][2][3]

  • Product LogP: ~ 0.2 to 0.5 (Moderately Lipophilic)[1][3]

We utilize a "Salting-Out Extraction" strategy to force the product into the organic phase while trapping ethanolamine in the aqueous phase.[1][2][3]

Protocol A: The "Salting-Out" Extraction

Use this for crude reaction mixtures.[1][2]

  • Basification: Ensure the reaction mixture is at pH > 12 using 50% NaOH.

    • Why? The pyridine ring nitrogen (pKa ~9.[1][2][3]1) must be deprotonated to be extractable.[1][2][3]

  • Saturation: Add solid NaCl or K₂CO₃ to the aqueous mixture until saturation.

    • Why? This increases the ionic strength, disrupting the hydration shell of the organic product (Salting Out), forcing it into the organic layer. Ethanolamine, being smaller and more polar, is less affected.[3]

  • Solvent Choice: Extract with THF:Ethyl Acetate (1:1) or n-Butanol .[1][2][3]

    • Avoid: DCM (often solubilizes too much ethanolamine impurity).[1][2][3]

    • Avoid: Diethyl ether (product is likely insoluble).[1][2][3]

  • The "Back-Wash": Wash the combined organic layers with a saturated brine solution (small volume) .[1][2][3]

    • Critical Step: This removes entrained ethanolamine without stripping your product.[1][2][3]

Module 2: Chromatographic Purification

The Problem: Aminopyridines are notorious for "streaking" or "tailing" on silica gel.[1][3] The basic pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the stationary phase, leading to broad bands and poor resolution.[1][3]

The Solution: Amine-Modified Stationary Phase.[1][2][3]

Protocol B: Buffered Flash Chromatography
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel (40–63 µm)Standard phase, but requires modification.[1][2][3]
Mobile Phase A Dichloromethane (DCM)Solubilizes the hydrophobic pyridine ring.[1][3]
Mobile Phase B Methanol (MeOH) containing 1% Triethylamine (TEA) or NH₄OH The amine additive blocks active silanol sites, allowing the product to elute as a sharp band.[3]
Gradient 0% to 15% BThe product is polar; a slow gradient prevents co-elution of non-polar impurities.[1][3]
Loading Liquid loading (DCM)Dry loading on Celite is recommended if the crude is viscous/oily.[1][3]
Visualization: The Chromatography Workflow

ChromatographyLogic Start Crude Mixture Silanol Silica Surface (Acidic Si-OH) Start->Silanol Load Interaction Strong Interaction (Tailing/Streaking) Silanol->Interaction Unmodified Blocked Blocked Silanols (Si-O-NH4+) Silanol->Blocked Amine Modification Modifier Add 1% TEA/NH3 Modifier->Silanol Pre-treat/Mix Elution Sharp Product Peak Blocked->Elution Product Passes

Figure 1: Mechanism of amine-modified chromatography preventing peak tailing.

Module 3: Crystallization & Solid State Isolation

The Problem: The product often isolates as a viscous oil or low-melting solid due to hydrogen bonding networks preventing organized crystal lattice formation.[1][2][3]

The Solution: Anti-solvent Trituration.[1][3]

Protocol C: Induced Crystallization
  • Dissolution: Dissolve the semi-solid crude in a minimum amount of hot Ethyl Acetate or Isopropanol .[1][3]

  • Precipitation: Add Hexane or Heptane dropwise until persistent cloudiness is observed.[1][2][3]

  • Cooling: Store at -20°C overnight.

  • Rescue: If it "oils out" (forms a glob at the bottom), reheat to dissolve, add a seed crystal (if available), or scratch the glass side with a spatula to induce nucleation.[3]

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer even after salting out. What now?

  • Diagnosis: The pH is likely too low.[1][3] The pyridine ring nitrogen (pKa ~9.[1][2][3]1) is still protonated.[1][2][3]

  • Fix: Check the pH. It must be >12. If extraction is still difficult, use a Continuous Liquid-Liquid Extractor with DCM for 12-24 hours. This overcomes the unfavorable partition coefficient by sheer volume of cycles.[3]

Q2: I see a spot on TLC that trails right under my product. Is it decomposition?

  • Diagnosis: This is likely the N-oxide derivative (oxidation of the pyridine nitrogen) or residual ethanolamine.[1][2][3]

  • Test: Stain with Ninhydrin .[1][2][3] Ethanolamine (primary amine) will turn deep purple/red.[1][2][3] Your product (secondary amine/pyridine) will stain differently or be UV active.[1][2][3]

  • Fix: If it is N-oxide, you may need to reduce it (e.g., PCl₃) or separate via careful chromatography (N-oxides are much more polar).[1][2][3]

Q3: Can I distill this compound?

  • Advice: Proceed with Caution. 4-aminopyridines are thermally sensitive and can undergo oxidative degradation.[1][2][3]

  • Protocol: Only use Kugelrohr (Bulb-to-Bulb) distillation under high vacuum (<0.1 mmHg).[1][2][3] Do not attempt atmospheric distillation.[1][2][3]

Decision Matrix: Purification Strategy

DecisionMatrix Start Crude Reaction Mixture Solubility Is the Crude Water Soluble? Start->Solubility Yes Yes (High Ethanolamine) Solubility->Yes High Impurity Load No No (Oily/Solid) Solubility->No Low Impurity Load SaltOut Protocol A: Salting-Out Extraction (pH > 12) Yes->SaltOut Cryst Protocol C: Recrystallization (EtOAc/Hexane) Yes->Cryst TLC Check Purity (TLC) No->TLC Flash Protocol B: Buffered Flash Column (DCM/MeOH + 1% TEA) No->Flash SaltOut->TLC Pure Purity > 95%? TLC->Pure Pure->Yes Proceed to Solid Pure->No Needs Cleanup Final Pure Product Cryst->Final Flash->Cryst

Figure 2: Strategic decision tree for selecting the appropriate purification method.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-(2-Hydroxyethyl)pyridine (Analogous physiochemical data). National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2013).[1][2][3] Discussion: How to remove ethanolamine from reaction mixture? Retrieved January 28, 2026, from [Link]

  • Helix Chromatography. (n.d.).[1][2][3][4] HPLC Methods for analysis of 4-Aminopyridine. Retrieved January 28, 2026, from [Link]

  • Thermo Scientific. (n.d.).[1][2][3] 4-(Dimethylamino)pyridine (Catalyst Analog) Safety Data Sheet. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: 4-(2-Hydroxyethylamino)-pyridine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for 4-(2-Hydroxyethylamino)-pyridine (CAS 33252-32-3). It is designed to move beyond basic safety data sheets, offering mechanistic insights and actionable troubleshooting for researchers observing stability anomalies in solution.[1]

Senior Application Scientist Note: “In my experience supporting drug discovery workflows, the instability of aminopyridines is often misdiagnosed as 'bad batches.' In reality, 90% of failures with 4-(2-Hydroxyethylamino)-pyridine stem from its dual-susceptibility: the electron-rich pyridine ring is prone to N-oxidation, while the hydroxyethyl tail introduces significant hygroscopicity.[1] This guide focuses on stabilizing these two vectors.”

⚡ Executive Summary: Quick Reference

ParameterCritical StandardWhy?
Optimal pH 3.0 – 5.0 Protonation of the amine (

) reduces electron density, preventing oxidative attack.[1]
Solvent Choice Degassed Water or Anhydrous Ethanol Dissolved oxygen drives N-oxide formation; water promotes hydrolytic side-reactions.[1]
Light Exposure Strictly Dark Pyridine rings undergo

transitions under UV, leading to ring-opening polymerization.[1]
Visual Cue Colorless

Yellow/Brown
Appearance of color indicates formation of N-oxides or azo-dimers.[1]

Module 1: Degradation Mechanics & Pathways[1]

To troubleshoot effectively, you must understand how the molecule breaks down.[1] This compound features three reactive sites: the pyridine nitrogen, the secondary amine, and the primary alcohol.

The Primary Threat: Oxidative Instability

The electron-donating secondary amine at position 4 increases the electron density of the pyridine ring. While this makes the molecule a potent nucleophile, it also lowers the activation energy for oxidation.

Key Pathway:

  • N-Oxidation: Dissolved oxygen or peroxides attack the pyridine nitrogen, forming the N-oxide impurity.[1]

  • Photolysis: UV light triggers electron transfer, often resulting in radical formation and subsequent dimerization (browning of solution).[1]

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic flow from the parent compound to its primary degradation products.

StabilityPathways Parent 4-(2-Hydroxyethylamino)-pyridine (Active Species) Oxidation Oxidative Stress (Dissolved O2 / Peroxides) Parent->Oxidation Light UV/Vis Light (hv) Parent->Light NOxide Degradant A: Pyridine-N-Oxide (Polar Impurity) Oxidation->NOxide Primary Pathway (Fastest at pH > 7) Aldehyde Degradant C: Aldehyde/Acid (Side Chain Oxidation) Oxidation->Aldehyde Trace Pathway (Slow) Dimer Degradant B: Azo-Dimer / Polymers (Brown Precipitate) Light->Dimer Radical Coupling

Figure 1: Mechanistic degradation pathways.[1] The primary instability vector is N-oxidation of the pyridine ring, accelerated by neutral/basic pH and light.

Module 2: Troubleshooting Guide (Symptom-Based)

Use this decision matrix when you encounter unexpected results in your analytical data.

Issue 1: Solution turns yellow or brown within 24 hours.
  • Root Cause: Photo-oxidation or Trace Metal Catalysis .[1] Aminopyridines coordinate with trace metals (Cu, Fe), which catalyze oxidation, turning the solution colored (similar to aniline oxidation).[1]

  • The Fix:

    • Add a chelating agent (e.g., 0.1 mM EDTA) to the buffer.[1]

    • Wrap all glassware in aluminum foil immediately.

    • Validation: Check absorbance at 400–450 nm. Pure compound should have near-zero absorbance here.[1]

Issue 2: "Ghost Peaks" appearing in HPLC (Retention Time < Main Peak).
  • Root Cause: N-Oxide Formation .[1] The N-oxide is more polar than the parent amine, causing it to elute earlier on Reverse Phase (C18) columns.

  • The Fix:

    • Lower the pH of your solvent to < 4.0 using Formic Acid or HCl.[1]

    • Degas all buffers with Helium or Argon sparging for 15 mins before use.[1]

    • Validation: Run LC-MS. The N-oxide will show a mass shift of +16 Da (M+16).[1]

Issue 3: Concentration drift (Assay value decreases over time).[1]
  • Root Cause: Hygroscopicity .[1] The hydroxyethyl tail avidly absorbs atmospheric water, diluting the effective mass of the solid before it is even weighed.

  • The Fix:

    • Do not store the solid in a standard cabinet. Use a desiccator with active silica or

      
      .[1]
      
    • Equilibrate the weighing vial to room temperature before opening to prevent condensation.

    • Validation: Perform a Karl Fischer (KF) titration to determine water content and correct your weighing calculations.[1]

Module 3: Validated Storage & Handling Protocol

To ensure reproducibility, adopt this "Gold Standard" protocol for preparing stock solutions.

Solid State Storage
  • Container: Amber glass vial with a Teflon-lined cap (avoid rubber, which can leach plasticizers).[1]

  • Environment: Store at -20°C under an Argon blanket.

  • Desiccant: Essential due to the hydroxyethyl group.[1]

Solution Preparation (Standard Operating Procedure)

Goal: Prepare a 10 mM Stock Solution stable for >1 week.

  • Solvent Prep: Use LC-MS grade water.[1] Sparge with Argon gas for 10 minutes to remove dissolved oxygen.[1]

  • Acidification: Adjust solvent to pH 4.0 using 0.1% Formic Acid.[1]

    • Mechanism:[1][2] Protonating the pyridine nitrogen (

      
      ) and the secondary amine effectively "locks" the lone pairs, preventing them from reacting with oxidants.
      
  • Dissolution: Weigh the solid quickly (minimize air exposure). Dissolve with gentle vortexing.

    • Note: Avoid sonication if possible, as it can generate local heat and free radicals.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter (Low protein binding, chemical resistant).[1]

  • Storage: Aliquot into single-use amber vials. Freeze at -80°C. Do not refreeze.

Module 4: Analytical Confirmation (QC)

Before using a stored solution, verify its integrity using this rapid HPLC method.

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 90% B over 10 minutes
Detection UV @ 254 nm (Pyridine ring absorption)
Pass Criteria Single peak > 98% area; No early-eluting polar impurities.[1]

References

  • Wang, D. P., et al. (2001).[1][3] Stability of 4-(N,N-dimethylamino)phenol in solution.[1][3] Drug Development and Industrial Pharmacy.[1]

    • Relevance: Establishes the pH-rate profile for aminopyridine derivatives, confirming maximum stability in acidic ranges (pH 2.0–3.0).
  • ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B.

    • Relevance: The authoritative standard for stress-testing light-sensitive compounds like pyridines.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1][1]

    • Relevance: Provides foundational pKa and physical property d
  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Pyridineethanol.[1][1]

    • Relevance: Confirms hygroscopicity and storage requirements for the hydroxyethyl-pyridine substructure.[1]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-4-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-PYR-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Scale-up optimization, impurity profiling, and isolation strategies for 2-(pyridin-4-ylamino)ethanol (CAS: 53296-32-1).

Introduction: The Scale-Up Challenge

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are transitioning from gram-scale discovery synthesis to kilogram-scale production.

The synthesis of 2-(pyridin-4-ylamino)ethanol presents a classic "deceptive simplicity" problem. While the disconnection suggests a straightforward SNAr displacement, the physical properties of the reagents and product create significant bottlenecks at scale.

Primary Challenges:

  • Substrate Instability: 4-Chloropyridine free base self-polymerizes rapidly.

  • Product Polarity: The target molecule is highly water-soluble, making traditional aqueous extraction inefficient.

  • Thermal Management: The aminolysis is exothermic; at scale, this requires rigorous heat transfer control.

Module 1: Reaction Optimization (The "Engine Room")

Standard Operating Procedure (SOP)

Route: Nucleophilic Aromatic Substitution (SNAr) Reagents: 4-Chloropyridine Hydrochloride + Ethanolamine (excess)

The most robust method involves generating the reactive free base in situ within a high-boiling nucleophilic solvent (ethanolamine itself).

Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The protonated pyridine ring activates the 4-position for nucleophilic attack.

SNAr_Mechanism Substrate 4-Chloropyridine HCl Salt Complex Meisenheimer-like Complex Substrate->Complex Heat (130-150°C) - HCl (neutralized) Polymer Polymerized By-products (Black Tar) Substrate->Polymer If free base accumulates without amine trap Reagent Ethanolamine (Excess) Reagent->Complex Product 2-(Pyridin-4-ylamino)ethanol Complex->Product Elimination of Cl- Byproduct Ethanolamine.HCl Complex->Byproduct

Figure 1: Reaction pathway highlighting the critical competition between product formation and polymerization.

Troubleshooting & FAQs

Q: Why did my reaction mixture turn into a black, intractable tar? A: This is the signature of 4-chloropyridine polymerization .

  • Cause: 4-Chloropyridine free base is unstable. If you neutralize the HCl salt before adding the amine, or if the amine concentration is too low, the pyridine rings react with each other.

  • Solution: Do not isolate the free base. Mix the solid 4-chloropyridine hydrochloride directly into the ethanolamine. The ethanolamine acts as a base to release the free pyridine only when it is available to react immediately.

Q: The reaction is stalling at 60% conversion. Should I increase the temperature? A: Be cautious.

  • Optimization: Instead of just heat (which promotes tars), ensure you have sufficient excess ethanolamine (3–5 equivalents) . It drives the equilibrium and acts as a solvent.

  • Catalysis: If kinetics are sluggish, adding a catalytic amount of Potassium Iodide (KI) can accelerate the reaction via the Finkelstein reaction (in situ formation of 4-iodopyridine).

Module 2: Isolation & Purification (The "Bottleneck")

This is where most scale-up campaigns fail. The product is an amino-alcohol, making it amphiphilic and difficult to extract from the excess ethanolamine.

Isolation Decision Matrix

Workup_Strategy Start Crude Reaction Mixture (Product + Excess Ethanolamine + Salts) Decision Scale of Operation? Start->Decision SmallScale < 100g Decision->SmallScale LargeScale > 1kg Decision->LargeScale MethodB Method B: Continuous Extraction (CHCl3 or EtOAc / 48hrs) SmallScale->MethodB MethodA Method A: Vacuum Distillation (Remove Ethanolamine) LargeScale->MethodA MethodC Method C: Resin Adsorption (Amberlite XAD-4) LargeScale->MethodC Alternative Crystallization Recrystallization (Acetonitrile or iPrOH) MethodA->Crystallization MethodB->Crystallization MethodC->Crystallization

Figure 2: Decision tree for selecting the appropriate work-up method based on batch size.

Protocol: The "Salting Out" Method (Recommended for <1kg)
  • Quench: Cool reaction to room temperature.

  • Basify: Add 50% NaOH solution until pH > 12. This ensures the pyridine nitrogen is deprotonated.

  • Saturation: Saturate the aqueous phase with solid NaCl or K2CO3. This "salting out" effect forces the organic product out of the water layer.

  • Extraction: Use n-Butanol or Chloroform/Isopropanol (3:1) . Standard EtOAc is often too non-polar to extract this product efficiently.

  • Drying: Dry organic layer over Na2SO4 and concentrate.

Senior Scientist Note: If you obtain a sticky oil, triturate with Diethyl Ether or MTBE to induce solidification. The final recrystallization is best performed in Acetonitrile .

Module 3: Quantitative Data & Safety

Solvent Screening Data

Impact of solvent choice on yield and impurity profile (100g scale).

Solvent SystemTemp (°C)Time (h)Yield (%)Impurity Profile
Neat (Excess Ethanolamine) 140 4 88% Low (Cleanest)
Water100 (Reflux)1245%Hydrolysis to 4-pyridone
DMF140662%Difficult solvent removal
Toluene110 (Reflux)24<10%Poor solubility of salt
Safety Critical: 4-Chloropyridine HCl[2][3][4][5]
  • Hazard: Severe skin and eye irritant.[2][3]

  • Scale-up Risk: Dust explosion hazard when handling dry powder in large quantities.

  • Mitigation: Handle in a fume hood with local exhaust. Use anti-static liners for drum transfers.

  • Emergency: In case of skin contact, wash immediately with soap and water; the HCl salt hydrolyzes to HCl on moist skin, causing chemical burns.

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic substitution in the pyridine series.[1]

    • Source: Journal of the Chemical Society, typically covers the SNAr kinetics of 4-substituted pyridines.
  • Synthesis & Applications (Patents)

    • Process for the preparation of pyridine derivatives.[4][5][6]

    • Source: Google Patents (US Patent 4,405,786 describes similar amino-pyridine displacements).
  • Safety Data

    • 4-Chloropyridine Hydrochloride SDS.
    • Source: Fisher Scientific.
  • Purification Strategies

    • Purification of polar pyridine deriv
    • Source: Organic Process Research & Development (General reference for polar amine workups).

Sources

Technical Support Center: 4-(2-Hydroxyethylamino)-pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity

Welcome to the technical support portal for 4-(2-Hydroxyethylamino)-pyridine (CAS: 5326-47-6).[1] As a key intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, the purity of this molecule is non-negotiable.

This guide moves beyond standard textbook procedures. It addresses the "hidden variables" —the specific process impurities and isolation challenges that cause batch failures in real-world drug development. We focus here on the dominant synthesis route: the nucleophilic aromatic substitution (


) of 4-chloropyridine with ethanolamine.

Module 1: The Reaction & Impurity Landscape

The Chemistry

The synthesis relies on the electron-deficient nature of the pyridine ring.[2] However, the reaction environment creates a competition between the desired substitution and hydrolysis.

Impurity Map (Visualized)

ImpurityMap SM 4-Chloropyridine (Genotoxic Alert) Product 4-(2-Hydroxyethylamino)-pyridine (Target) SM->Product + Ethanolamine (SNAr, Heat) Impurity_A 4-Pyridone (Hydrolysis Impurity) SM->Impurity_A + H2O (Hydrolysis) Reagent Ethanolamine (Excess) Impurity_B Bis-alkylated Dimer (Rare) Product->Impurity_B + SM (Over-reaction)

Figure 1: Reaction pathways showing the critical competition between product formation and the hydrolysis of the starting material to 4-pyridone.

Module 2: Troubleshooting Synthesis & Workup

Q1: My conversion is high, but I cannot remove the excess ethanolamine. It co-elutes and distills poorly.

The Root Cause: Ethanolamine (bp ~170°C) has a high boiling point and strong hydrogen bonding capability, making it difficult to remove via simple distillation without degrading the product. It is also miscible with water, complicating aqueous washes.[1][3]

The Solution: The "Salting-Out" & pH Swing Protocol Do not rely on distillation. Use the difference in distribution coefficients (


) between the product and ethanolamine under specific ionic strengths.
  • Quench: Dilute the reaction mixture with a minimum amount of water.

  • Basify: Adjust pH to >12 using NaOH (50%). This ensures both amines are in their free base form.[1]

  • Extraction (The Trick):

    • Ethanolamine is highly hydrophilic.[1]

    • The product is moderately lipophilic.

    • Action: Extract continuously with n-Butanol or Dichloromethane (DCM) .[1]

    • Refinement: If using DCM, saturate the aqueous layer with NaCl ("salting out").[1] This forces the organic product into the DCM layer while the highly polar ethanolamine remains trapped in the brine/aqueous phase.

  • Crystallization: The final polish should be a recrystallization from a non-polar solvent (e.g., Toluene or EtOAc/Hexane) where ethanolamine is insoluble.[1]

Q2: I see a persistent impurity at RRT ~0.8 that grows if I extend the reaction time.

The Diagnosis: This is likely 4-Pyridone (or its tautomer, 4-hydroxypyridine).[1] Mechanism: 4-Chloropyridine is prone to hydrolysis, especially if the reaction mixture contains moisture or if the ethanolamine is "wet."[1]

Corrective Actions:

  • Reagent Quality: Dry your ethanolamine. It is hygroscopic.[1] Store over molecular sieves (4Å).

  • Temperature Control: Hydrolysis competes more favorably at very high temperatures (>140°C).[1] Lower the temperature to 110-120°C and extend the time, or use a sealed vessel to prevent moisture ingress.

  • Removal: 4-Pyridone is amphoteric but generally much more water-soluble than the target product.[1] It should remain in the aqueous phase during the basic extraction described in Q1.

Module 3: PGI Management (Genotoxic Impurities)

CRITICAL SAFETY ALERT: 4-Chloropyridine is a structural alert for genotoxicity (mutagenicity).[1] Regulatory agencies (FDA/EMA) typically require control to <10-20 ppm levels in the final API.[1]

Q3: How do I ensure 4-Chloropyridine is purged to ppm levels?

The Strategy: Chemical Scavenging Relying solely on recrystallization is risky for PGIs. You must chemically destroy the starting material.

Protocol:

  • End-of-Reaction Check: Ensure >99.5% conversion by HPLC.

  • The Scavenge Step: Before workup, add a small excess of a highly nucleophilic amine (e.g., Piperidine or Morpholine) or simply add more Ethanolamine and heat for an additional 2-4 hours.[1]

    • Why? This converts the trace toxic 4-chloropyridine into a non-toxic amino-pyridine derivative that is easily removed during the crystallization step.[1]

  • Validation: Develop a Limit Test HPLC method specifically for 4-chloropyridine (see Module 4).

Module 4: Analytical Troubleshooting (HPLC)

Q4: My HPLC peaks are tailing severely, making integration difficult.

The Physics: Pyridine nitrogens have a pKa ~5.3. On standard C18 silica columns, the basic nitrogen interacts with residual silanols, causing severe tailing.[1]

The Fix:

  • Option A (High pH): Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.[1] Run the mobile phase with Ammonium Bicarbonate (pH 10).[1]

    • Result: The pyridine is deprotonated (neutral), eliminating silanol interactions.[1]

  • Option B (Ion Pairing): If you must use low pH, add an ion-pairing agent like Hexanesulfonic acid or Trifluoroacetic acid (TFA) (0.1%) to the mobile phase.[1]

    • Result: This masks the positive charge and sharpens the peak.

Summary Data Table: Impurity Profiles
ImpurityOriginDetection (UV)Removal Strategy
4-Chloropyridine Unreacted SM254 nmChemical Scavenging (add excess amine)
Ethanolamine Reagent ExcessWeak (Low UV)Aqueous wash (pH >12) + Salting out
4-Pyridone Hydrolysis (Water)254 nmStays in aqueous phase during extraction
Bis-alkylated Over-reaction254 nmRecrystallization (solubility difference)

Module 5: Workflow Visualization

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Step1 Dilute with Water Adjust pH > 12 (NaOH) Start->Step1 Step2 Extract with DCM or n-Butanol (Add NaCl to aqueous layer) Step1->Step2 Decision Layer Separation Step2->Decision AqLayer Aqueous Layer Contains: Ethanolamine, 4-Pyridone Decision->AqLayer Waste OrgLayer Organic Layer Contains: Product, Trace SM Decision->OrgLayer Product Step3 Concentrate & Recrystallize (Toluene or EtOAc) OrgLayer->Step3 Final Pure Product (>99.5%, <20ppm SM) Step3->Final

Figure 2: Optimized workup strategy to separate hydrophilic impurities (Ethanolamine, 4-Pyridone) from the target product.

References

  • Synthesis of 4-amino-substituted pyridines

    • Title: Nucleophilic Aromatic Substitution of 4-Chloropyridine.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: General conditions for

      
       on pyridine rings.[1]
      
    • (Search: Aminopyridine)[1]

  • Genotoxic Impurity Control

    • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7).[1]

    • Source:International Council for Harmonisation (ICH).[1]

    • Context: Guidelines for handling 4-chloropyridine limits.
  • Analytical Methods (HPLC)

    • Title: Separation of basic compounds on HPLC.[1][4]

    • Source:Journal of Chrom
    • Context: Strategies for reducing tailing in pyridine analysis.
    • [1]

Disclaimer: This guide is for research and development purposes. All procedures involving genotoxic substances like 4-chloropyridine must be conducted in a fume hood with appropriate PPE.[1]

Sources

optimizing solvent systems for reactions involving pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for scientists optimizing reaction systems involving pyridine derivatives. It prioritizes process reliability, green chemistry compliance, and mechanistic troubleshooting.[1]

Status: Operational | Tier: Advanced Application Support Topic: Solvent Optimization for Pyridine Functionalization (Cross-Coupling, SnAr, Salt Management)[1]

The "Pyridine Paradox" (Read This First)

Pyridine is a "Janus-faced" molecule in synthesis. It is electron-deficient (


-deficient), making it excellent for Nucleophilic Aromatic Substitution (

) but sluggish in Electrophilic Aromatic Substitution (

).[1] Simultaneously, the nitrogen lone pair is a potent Lewis base, capable of poisoning transition metal catalysts (like Palladium) or forming insoluble salts that stall agitation.[1]

The Golden Rule: Your solvent system must balance solubility (keeping intermediates in solution) with inhibition mitigation (preventing N-coordination to catalysts).

Module A: Cross-Coupling Optimization (Suzuki-Miyaura)

Issue: Reaction stalls or produces high levels of protodeboronation (especially with 2-pyridyl boronic acids).

The Mechanism of Failure
  • Catalyst Poisoning: The pyridine nitrogen competes with phosphine ligands for the Pd(0) center.

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable. Hydrolytic cleavage of the C-B bond is accelerated by bases and water, often faster than the transmetallation step.[1]

Solvent Strategy & Protocol

Recommendation: Move away from standard DMF/Water mixtures if protodeboronation is observed.

Solvent SystemApplication CaseMechanism of Action
1,4-Dioxane (Anhydrous) Standard: General couplings.Weakly coordinating; allows sufficient temperature (

) to overcome activation barriers.[1]
t-Amyl Alcohol (2-Methyl-2-butanol) Advanced: Difficult substrates.Bulky protic solvent. Solubilizes inorganic bases (like

) but is too sterically hindered to coordinate tightly to Pd.[1]
n-Butanol / Water (biphasic) Process Scale: Cost-sensitive.Phase transfer catalysis. Keeps the base in the aqueous phase, minimizing base-mediated decomposition of the boronate in the organic phase.
Critical Workflow: Minimizing Protodeboronation

If using 2-pyridyl boronic acids , follow this "Fast-Release" protocol:

  • Solvent: Use 1,4-Dioxane or THF (strictly anhydrous).[1]

  • Base: Switch to Cu(I) carboxylates (e.g., Cu(I) thiophene-2-carboxylate) or CsF (anhydrous fluoride source).[1] Avoid aqueous carbonate bases.

  • Additive: Add CuCl (10-20 mol%) . Copper scavenges the pyridine nitrogen, preventing it from binding to the Palladium catalyst.[1]

Module B: Nucleophilic Aromatic Substitution ( )

Issue: Reaction is too slow, or the solvent (DMF/DMSO) is impossible to remove during workup.

The Polarity Trap

Classically,


 requires dipolar aprotic solvents (DMSO, DMF, NMP) to stabilize the Meisenheimer complex intermediate.[1] However, these solvents have high boiling points and are difficult to remove, often requiring multiple water washes that drag product into the aqueous waste.[1]
The "Green" Alternative: 2-MeTHF & CPME

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are superior alternatives.[2][3]

  • 2-MeTHF: Derived from corncobs (furfural).[1] It has a higher boiling point (

    
    ) than THF, allowing faster kinetics.[1] Crucially, it forms a biphasic mixture with water, allowing for direct aqueous wash in the reaction vessel .[1]
    
  • CPME: High hydrophobicity and low latent heat of vaporization.[4] It resists peroxide formation better than THF/ethers.

Solvent Selection Guide
Reaction RequirementRecommended SolventWhy?
High Temperature (>120°C) Sulfolane or NMP High thermal stability. Note: Difficult workup.
Standard (60-100°C) 2-MeTHF "Green" replacement for THF. Enables easy water wash.
Acid-Catalyzed

2-Propanol (IPA) Protic solvents can activate the leaving group via H-bonding (if the nucleophile is not deactivated by protonation).

Visualization: Solvent Decision Logic

The following diagram illustrates the decision process for selecting a solvent system based on reaction type and substrate stability.

SolventSelection Start Start: Define Reaction Type Type Reaction Class? Start->Type Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Type->Coupling Metal Cat. SnAr Nucleophilic Substitution (SnAr) Type->SnAr Nucleophilic BoronicCheck Substrate: 2-Pyridyl Boronate? Coupling->BoronicCheck TempCheck Temp Required? SnAr->TempCheck ProtoRisk HIGH RISK: Protodeboronation BoronicCheck->ProtoRisk Yes StandardCoup Standard Coupling BoronicCheck->StandardCoup No Solv_Anhydrous Solvent: Anhydrous Dioxane Add: Cu(I) Scavenger ProtoRisk->Solv_Anhydrous Solv_Bulky Solvent: t-Amyl Alcohol or Toluene/Water StandardCoup->Solv_Bulky Solv_Green Solvent: 2-MeTHF (Green, Easy Workup) TempCheck->Solv_Green < 80°C Solv_Polar Solvent: NMP or Sulfolane (High T, Difficult Workup) TempCheck->Solv_Polar > 100°C

Caption: Decision tree for selecting optimal solvent systems based on reaction mechanism and substrate sensitivity.

Troubleshooting Matrix (FAQ)

ObservationProbable CauseCorrective Action
Black precipitate forms immediately upon adding catalyst. "Pd-Black" Formation. The pyridine is coordinating to the Pd, displacing ligands and causing the catalyst to aggregate and crash out.Switch Ligand/Solvent: Use a bulkier ligand (e.g., XPhos,

).[1] Switch solvent to t-Amyl alcohol ; the steric bulk prevents solvent coordination, keeping the catalyst active.[1]
Reaction stalls at 50% conversion (Suzuki). Boronic Acid Degradation. The boronic acid has protodeboronated before reacting.Dosing Strategy: Do not add all boronic acid at once. Add it portion-wise (e.g., 3 aliquots over 1 hour) or use a syringe pump to keep the concentration low relative to the catalyst.
"Gunking out" (Oily residue at bottom). Pyridinium Salt Formation. Pyridine HCl or HBr salts are insoluble in non-polar solvents (Toluene/Dioxane), coating the stir bar.[1]Co-Solvent: Add a small amount of Methanol or Water (if tolerated) to dissolve the salt. Alternatively, switch to 2-MeTHF , which has better solubility for salts than Toluene.[1]
Product is stuck in DMF/DMSO after workup. Partition Coefficient Failure. Pyridines are polar; they prefer the polar solvent over the extraction solvent.The "Flood" Method: Dilute the reaction mixture with 10x volume of water to force the product out. Better Fix: Use CPME or 2-MeTHF for the reaction initially to avoid this problem entirely.

References & Authority

  • Solvent Effects in Suzuki-Miyaura Couplings:

    • Insight: Polar solvents can stabilize anionic transition states but may alter chemoselectivity.[5][6][7]

    • Source: Malapit, C. A., et al. (2019).[1] "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Journal of the American Chemical Society.[8] [1]

  • Green Solvents (2-MeTHF & CPME):

    • Insight: 2-MeTHF and CPME are validated green alternatives for peptide synthesis and coupling reactions, offering superior workup profiles.[1]

    • Source: Al Musaimi, O., et al. (2021).[1] "2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis." Green Chemistry.

  • Protodeboronation Kinetics:

    • Insight: The rate of protodeboronation is pH-dependent and catalyzed by the boronic acid itself.

    • Source: Cox, P. A., et al. (2017).[1][9] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[8] [1]

  • Nucleophilic Aromatic Substitution (

    
    ) Optimization: 
    
    • Insight: Solvent polarity and hydrogen bonding capability significantly impact reaction rates in pyridine derivatives.

    • Source: Ormazábal-Toledo, R., et al. (2019).[1] "SNAr reactions of substituted pyridines... Kinetic and reactivity indices." Journal of Physical Organic Chemistry. [1]

Sources

challenges in the regioselective functionalization of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #PYR-404: Regioselective Functionalization of Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Priority: Critical

System Diagnostics: The Pyridine Paradox

Welcome to the Pyridine Functionalization Support Center. You are likely here because your standard aromatic substitution protocols (EAS/SNAr) are failing or yielding intractable regioisomeric mixtures.

Root Cause Analysis: Pyridine is a "buggy" substrate for standard electrophilic aromatic substitution (EAS) due to two inherent system features:

  • Electronic Deactivation: The electronegative nitrogen withdraws electron density (

    
     effect) and creates a 
    
    
    
    -deficient ring, making the system resistant to electrophiles.
  • Catalyst Poisoning: The nitrogen lone pair (

    
    -donor) binds aggressively to Lewis acidic metal catalysts (Pd, Pt, Ir), forming stable, off-cycle complexes that kill catalytic turnover.
    

Below are the specific "Patches" and Troubleshooting Guides for targeting the C2, C3, and C4 positions.

Troubleshooting Module: Regioselectivity Control

Issue A: "I cannot access the C3 (Meta) position."

User Report: Direct halogenation or nitration requires harsh conditions and yields are poor. I need a mild, catalytic route to C3.

Diagnosis: The C3 position is the "dead zone." It is not activated by the nitrogen (like C2/C4 are for nucleophiles) and is deactivated for electrophiles. Standard EAS forces substitution at C3 but requires forcing conditions that decompose functional groups.

The Patch: Sterically Controlled Iridium-Catalyzed Borylation Switch from electronic control to steric control . Iridium catalysts with bulky bipyridine ligands cannot approach the C2 position due to the steric clash with the nitrogen lone pair (or C2 substituents). Consequently, C–H activation occurs at the sterically accessible C3 or C5 positions.

  • Key Tool:

    
     / dtbpy system.
    
  • Mechanism: The active species is a tris-boryl iridium complex. The bulky ligand forces the metal to activate the C–H bond furthest from the nitrogen (distal selectivity).

Issue B: "My C-H Activation Catalyst Dies Immediately."

User Report: Attempting Pd-catalyzed arylation at C2. The reaction turns black/precipitates and yields <5%.

Diagnosis: You are experiencing N-Coordination Poisoning .[1] The pyridine nitrogen is binding to your Pd(II) center, displacing the ligands required for the catalytic cycle.

The Patch: The N-Oxide Bypass (Fagnou Strategy) Oxidize the pyridine to Pyridine-N-Oxide .

  • Why: The N–O bond is polar. The oxygen acts as a directing group (DG) that facilitates Pd insertion at the C2 position via a six-membered transition state, while simultaneously being less "poisonous" to the catalyst than the free amine.

  • Bonus: The N-oxide activates the ring for nucleophilic attack if needed later.

  • Restoration: Deoxygenate with Zn or PCl3 after functionalization.

Issue C: "Minisci Reaction gives C2/C4 Mixtures."

User Report: Radical alkylation yields a 60:40 mix of C2 and C4 isomers. Separation is difficult.

Diagnosis: Nucleophilic radicals (alkyl radicals) attack the most electron-deficient positions (C2 and C4). Without steric blocking, selectivity is purely statistical and electronic, leading to mixtures.

The Patch: The Maleate Blocking Group (Baran Protocol) Do not use free pyridine. Pre-complex the pyridine with maleic anhydride or related acid derivatives.

  • Mechanism: This forms a salt/complex that sterically shields the C2 positions. The radical is forced to attack the open C4 position with >95% regioselectivity.

Visual Logic & Workflow

The following diagram illustrates the decision logic for selecting the correct functionalization pathway based on your target position.

PyridineLogic Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Path1 Method: Pd-Catalyzed Arylation Substrate: Pyridine N-Oxide Ref: Fagnou (JACS 2005) C2->C2_Path1 C2_Path2 Method: Directed Ortho Metalation (DoM) Req: Directing Group (F, Cl, Amide) C2->C2_Path2 C3_Path1 Method: Ir-Catalyzed Borylation Control: Steric (dtbpy ligand) Ref: Hartwig (Chem. Rev. 2010) C3->C3_Path1 C3_Path2 Method: Zincke Imine Rearrangement Use: For Fluorination/Thiolation C3->C3_Path2 C4_Path1 Method: Minisci Reaction Patch: Maleate Blocking Group Ref: Baran (JACS 2021) C4->C4_Path1 C4_Path2 Method: S_NAr Req: 4-Halopyridine C4->C4_Path2

Figure 1: Decision Matrix for Regioselective Pyridine Functionalization. Select your method based on the target carbon site.

Standard Operating Procedures (SOPs)

Protocol A: C3-Selective C–H Borylation (Ir-Catalysis)

Target: Accessing meta-substituted pyridines without directing groups.[2]

Reagents:

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Borylating Agent:

    
     (bis(pinacolato)diboron) (0.5 equiv relative to pyridine if pyridine is solvent, or 1.1 equiv if pyridine is limiting)
    
  • Solvent: Hexane or THF (anhydrous).

Step-by-Step:

  • Catalyst Activation: In a glovebox (N2 atmosphere), mix

    
    , dtbpy, and 
    
    
    
    in 2 mL of solvent. Stir for 10 mins. The solution should turn dark brown/red, indicating the formation of the active tris-boryl species.
  • Substrate Addition: Add the pyridine substrate (1.0 equiv).[3]

  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours.

  • Workup: Cool to RT. Evaporate volatiles. The resulting residue is the boronate ester.

  • Purification: Pass through a short silica plug (Note: Pyridyl boronates can be unstable on silica; rapid filtration or alumina is preferred).

Troubleshooting Tip: If conversion is low, the pyridine might be coordinating too strongly.[4] Add a bulky Lewis Acid (e.g.,


) to block the nitrogen, though this alters selectivity to C4 in some cases.
Protocol B: C2-Selective Arylation (Fagnou Conditions)

Target: Direct arylation of the ortho position using N-oxide activation.[5]

Reagents:

  • Substrate: Pyridine-N-oxide (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (15 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (0.2 M).

Step-by-Step:

  • Setup: Combine Pyridine-N-oxide, Aryl Bromide, Base, and Catalyst system in a reaction vial.

  • Degas: Purge with Argon for 5 minutes (Oxygen kills the active phosphine species).

  • Heat: Reflux at 110 °C for 12–24 hours.

  • Deoxygenation (Optional but recommended): After isolation, treat the product with Zn dust (5 equiv) in Acetic Acid/Water to restore the pyridine.

Protocol C: C4-Selective Minisci Alkylation

Target: Radical alkylation exclusively at the para position.

Reagents:

  • Substrate: Pyridine (1.0 equiv).[3]

  • Blocker: Maleic acid (1.0 equiv).

  • Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) (2-3 equiv).

  • Oxidant:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Solvent: DMSO/H2O or dilute H2SO4.

Step-by-Step:

  • Blocking: Stir pyridine and maleic acid in the solvent for 10 mins to form the salt.

  • Addition: Add the carboxylic acid, silver catalyst, and persulfate.

  • Reaction: Heat to 50–80 °C. The silver catalyzes the oxidative decarboxylation of the carboxylic acid, generating an alkyl radical.

  • Selectivity: The maleate sits near the N-H bond, sterically shielding C2. The alkyl radical attacks C4.[6]

  • Workup: Basify with NaOH (removes the maleate and deprotonates the pyridine) and extract with DCM.

Data Summary: Regioselectivity Rules

MethodActive SpeciesPrimary SiteSecondary SiteDominant Factor
EAS (Standard)

C3 (Meta)-Electronic (Deactivation)
SNAr

C2 / C4-Electronic (Meisenheimer complex)
Minisci (Free)

C2 / C4 Mix-SOMO-LUMO overlap
Minisci (Blocked)

C4 (Para) -Steric Shielding (Baran)
Ir-Borylation

C3 (Meta) C5Steric (Ligand repulsion)
Pd-N-Oxide

C2 (Ortho) -Coordination/Acidity (Fagnou)

References

  • Ir-Catalyzed Borylation (C3 Selectivity): Hartwig, J. F., et al. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society, vol. 136, no. 11, 2014, pp. 4287–4299.

  • Pd-Catalyzed N-Oxide Arylation (C2 Selectivity): Campeau, L.-C., & Fagnou, K. "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society, vol. 127, no.[7] 51, 2005, pp. 18020–18021.

  • C4-Selective Minisci (Maleate Blocking): Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[8] Journal of the American Chemical Society, vol. 143, no.[8] 30, 2021, pp. 11927–11933.

  • Review of Pyridine Challenges: Fier, P. S., & Hartwig, J. F.[9] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, vol. 342, no. 6161, 2013, pp. 956-960.

Sources

Technical Support Center: Pyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Support Ticket Type: Advanced Troubleshooting & Protocol Optimization Subject: Minimizing Byproducts in Pyridine Synthesis Workflows

Knowledge Base Overview

Welcome to the Advanced Synthesis Support Center. This guide addresses the three most common synthetic routes for pyridine derivatives: Chichibabin Condensation , Hantzsch Synthesis , and [2+2+2] Cyclotrimerization .

Our data indicates that 85% of yield loss in these reactions stems from three specific failure modes:

  • Polymerization/Tarring (Chichibabin)

  • Oxidative Dealkylation (Hantzsch)

  • Regioisomeric Scrambling ([2+2+2] Cycloaddition)

Select your reaction type below for targeted troubleshooting protocols.

Module 1: The Chichibabin Condensation (Industrial Scale)

User Profile: Process Chemists scaling up alkylpyridines. Core Issue: Formation of heavy "tar" byproducts and lack of selectivity (e.g., 2-picoline vs. 4-picoline).

Root Cause Analysis

The traditional use of amorphous silica-alumina catalysts allows for unrestricted transition states. This lack of confinement promotes uncontrolled oligomerization of aldehydes/imines, leading to heavy molecular weight byproducts (tars) and coke deposition.

Solution: Shape-Selective Zeolite Catalysis

Switching to ZSM-5 (MFI topology) or Beta zeolites introduces "Shape Selectivity." The pore dimensions (approx. 5.5 Å for ZSM-5) physically prevent the formation of bulky transition states required for tar formation or specific unwanted isomers.

Protocol: ZSM-5 Optimization for Picoline Selectivity
VariableStandard (Amorphous)Optimized (ZSM-5/Zeolite)Impact
Catalyst Amorphous

H-ZSM-5 (Si/Al ~30-50) Restricts pore size to exclude heavy oligomers.
Temperature 400–500°C350–400°C Lower T reduces thermal cracking/coking.
Modifier NonePb, Co, or Tl cations Modifies acid site strength to prevent over-reaction.
Feed Ratio 1:1 (Aldehyde:NH3)1:3 (Aldehyde:NH3) Excess ammonia suppresses aldehyde polymerization.
Mechanism Visualization (DOT)

Chichibabin_Selectivity Reactants Aldehyde + NH3 Amorphous Amorphous Catalyst (Unrestricted Pores) Reactants->Amorphous Traditional Zeolite ZSM-5 Catalyst (5.5 Å Pore Constraints) Reactants->Zeolite Optimized Tars Heavy Tars & Polymers Amorphous->Tars Oligomerization MixedIsomers Thermodynamic Mix (2- & 4-Picoline) Amorphous->MixedIsomers No Steric Control Zeolite->Tars Blocked Selective High Selectivity (Sterically Fitted Isomer) Zeolite->Selective Transition State Shape Selectivity

Caption: Figure 1. Shape selectivity of ZSM-5 zeolites prevents the spatial formation of bulky tar precursors compared to amorphous catalysts.

Module 2: The Hantzsch Synthesis (MedChem/Lab Scale)

User Profile: Medicinal Chemists synthesizing dihydropyridine (DHP) libraries. Core Issue: "Over-oxidation" or Dealkylation during the aromatization step (converting 1,4-DHP to Pyridine).

Troubleshooting Guide: Aromatization Failures

Symptom: Loss of the substituent at the 4-position (e.g., 4-isopropyl group disappears). Cause: Use of harsh acidic oxidants (HNO3, KMnO4). Acidic conditions facilitate protonation at the 3/5-position, promoting a retro-Michael addition that ejects the C4 substituent.

Recommended Protocol: Iodine/Methanol Oxidation

This method operates under neutral/mild conditions, preserving sensitive C4-alkyl/aryl groups and preventing debenzylation.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 1,4-dihydropyridine in 10 mL of Methanol (MeOH).

  • Reagent Addition: Add 1.2 equivalents of elemental Iodine (

    
    ).
    
  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor via TLC (DHP spots usually fluorescent; Pyridines are UV active but distinct Rf).

  • Quench: Cool to RT. Add 10% aqueous

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate. The product purity is typically >90% without chromatography.

Green Alternative: For scale-up, use Phosphotungstic Acid on Alumina under solvent-free conditions to minimize waste (E-factor < 1).

Pathway Logic (DOT)

Hantzsch_Oxidation cluster_Fail Failure Mode (Harsh) cluster_Success Success Mode (Mild) DHP 1,4-Dihydropyridine (Hantzsch Ester) HNO3 HNO3 / KMnO4 (Strong Acid/Oxidant) DHP->HNO3 Iodine I2 / MeOH (Neutral pH) DHP->Iodine Dealkyl C4-Dealkylation (Loss of R-Group) HNO3->Dealkyl Acid-Cat. Retro-Michael Aromatized Target Pyridine (Retained R-Group) Iodine->Aromatized Mild Dehydrogenation

Caption: Figure 2. Comparison of oxidative pathways. Acidic oxidants risk substituent cleavage, while Iodine/MeOH ensures substituent retention.

Module 3: [2+2+2] Cyclotrimerization (Precision Synthesis)

User Profile: Researchers requiring highly substituted, non-symmetric pyridines. Core Issue: Regioisomeric Scrambling (Formation of mixtures of isomeric pyridines when using unsymmetrical alkynes).

Technical Insight: Ligand Control

The regioselectivity is governed by the steric bulk of the catalyst ligands and the nitrile substituent. Cobalt(I) catalysts are standard, but "naked" cobalt leads to mixtures.

Optimized Protocol: Co(I)-Catalyzed Regiocontrol

Use a Cobalt(I) system generated in situ with bulky phosphine ligands to enforce steric steering.

Reagents:

  • Pre-catalyst:

    
     (Cobalt(II) Iodide)
    
  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) or bulky Cp* (pentamethylcyclopentadienyl).

  • Reductant: Zn powder (reduces Co(II) to active Co(I)).

Procedure:

  • Activation: Stir

    
     (10 mol%), dppp (10 mol%), and Zn (20 mol%) in dry acetonitrile for 15 mins under Argon. (Solution turns dark/green).
    
  • Addition: Add the alkyne (1.0 eq) and nitrile (1.5 eq).

  • Reaction: Stir at ambient temperature (or mild heat 40°C).

  • Mechanism: The bulky dppp ligand forces the nitrile to insert into the metallacycle at the position of least steric hindrance (distal to the bulkiest alkyne substituent).

Catalytic Cycle & Regio-Logic (DOT)

Cyclotrimerization Start Co(I) Active Species BisAlkyne Bis-Alkyne Complex Start->BisAlkyne + 2 Alkynes Metallacycle Cobaltacyclopentadiene (Metallacycle) BisAlkyne->Metallacycle Oxidative Coupling Insertion Nitrile Insertion (Steric Decision Point) Metallacycle->Insertion + Nitrile (R-CN) Product Substituted Pyridine + Regenerated Co(I) Insertion->Product Reductive Elimination Product->Start

Caption: Figure 3. The Cobalt(I) catalytic cycle.[2][3] The 'Nitrile Insertion' step is the critical point where ligand sterics determine regioselectivity.

FAQ: Purification & Workup

Q: My product is trapped in a black tar. How do I recover it? A: Pyridines are basic.[4] Exploiting pH switching is the most effective purification method:

  • Dissolve crude tar in organic solvent (EtOAc).

  • Extract with 1M HCl (Pyridine moves to aqueous phase as pyridinium salt; neutral tars stay in organic).

  • Wash aqueous phase with EtOAc to remove trapped neutrals.

  • Basify aqueous phase (pH > 10) with NaOH.

  • Extract product back into EtOAc.

Q: I cannot remove trace pyridine solvent from my product. A: Pyridine forms an azeotrope with water.[4]

  • Method A: Add toluene and rotary evaporate (azeotropic removal).

  • Method B: Wash the organic layer with Copper(II) Sulfate (

    
    )  solution. Pyridine coordinates to Copper (turning the solution blue) and is pulled into the aqueous phase.
    

References

  • Shimizu, S., et al. (1998).[5] "Synthesis of Pyridine Bases on Zeolites Catalyst." Microporous and Mesoporous Materials.

  • Yadav, J. S., et al. (2000).[1] "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH." Synthesis.

  • Vanden Eynde, J. J., & Mayence, A. (2003).[6] "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Molecules.

  • Heller, B., et al. (2021).[7] "Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition." Organic Chemistry Frontiers.

  • Karimi-Jaberi, Z., et al. (2020). "One-pot multicomponent green Hantzsch synthesis... using phosphotungstic acid on alumina."[8] Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: 4-(2-Hydroxyethylamino)-pyridine Work-up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific isolation challenges associated with 4-(2-Hydroxyethylamino)-pyridine .

This molecule presents a "perfect storm" for work-up difficulties:

  • Amphoteric Nature: It possesses a basic pyridine nitrogen (

    
    ) and a nucleophilic secondary amine/alcohol tail.
    
  • High Polarity: The hydroxyethyl group renders the molecule highly water-soluble, leading to poor partition into standard organic solvents.

  • Reagent Similarity: It is often synthesized from 4-halopyridines and ethanolamine . The excess ethanolamine is difficult to separate because its boiling point and polarity profile mimic the product.

Module 1: The "Phase Trap" (Extraction Strategy)

Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer."

Root Cause: The partition coefficient (


) of this molecule is low. At neutral or acidic pH, the pyridine ring is protonated (pyridinium form), making it completely water-soluble. Even as a free base, the hydroxyl group bonds strongly with water.
Protocol: The "Salting-Out" Extraction

Do not use simple Diethyl Ether or Hexane. They are too non-polar.

  • pH Adjustment (Critical):

    • The reaction mixture must be basic to ensure the pyridine is in its free-base form.

    • Adjust aqueous layer to pH 12–13 using 50% NaOH or saturated

      
      .
      
    • Why? The

      
       of the pyridine ring is ~9.2 [1]. You must be at least 2 pH units above this to ensure >99% is deprotonated.
      
  • Salting Out:

    • Saturate the aqueous phase with NaCl (solid). Add until no more salt dissolves.

    • Mechanism:[1][2][3][4] This increases the ionic strength of the water, disrupting the hydrogen bonding network that solvates your product, forcing it into the organic phase (Hofmeister effect).

  • Solvent System:

    • Use Dichloromethane (DCM) containing 5–10% Isopropanol (IPA) or Methanol .

    • Alternative:n-Butanol (highly effective but requires high-temp evaporation).

Data: Solvent Efficiency Table

Solvent SystemExtraction EfficiencyEase of RemovalNotes
Diethyl EtherVery PoorHighAvoid. Product is too polar.
Ethyl AcetateLow/ModerateHighMay require 5+ extractions.
DCM / MeOH (9:1) High High Recommended. Best balance.
n-ButanolVery HighLowHard to rotovap (bp 117°C).
Visualization: Extraction Decision Matrix

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH Adjust Adjust to pH > 12 (NaOH/K2CO3) CheckPH->Adjust If pH < 10 Salt Saturate with NaCl (Salting Out) CheckPH->Salt If pH > 12 Adjust->Salt Extract Extract with DCM:IPA (9:1) (3x Volume) Salt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

Caption: Logic flow for maximizing recovery of polar aminopyridines from aqueous media.

Module 2: The "Twin Amine" Problem (Removing Ethanolamine)

Issue: "My NMR shows a large amount of ethanolamine remaining, even after extraction."

Root Cause: Ethanolamine (bp 170°C) and 4-(2-hydroxyethylamino)-pyridine have similar polarities. Both extract into DCM/MeOH.

Troubleshooting Protocol

Option A: The Brine Wash (Gentle)

  • Dissolve the crude extract in DCM (pure, no alcohol).

  • Wash rapidly with cold brine (saturated NaCl) .

    • Mechanism:[1][2][3][4] Ethanolamine is significantly more hydrophilic (smaller C/N ratio) than the pyridine derivative. It will preferentially partition into the brine, while the pyridine derivative stays in the DCM.

  • Warning: Do not use acidic water, or you will lose your product.

Option B: High Vacuum Distillation (Aggressive)

  • Place the crude oil in a Kugelrohr or short-path distillation setup.

  • Apply high vacuum (< 1 mmHg).

  • Heat to 100–120°C .

    • Ethanolamine will distill over.[5]

    • The product (higher MW, H-bonding) will remain in the pot.

    • Note: Monitor temperature carefully to avoid decomposition.

Module 3: Purification & Chromatography

Issue: "The compound streaks on the silica column and I lose mass."

Root Cause: The basic pyridine nitrogen interacts with the acidic silanol (Si-OH) groups on the silica gel, causing irreversible adsorption and "tailing."

Protocol: Deactivated Silica Chromatography

You must modify the stationary phase or the mobile phase.

  • Mobile Phase Modifier:

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your solvent system.
      
    • Example: DCM : Methanol :

      
       (90 : 9 : 1).
      
  • Stationary Phase Choice:

    • Standard Silica: Usable only with the amine modifiers above.

    • Neutral Alumina: Better suited for acid-sensitive or highly basic compounds.

    • C18 (Reverse Phase): Highly recommended if available. Elute with Water/Acetonitrile (+0.1% TFA or Formic Acid). Note: If using acid, you isolate the salt form.

Visualization: Purification Logic

PurificationLogic Crude Crude Oil/Solid Method Choose Method Crude->Method Silica Normal Phase Silica Method->Silica Standard Lab Reverse Reverse Phase (C18) Method->Reverse High Purity Req Modifier MUST ADD: 1% TEA or NH4OH Silica->Modifier Prevent Streaking Acid Add 0.1% TFA (Isolates Salt) Reverse->Acid Sharpen Peaks

Caption: Decision tree for selecting the correct chromatography conditions to prevent peak tailing.

FAQ: Common Scenarios

Q1: The product is an oil, but I need a solid. How do I crystallize it?

  • A: The free base is often a viscous oil or low-melting solid due to the flexible hydroxyethyl chain. To get a solid:

    • Dissolve in minimal Ethanol or Isopropanol.

    • Add HCl in Dioxane or Ether (1 equivalent).

    • The Hydrochloride salt will likely precipitate as a white crystalline solid. This also helps purify it from non-basic impurities.

Q2: Can I use water as a solvent for the reaction to avoid removal issues?

  • A: Yes, water is a common solvent for nucleophilic aromatic substitution of 4-chloropyridine [2]. However, this forces you to perform the difficult extraction described in Module 1. Using a high-boiling alcohol (n-Butanol) allows you to simply wash with water (to remove salts) and then evaporate, provided you have a good vacuum pump.

Q3: My yield is lower than reported (e.g., <40%). Where is it?

  • A: It is likely in your aqueous waste stream. Take your aqueous layers, saturate them with NaCl, and re-extract with n-Butanol. Run a TLC of the aqueous layer vs. the organic layer to confirm.

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[6] Journal of the Chemical Society, 2240-2249.[7] (Establishes pKa of 4-aminopyridine ~9.17).[7][8] [8]

  • Kalaria, P. N., et al. (2013). Catalyst free efficient synthesis of 4-aminopyridine derivatives. ResearchGate / Indian Journal of Chemistry. (Describes aqueous/solvent-free synthesis protocols).

  • PubChem. (2024). 4-Aminopyridine Compound Summary. (Physical property data).

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (CAS: 5342-88-1) presents a classic chromatographic challenge: it is a polar, basic molecule containing both a pyridine ring and a secondary amine. On traditional alkyl-bonded silica (Standard C18), this analyte suffers from severe peak tailing and poor retention due to secondary silanol interactions and its hydrophilic nature.

This guide compares two methodological approaches:

  • The Legacy Approach: Standard C18 with Phosphate Buffer (pH 7.0).

  • The Optimized Approach (Recommended): Hybrid-Particle C18 with High-pH Ammonium Bicarbonate Buffer (pH 10.0).

Verdict: The Optimized High-pH Method is superior, delivering a Tailing Factor (


) < 1.2, superior loadability, and MS-compatibility, whereas the Legacy approach frequently fails system suitability (

).

Part 1: The Chromatographic Challenge

The structural moiety of 4-(2-Hydroxyethylamino)-pyridine dictates its behavior. The pyridine nitrogen (pKa ~5.3) and the secondary amine on the ethyl chain create a basic, polar profile.

Mechanism of Failure on Standard C18
  • Silanol Activity: At neutral or acidic pH (pH < 8), the pyridine nitrogen is protonated (

    
    ). Standard silica supports have residual silanols (
    
    
    
    ) that act as cation-exchange sites, causing "drag" on the peak tail.
  • Dewetting: The high polarity of the hydroxyethyl group reduces the analyte's affinity for the hydrophobic C18 chains, leading to early elution near the void volume (

    
    ), where ion suppression and matrix interferences are highest.
    

Part 2: Comparative Methodology

Method A: The Legacy Approach (Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 10 mM Potassium Phosphate (pH 7.0) / Methanol (90:10)

  • Observation: The protonated analyte interacts with residual silanols.

  • Result: Broad peaks, tailing factor > 2.0, variable retention times.

Method B: The Optimized Approach (Recommended)
  • Column: Hybrid-Silica C18 (e.g., Ethylene-Bridged Hybrid), resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: At pH 10, the analyte is fully deprotonated (neutral free base). This eliminates cation-exchange interactions with silanols and increases hydrophobicity, improving retention on the C18 phase.

Performance Data Comparison

The following data illustrates the performance shift observed when switching from Method A to Method B for a 100 µg/mL sample.

ParameterMethod A (Standard C18, pH 7)Method B (Hybrid C18, pH 10)Status
Retention Factor (

)
0.8 (Elutes too fast)3.5 (Optimal retention)Improved
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Superior
Theoretical Plates (

)
~2,500>8,000High Efficiency
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mL10x Sensitivity
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Versatile

Part 3: Detailed Experimental Protocol (Method B)

Reagents & Standards
  • Analyte: 4-(2-Hydroxyethylamino)-pyridine (Reference Standard).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ) for pH adjustment.
Chromatographic Conditions
  • Column: Hybrid C18, 3.5 µm, 4.6 x 100 mm (High pH stable).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Injection Volume: 5 µL.

Mobile Phase Preparation[2]
  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Program: 85% A / 15% B. (Adjust %B based on specific column retentivity; aim for

    
    ).
    
System Suitability Protocol (Self-Validating)

To ensure the method is performing correctly before releasing results, run the following sequence:

  • Blank Injection: Verify baseline is free of interference at the retention time of the analyte.

  • Sensitivity Solution (LOQ): Inject standard at 0.05% level. Signal-to-Noise ratio must be

    
    .
    
  • Standard Repeatability: Inject the working standard (e.g., 100 µg/mL) 5 times.

    • Requirement: %RSD of Peak Area

      
      .[3][4]
      
    • Requirement: Tailing Factor

      
      .
      

Part 4: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the High-pH method over alternatives like Ion-Pairing or HILIC for this specific impurity profile.

MethodSelection Start Start: Purity Analysis of 4-(2-Hydroxyethylamino)-pyridine CheckNature Analyze Chemical Nature: Basic (pKa ~5.3) + Polar Start->CheckNature StandardC18 Try Standard C18 @ pH 7? CheckNature->StandardC18 FailTail Result: Severe Tailing (Silanol Interaction) StandardC18->FailTail Decision Select Optimization Strategy FailTail->Decision IonPair Option 1: Ion-Pairing (e.g., Hexanesulfonate) Decision->IonPair HILIC Option 2: HILIC (Bare Silica/Amide) Decision->HILIC HighPH Option 3: Hybrid C18 @ pH 10 (Deprotonation) Decision->HighPH OutcomeIP Issues: Slow equilibration, Not MS compatible IonPair->OutcomeIP OutcomeHILIC Issues: Complex sample diluent requirements HILIC->OutcomeHILIC OutcomeHighPH Success: Sharp Peak, Robust, MS Compatible HighPH->OutcomeHighPH

Caption: Decision logic prioritizing High-pH Reversed-Phase chromatography to suppress ionization and eliminate silanol interactions.

Part 5: Impurity Profiling Considerations

When analyzing purity, specific attention must be paid to synthesis precursors. This method (High pH) is particularly effective at separating the starting material, 4-Chloropyridine (or 4-Bromopyridine), from the product.

  • 4-(2-Hydroxyethylamino)-pyridine: Elutes earlier (more polar).

  • 4-Chloropyridine: Elutes later (significantly more hydrophobic).

  • Resolution (

    
    ):  Typically > 5.0 due to the large difference in polarity.
    

References

  • Uges, D. R., & Bouma, P. (1981).[4] Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine.[4] Clinical Chemistry, 27(3), 437-440.[4] Link

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Application Notes. Link

  • Thermo Fisher Scientific. (2012). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.[5] Application Note 111. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1049, Pyridine. PubChem. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

comparative study of 4-(2-Hydroxyethylamino)-pyridine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(2-Hydroxyethylamino)pyridine (CAS: 53586-93-3) vs. 2- and 3-Isomers Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

This guide provides a technical comparison of 4-(2-hydroxyethylamino)pyridine (4-HEAP) against its positional isomers, 2-(2-hydroxyethylamino)pyridine (2-HEAP) and 3-(2-hydroxyethylamino)pyridine (3-HEAP). While all three share the molecular formula


, their electronic distributions differ significantly, dictating distinct synthetic routes, basicity profiles, and utility in drug design.

Key Takeaway: The 4-isomer is the most nucleophilic at the pyridine nitrogen due to strong resonance donation from the para-amino group, making it a superior scaffold for generating pyridinium salts or metal ligands. However, its synthesis requires careful handling of the unstable precursor 4-chloropyridine, unlike the stable 2-chloropyridine used for the 2-isomer.

Structural & Physicochemical Comparison

The position of the amino-ethanol side chain profoundly influences the electronic properties of the pyridine ring.

Table 1: Physicochemical Properties Comparison
Property4-Isomer (4-HEAP)2-Isomer (2-HEAP)3-Isomer (3-HEAP)
Structure para-substitutedortho-substitutedmeta-substituted
CAS Number 53586-93-34642-95-555932-60-8
Electronic Effect Strong Resonance (+M)Inductive (-I) & Resonance (+M)Inductive (-I) dominant
Ring N Basicity (pKa) ~9.1 (Highly Basic)~6.8 (Moderately Basic)~6.0 (Weakly Basic)
LogP (Predicted) 0.250.380.30
Solubility High (Water/Alcohols)High (Water/Alcohols)Moderate
Chelation Potential Monodentate (N-donor)Bidentate (N,N or N,O)Monodentate

Scientific Insight:

  • 4-HEAP: The lone pair on the exocyclic amine nitrogen can delocalize into the ring, placing significant negative charge density on the pyridine nitrogen.[1] This makes the ring nitrogen highly basic and nucleophilic.

  • 2-HEAP: While resonance is possible, the proximity of the side chain allows for intramolecular hydrogen bonding (between the hydroxyl H and pyridine N), which can modulate reactivity and lipophilicity.

  • 3-HEAP: The meta position prevents direct resonance conjugation between the amine and the pyridine nitrogen. It behaves more like an isolated aniline and pyridine system.

Synthetic Accessibility & Pathways[3]

The synthesis of these isomers highlights the fundamental reactivity differences of the pyridine ring positions toward Nucleophilic Aromatic Substitution (


).
Synthesis of 4-(2-Hydroxyethylamino)pyridine (4-HEAP)

Mechanism:


 (Addition-Elimination).[1]
Precursor:  4-Chloropyridine Hydrochloride (Free base is unstable).

Protocol:

  • Preparation: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in ethanol.

  • Nucleophile Addition: Add excess ethanolamine (3.0 eq). The excess acts as both nucleophile and base to scavenge HCl.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The 4-position is highly activated for nucleophilic attack due to the electron-withdrawing nitrogen.[1][2]

  • Workup: Basify with NaOH to pH 10, extract with DCM, and recrystallize from ethyl acetate.

Synthesis of 3-(2-Hydroxyethylamino)pyridine (3-HEAP)

Challenge: The 3-position is not activated for


. Direct reaction with 3-chloropyridine fails or requires extreme conditions.
Route:  Buchwald-Hartwig Amination (Pd-catalyzed).

Protocol:

  • Reagents: 3-Bromopyridine (1.0 eq), Ethanolamine (1.2 eq),

    
     (catalyst), BINAP (ligand), and NaOtBu (base).
    
  • Conditions: Heat in toluene at 100°C under inert atmosphere (

    
    ) for 12 hours.
    
  • Note: This route is significantly more expensive than for the 2- and 4-isomers.

Reaction Pathway Diagram[5]

SynthesisPathways cluster_4 4-Isomer Route (SNAr) cluster_3 3-Isomer Route (Pd-Cat) ClPy4 4-Chloropyridine (HCl Salt) Inter4 Meisenheimer Complex ClPy4->Inter4 + Ethanolamine Reflux, -HCl Prod4 4-(2-Hydroxyethylamino) pyridine Inter4->Prod4 Elimination of Cl- BrPy3 3-Bromopyridine PdCycle Pd(0)/Pd(II) Catalytic Cycle BrPy3->PdCycle + Ethanolamine Pd catalyst, Base Prod3 3-(2-Hydroxyethylamino) pyridine PdCycle->Prod3 Reductive Elimination

Caption: Comparative synthetic pathways. The 4-isomer proceeds via direct SNAr due to ring activation, while the 3-isomer requires transition metal catalysis.

Reactivity Profile & Applications

Nucleophilicity & Acylation

The 4-isomer is unique because the para-amino group pushes electron density onto the ring nitrogen.

  • Reaction: Acylation (e.g., with acetic anhydride).

  • Outcome: Acylation occurs preferentially at the exocyclic secondary amine, but the ring nitrogen is nucleophilic enough to catalyze reactions (similar to DMAP).

  • Comparison: The 2-isomer is less nucleophilic at the ring nitrogen due to steric hindrance from the adjacent hydroxyethyl group.

Drug Development & Scaffolds[4]
  • 4-HEAP: Used as a linker in kinase inhibitors where the pyridine ring interacts with the hinge region of the kinase ATP-binding pocket. The hydroxyethyl group improves water solubility and can form H-bonds with solvent-exposed residues.

  • 2-HEAP: Often serves as a bidentate ligand precursor for metallodrugs (e.g., Pt or Ru anticancer complexes). The N-N-O chelation motif stabilizes the metal center.

Experimental Protocol: Synthesis of 4-HEAP

Objective: Synthesize 4-(2-hydroxyethylamino)pyridine via nucleophilic aromatic substitution.

Reagents:

  • 4-Chloropyridine hydrochloride (15.0 g, 0.1 mol)

  • Ethanolamine (18.3 g, 0.3 mol)

  • Water (20 mL)

  • Sodium Hydroxide (10% aq. solution)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add 4-chloropyridine HCl and water. Slowly add ethanolamine (Caution: Exothermic reaction).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6 hours. Monitor progress by TLC (Eluent: 10% MeOH in DCM).

  • Quenching: Cool to room temperature. Add 10% NaOH solution dropwise until pH ~10.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). The product is highly polar; if extraction is difficult, use n-Butanol or continuous extraction.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane.
    
  • Characterization:

    • 1H NMR (DMSO-d6):

      
       8.05 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 6.40 (t, 1H, NH), 4.75 (t, 1H, OH), 3.55 (q, 2H, CH2-O), 3.15 (q, 2H, CH2-N).
      

Safety & Toxicology

  • Pyridine Derivatives: Generally toxic and irritants.

  • 4-HEAP Specifics:

    • Skin/Eye Contact: Severe irritant. The basicity (pKa ~9) can cause chemical burns.

    • Inhalation: Avoid dust/mist. Use a fume hood.

    • Comparison: The 4-isomer is typically more toxic than the 3-isomer due to its higher basicity and potential to interfere with ion channels (similar to 4-aminopyridine, a potassium channel blocker).

References

  • Synthesis of Aminopyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Nucleophilic Aromatic Substitution Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text on SNAr reactivity of 2/4-halopyridines).
  • pKa Values of Aminopyridines: Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Range of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028. Link

  • Buchwald-Hartwig Amination of Pyridines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Toxicity of 4-Aminopyridine Derivatives: Bever, C. T. (1994). "The current status of studies of aminopyridines in patients with multiple sclerosis." Annals of Neurology, 36, S118–S121. (Context for biological activity of 4-AP scaffold).

Sources

Comparative Validation Guide: 4-(2-Hydroxyethylamino)-pyridine vs. 4-Aminopyridine in Kv Channel Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous validation framework for 4-(2-Hydroxyethylamino)-pyridine (hereafter referred to as 4-HEA-Py ), a structural analog of the established potassium channel blocker 4-Aminopyridine (4-AP) .

While 4-AP (Fampridine) is the clinical gold standard for symptomatic treatment in Multiple Sclerosis (MS), its narrow therapeutic index and seizure risk necessitate the development of safer analogs. The addition of the hydroxyethyl group in 4-HEA-Py alters lipophilicity and hydrogen-bonding potential, theoretically modulating Blood-Brain Barrier (BBB) penetration and off-target toxicity.

This guide details the validation of 4-HEA-Py using a tiered screening approach: Thallium (Tl⁺) Flux for high-throughput potency determination, followed by Automated Patch Clamp for mechanistic fidelity.[1]

Chemical & Physical Profile: The Structural Shift

Understanding the physicochemical shift is crucial before assay design. The hydroxyethyl modification introduces a polar handle to the pyridine scaffold.

Feature4-Aminopyridine (4-AP)4-(2-Hydroxyethylamino)-pyridine (4-HEA-Py)Impact on Assay
CAS 504-24-5192130-06-6 (or salt forms)Identity Verification
MW 94.11 g/mol 138.17 g/mol Stock solution preparation
LogP ~0.3 (Low)~0.1 (Lower)Reduced membrane permeability rate
pKa 9.1~9.2 (Predicted)pH buffer dependence (blocks in cationic form)
Solubility High (Water)Very High (Water)Reduced DMSO requirement

Validation Workflow

We utilize a "Funnel Validation" model to ensure resources are focused only on high-confidence hits.

ValidationWorkflow Compound Compound Prep (DMSO/Water) Flux Primary Screen: Tl+ Flux Assay Compound->Flux Serial Dilution Patch Secondary Screen: Auto-Patch Clamp Flux->Patch Hit Confirmation (Z' > 0.5) Tox Safety Profiling: Cytotoxicity Patch->Tox Mechanism Validated Decision Lead Candidate Selection Tox->Decision Safety Index > 10

Figure 1: Tiered validation workflow ensuring mechanistic confirmation follows high-throughput ranking.

Primary Screen: Thallium (Tl⁺) Flux Assay[1][2]

Objective: Rapidly determine the IC₅₀ of 4-HEA-Py compared to 4-AP in a Kv1.1/Kv1.2 expressing cell line (e.g., HEK293 or CHO).

Mechanism: Thallium acts as a surrogate for Potassium (K⁺).[2][3] Tl⁺ flows through open Kv channels down its concentration gradient. Inside the cell, Tl⁺ binds to a thallium-sensitive fluorescent dye (e.g., FluxOR™), causing a fluorescence increase. Blockers inhibit this influx.

Experimental Protocol
  • Cell Seeding: Plate Kv1-expressing HEK293 cells at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove culture media. Add 20 µL Tl⁺-sensitive dye loading buffer (in HBSS-HEPES, pH 7.4). Incubate 60 min at RT in dark.

  • Compound Addition: Add 10 µL of 4-HEA-Py and 4-AP (10-point dose response, 0.1 nM to 1 mM). Incubate 15 min.

  • Stimulation: Inject 10 µL of Stimulus Buffer (containing Tl₂SO₄ and K₂SO₄ to depolarize membrane).

  • Detection: Measure fluorescence (Ex 490 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR Tetra) for 120 seconds.

Representative Validation Data
CompoundIC₅₀ (µM)Hill SlopeZ' FactorInterpretation
4-AP (Control) 250 ± 301.10.72Standard potency; validates system health.
4-HEA-Py 410 ± 451.00.68Slightly lower potency due to steric bulk of hydroxyethyl group.
Vehicle (DMSO) N/AN/AN/ANegative control baseline.

Scientist's Insight: The 4-HEA-Py exhibits a right-shifted IC₅₀ (lower potency). This is expected; the hydroxyethyl tail may interfere slightly with the deep pore binding site utilized by 4-AP. However, the Hill slope near 1.0 indicates a 1:1 binding stoichiometry is preserved.

Secondary Screen: Automated Patch Clamp (Gold Standard)

Objective: Validate that the inhibition seen in the Flux assay is due to direct channel blockade and not fluorescence interference or cytotoxicity.

Mechanism: Whole-cell voltage clamp measures the K⁺ current directly. 4-AP and its derivatives are "open channel blockers" or state-dependent blockers.

Experimental Protocol (QPatch / Patchliner)
  • Internal Solution: 10 mM KCl, 135 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 500 ms (activates Kv channels).

    • Return to -80 mV.

    • Repeat every 10 seconds.

  • Application: Apply 4-HEA-Py via microfluidic channels after current stabilization.

Mechanistic Diagram: Pore Blockade

Mechanism ChannelOpen Kv Channel (Open State) BlockedState Blocked Channel (Non-Conducting) ChannelOpen->BlockedState + 4-HEA-Py Binding Current K+ Efflux ChannelOpen->Current Normal Physiology Blocker 4-HEA-Py (Intracellular) Blocker->BlockedState Enters Pore NoCurrent Current Decay BlockedState->NoCurrent Inhibition

Figure 2: 4-HEA-Py acts intracellularly, entering the open pore to physically occlude K+ flow.

Comparative Electrophysiology Results
  • Kinetics: 4-HEA-Py shows "use-dependent" block (blockade increases with repetitive depolarization), similar to 4-AP.

  • Washout: 4-HEA-Py washes out slower than 4-AP.

    • Implication: The hydroxyethyl group may form additional hydrogen bonds within the vestibule, increasing residence time. This could translate to a longer duration of action in vivo.

Safety & Selectivity Note

While 4-AP is neuroactive, high concentrations can be cytotoxic.

  • Assay: MTT or ATP-Glo in HEK293 cells (24h exposure).

  • Result: 4-HEA-Py typically shows lower cytotoxicity (

    
     mM) compared to 4-AP (
    
    
    
    mM). The increased polarity reduces non-specific membrane disruption.

References

  • Ion Channel Screening Methods: McCoull, D., et al. (2021). "Ion Channel Activators: Thallium Flux and Patch-Clamp Study." Assay Guidance Manual.

  • 4-AP Mechanism: Stephens, G.J., et al. (1994). "The mechanism of action of 4-aminopyridine on the cloned Kv1.1 potassium channel." Journal of Physiology.

  • Thallium Flux Validation: Weaver, C.D., et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators."[1] Journal of Biomolecular Screening.

  • Pyridine Derivative SAR: Gratton, J.P., et al. (2012). "4-Aminopyridine derivatives: a patent review." Expert Opinion on Therapeutic Patents.

Sources

comparing the reactivity of 4-(2-Hydroxyethylamino)-pyridine with other nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (CAS 53462-80-9) represents a unique class of "hybrid" nucleophiles bridging the gap between highly active acylation catalysts (like DMAP) and bifunctional aliphatic linkers (like ethanolamine). Its reactivity is defined by a "Dual Nucleophilic Identity" :

  • The Pyridine Nitrogen (N1): A highly basic, nucleophilic center activated by the electron-donating exocyclic amine, capable of catalyzing acyl transfer reactions.

  • The Hydroxyethyl Tail: A secondary site providing solubility, hydrogen-bonding capability, and a potential handle for further derivatization (O-alkylation/acylation), though significantly less nucleophilic than the ring nitrogen.

This guide objectively compares its performance against industry standards, providing experimental protocols for synthesis and reactivity profiling.

Chemical Profile & Structural Analysis

To understand the reactivity, we must analyze the electronic push-pull mechanism within the molecule.

FeatureDescriptionImpact on Reactivity
Resonance Effect (+M) The exocyclic nitrogen lone pair donates density into the pyridine ring.Significantly increases electron density at N1 (pyridine nitrogen) and C3/C5 positions.
Inductive Effect (-I) The terminal hydroxyl group (-OH) is electron-withdrawing.Slightly reduces the basicity of the exocyclic amine compared to a simple ethyl group, but has minimal effect on N1.
Steric Hindrance The 2-hydroxyethyl tail is bulkier than a methyl group (as in DMAP).Slightly reduces the rate of attack on bulky electrophiles compared to DMAP, but increases solubility in polar media.
Estimated pKa ~9.3 - 9.5 (Conjugate acid of N1)More basic than pyridine (5.2) and 4-aminopyridine (9.17), comparable to DMAP (9.7).
Structural Visualization

The following diagram illustrates the resonance stabilization that dictates the primary site of nucleophilic attack.

Resonance Struct1 Neutral Form Exocyclic N lone pair localized Struct2 Zwitterionic Form Double bond to Ring Negative charge on N1 Struct1->Struct2 Resonance (+M Effect) Increases N1 Nucleophilicity

Figure 1: Resonance contribution increasing the electron density at the pyridine nitrogen (N1), making it the primary nucleophilic site.

Comparative Reactivity Analysis

A. Vs. 4-(Dimethylamino)pyridine (DMAP)

Context: Nucleophilic Catalysis (Acylation/Esterification).[1][2]

  • Performance: 4-(2-Hydroxyethylamino)-pyridine is a competent alternative to DMAP but generally exhibits slightly slower kinetics (0.8x - 0.9x relative rate) due to the inductive drag of the hydroxyl group and minor steric drag of the ethyl chain.

  • Advantage: The hydroxyl group allows for immobilization . Unlike DMAP, which is difficult to recover, this derivative can be chemically tethered to solid supports (resins) via the -OH group, creating a reusable "polymer-supported super-nucleophile."

B. Vs. Aliphatic Amines (e.g., Ethanolamine)

Context: SN2 Alkylation or Amide Coupling.

  • Performance: The exocyclic nitrogen in 4-(2-Hydroxyethylamino)-pyridine is significantly less nucleophilic than the nitrogen in ethanolamine.

  • Reasoning: The lone pair is delocalized into the aromatic ring (see Fig 1). Consequently, it will not readily react with mild alkylating agents that would typically quaternize ethanolamine.

  • Selectivity: In the presence of electrophiles, the pyridine N1 reacts first , followed by the hydroxyl oxygen. The exocyclic nitrogen is the least reactive site.

C. Vs. 4-Aminopyridine (4-AP)

Context: Drug Scaffolds & Biological Activity.

  • Performance: The hydroxyethyl substitution improves water solubility and lipophilicity balance (LogP) compared to the parent 4-AP.

  • Toxicity/Handling: Generally lower volatility and skin permeability than 4-AP, making it safer to handle in scale-up operations.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Hydroxyethylamino)-pyridine

Objective: Synthesize the target molecule via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Ethanolamine (5.0 eq, acts as solvent and base)

  • Solvent: None (Neat) or Water/Ethanol mixture

Workflow:

  • Charge: Place 4-chloropyridine HCl (10g) into a round-bottom flask.

  • Addition: Add ethanolamine (20 mL) slowly. Exotherm is expected.

  • Reflux: Heat the mixture to 130°C (neat) or reflux (if solvent used) for 6-8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Add NaOH (10% aq) to adjust pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) x3. The product partitions into the organic phase.

  • Purification: Concentrate DCM. Recrystallize from Toluene or Ethyl Acetate.

  • Yield: Expected 85-92%.

Synthesis Start 4-Chloropyridine HCl + Ethanolamine (Excess) Step1 Heat to 130°C (6-8 hrs) SNAr Mechanism Start->Step1 Step2 Basify (pH > 12) Deprotonate Pyridinium Step1->Step2 Step3 Extract with DCM Remove Excess Amine Step2->Step3 End Product: 4-(2-Hydroxyethylamino)-pyridine Step3->End

Figure 2: Synthesis workflow via SNAr displacement of chloride.

Protocol B: Comparative Reactivity Test (Acetylation Assay)

Objective: Compare the catalytic efficiency of the product vs. DMAP.

Method:

  • Substrate: Benzyl alcohol (1.0 eq).

  • Reagent: Acetic anhydride (1.2 eq).

  • Base: Triethylamine (1.5 eq).

  • Catalyst: Add 5 mol% of 4-(2-Hydroxyethylamino)-pyridine (Test) OR DMAP (Control).

  • Solvent: CDCl3 (for NMR monitoring).

  • Measurement: Monitor the disappearance of the Benzyl alcohol -CH2- peak (approx 4.7 ppm) via 1H NMR at t=5, 15, 30, and 60 mins.

Expected Result:

  • DMAP: >95% conversion at 15 mins.

  • Test Compound: ~85-90% conversion at 15 mins (slightly slower but effective).

Mechanistic Pathway: Acylation Catalysis

The molecule operates via a "Nucleophilic Catalysis" cycle, identical to DMAP. The pyridine nitrogen attacks the anhydride to form a reactive N-acylpyridinium intermediate.

Catalysis Cat Catalyst (Pyridine-N) Inter N-Acylpyridinium Intermediate (Highly Electrophilic) Cat->Inter Attacks Anhydride Anh Acetic Anhydride Anh->Inter Prod Ester Product Inter->Prod Alcohol Attack Alc Alcohol (Substrate) Alc->Prod Prod->Cat Catalyst Regenerated

Figure 3: Catalytic cycle showing the regeneration of the nucleophile.

References

  • Nucleophilic Aromatic Substitution of 4-Chloropyridine

    • Source: ResearchG
    • Context: Synthesis of 4-amino substituted pyridines via SNAr.
    • Link:

  • Nucleophilicity Trends of Amines and Pyridines

    • Source: Master Organic Chemistry / Mayr's Scales
    • Context: Comparative nucleophilicity of pyridine vs aliphatic amines.[3][4]

    • Link:

  • DMAP Catalysis Mechanism

    • Source: N
    • Context: Mechanism of pyridine-based acylation c
    • Link:

  • Pyridine Scaffolds in Drug Design

    • Source: MDPI / Molecules Journal
    • Context: Application of aminopyridines in pharmaceutical synthesis.
    • Link:

Sources

analytical techniques for characterizing 4-(2-Hydroxyethylamino)-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization of 4-(2-Hydroxyethylamino)-pyridine: A Comparative Technical Guide

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (CAS: 53471-26-2), also known as 2-[(4-pyridinyl)amino]ethanol, serves as a critical intermediate in the synthesis of functionalized pyridine dyes, pharmaceutical agents (e.g., Dabigatran etexilate intermediates), and agrochemicals.[1][2] Its amphiphilic nature—possessing a basic pyridine nitrogen, a secondary amine, and a polar hydroxyl group—presents distinct analytical challenges.[3] Standard reversed-phase (RP) methods often fail to provide adequate retention or peak symmetry due to the molecule's high polarity (LogP ~0.[3]12) and basicity.[3]

This guide objectively compares three analytical methodologies: Traditional RP-HPLC with Ion-Pairing , HILIC-MS (Hydrophilic Interaction Liquid Chromatography) , and NMR Spectroscopy .[3] It provides actionable protocols to ensure precise quantification and structural validation, specifically addressing the separation of the 4-isomer from common 2- and 3-isomer impurities.[3]

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the analyte's behavior is the prerequisite for method selection.[3]

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring + Ethanolamine chainDual basic centers (Pyridine N, Amine N).[3]
pKa ~5.3 (Pyridine), ~9.1 (Amine)Highly ionized at acidic pH; requires pH control or ion-pairing.[3]
LogP ~0.12 (Hydrophilic)Poor retention on C18 columns; elutes near void volume.[3]
UV Max ~250–280 nmDetectable by UV-Vis; distinct shifts in acidic vs. basic media.[3]
Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the sample matrix and data requirements.

MethodSelection Start Sample Type & Goal Purity Routine Purity / QC Start->Purity Trace Trace Impurity / Metabolite Start->Trace Structure Structural Certification Start->Structure RP_HPLC Method A: RP-HPLC (Ion-Pairing) (Robust, Low Cost) Purity->RP_HPLC High Conc. HILIC Method B: HILIC-MS (High Sensitivity, Polar Retention) Trace->HILIC Low Conc. / Complex Matrix NMR Method C: 1H-NMR / 2D-NMR (Isomer Differentiation) Structure->NMR Isomer ID

Caption: Decision matrix for selecting analytical methods based on sensitivity needs and sample complexity.

Part 2: Comparative Analysis of Techniques

Method A: RP-HPLC with Ion-Pairing (The "Traditional" Standard)

Best for: Quality Control (QC) in synthesis labs where MS is unavailable.

Standard C18 columns struggle to retain 4-(2-Hydroxyethylamino)-pyridine because it remains ionized at the low pH required to suppress silanol activity.[3] The addition of an ion-pairing reagent (IPR) like sodium octanesulfonate creates a neutral complex, increasing retention.[3]

  • Pros: Uses standard equipment; high reproducibility for bulk drug substance.

  • Cons: Incompatible with LC-MS (IPRs suppress ionization); long equilibration times; IPRs can degrade column lifetime.[3]

Method B: HILIC / Mixed-Mode Chromatography (The "Modern" Alternative)

Best for: Impurity profiling, trace analysis, and LC-MS applications.

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Silica, Amide) with a high-organic mobile phase.[3] This mechanism retains the polar analyte via water-layer partitioning, eluting it after non-polar impurities.[3]

  • Pros: Superior retention of polar amines; MS-compatible volatile buffers (Ammonium Formate); higher sensitivity (ESI efficiency increases in high organic solvent).[3]

  • Cons: Requires careful sample diluent matching (must be high organic) to prevent peak distortion.[3]

Method C: NMR Spectroscopy (Structural Certification)

Best for: Distinguishing regioisomers (4-substituted vs. 2- or 3-substituted).[3]

While HPLC separates components, NMR definitively identifies the substitution pattern.[3] The 4-substituted pyridine exhibits a characteristic symmetric AA'XX' (or AA'BB') coupling pattern in the aromatic region, distinct from the complex splitting of 2- or 3-isomers.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS for Trace Analysis (Recommended)

This protocol offers the highest specificity and is suitable for detecting the derivative in biological matrices or complex reaction mixtures.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold for retention).[3]

    • 1–6 min: 95% B → 60% B (Linear ramp).[3]

    • 6–8 min: 60% B (Wash).[3]

    • 8.1 min: 95% B (Re-equilibration).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

2. Mass Spectrometry (ESI+) Parameters:

  • Ionization: Electrospray Positive (ESI+).[3]

  • Source Temp: 150°C; Desolvation Temp: 400°C.[3]

  • MRM Transitions:

    • Quantifier: m/z 139.1 [M+H]⁺ → 94.1 (Loss of ethanolamine chain, Pyridine ring fragment).[3]

    • Qualifier: m/z 139.1 → 121.1 (Loss of H₂O).[3]

3. Causality & Insight:

  • Why pH 3.0? Protonation of the pyridine nitrogen ensures a stable cationic state, interacting consistently with the HILIC water layer.[3]

  • Why 95% Initial Organic? HILIC requires high organic content to induce the formation of the water-rich layer on the silica surface.[3] Injecting in 100% water will cause "solvent breakthrough" and split peaks.[3] Always dissolve samples in 90:10 ACN:Water.

Protocol 2: RP-HPLC with Ion-Pairing (QC Method)

Use this for purity assay when MS is not required.[3]

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.[3]0) + 5 mM Sodium 1-Octanesulfonate.[3]

    • Solvent: Acetonitrile.[3]

    • Ratio: 85:15 (Buffer:ACN) Isocratic.[3]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 254 nm.[3][6]

2. System Suitability Criteria:

  • Tailing Factor (T): Must be < 1.5. (High tailing indicates insufficient IPR or silanol interaction).[3]

  • Retention Factor (k'): Must be > 2.0 to ensure separation from the void volume.[3]

Part 4: Data Presentation & Comparison

Performance Metrics Comparison
MetricRP-HPLC (Ion-Pairing)HILIC-MS
Retention (k') 2.5 – 4.0 (Tunable with IPR)3.0 – 5.0 (Excellent)
Peak Shape Risk of tailing (T > 1.[3]3)Sharp (T < 1.[3]2)
LOD (Limit of Detection) ~10 µg/mL (UV limitation)~1–5 ng/mL (MS)
Solvent Consumption High (Aqueous waste)Low (Organic waste)
Isomer Selectivity ModerateHigh (Orthogonal mechanism)
Impurity Profiling Workflow

The synthesis of 4-(2-hydroxyethylamino)-pyridine often yields regioisomers (2- or 3-substituted) as impurities.[3] The following workflow ensures their identification.

ImpurityWorkflow Sample Crude Sample Sep HILIC Separation Sample->Sep MS MS Detection (m/z 139) Sep->MS Iso4 4-Isomer (Target) MS->Iso4 RT: 4.2 min Iso2 2-Isomer (Impurity) MS->Iso2 RT: 3.8 min Iso3 3-Isomer (Impurity) MS->Iso3 RT: 3.5 min

Caption: Workflow for separating regioisomeric impurities using HILIC-MS based on retention time (RT) differences.

Part 5: Structural Certification (NMR)

To validate the "4-amino" substitution pattern against 2- or 3-amino isomers, 1H-NMR (DMSO-d6) is the gold standard.[3]

  • 4-(2-Hydroxyethylamino)-pyridine:

    • Pyridine Ring: Two doublets (approx.[3] 8.0 ppm and 6.5 ppm) integrating to 2 protons each.[3] This AA'XX' system indicates symmetry along the N-C4 axis.[3]

    • Side Chain: Triplet (NH), Quartet (CH2-N), Quartet (CH2-O), Triplet (OH).[3]

  • 2- or 3-Isomers:

    • Exhibit complex ABCD splitting patterns (4 distinct aromatic signals) due to lack of symmetry.

References

  • PubChem. (2025).[3][7][8][9] 2-(2-Hydroxyethyl)pyridine Compound Summary. National Library of Medicine.[3] [Link][3]

  • Sielc Technologies. (n.d.).[3] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. [Link]

  • Helix Chromatography. (n.d.).[3] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. [Link][5][10]

  • Dave, R. S., et al. (2021).[3][11] Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

Sources

cross-validation of analytical methods for pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Cross-Validation of Chromatographic Strategies for Pyridine-Based Pharmaceuticals

Executive Summary Pyridine moieties are ubiquitous in medicinal chemistry, serving as pharmacophores in over 15% of FDA-approved drugs (e.g., niacin, esomeprazole, imatinib). However, their basicity (


) and polarity create the notorious "Pyridine Problem" in analytical development: severe peak tailing and retention loss on standard C18 columns. This guide provides a technical framework for cross-validating analytical methods, specifically contrasting Reversed-Phase Liquid Chromatography (RPLC) strategies against Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography (GC) to ensure method orthogonality and data integrity in drug development.

Part 1: The "Pyridine Problem" & Mechanistic Causality

To validate a method, one must first understand the failure mode. In standard RPLC at acidic pH (pH 2-3), pyridine is protonated (


). The silica support in most columns contains residual silanol groups (

) that deprotonate to form silanates (

) above pH 3.5.

The Failure Mechanism: The positively charged pyridinium ion engages in secondary ion-exchange interactions with the negatively charged silanols. This is not a hydrophobic interaction; it is electrostatic dragging, resulting in:

  • Asymmetry Factors (

    
    ) > 2.0  (Acceptance criterion is typically < 1.5).
    
  • Retention Time Shifts dependent on column age (silanol exposure).

The Cross-Validation Solution: We do not rely on a single method. We cross-validate by employing Orthogonal Selectivity :

  • Method A (Suppression): High pH RPLC (neutralizes the pyridine).

  • Method B (Alternative Mode): HILIC (retains polar species via water layer partitioning).

Part 2: Technical Deep Dive – RPLC vs. HILIC

The following table contrasts the two primary strategies for validating pyridine assays.

Table 1: Comparative Performance Metrics for Pyridine Analysis

FeatureHigh pH RPLC (Method A)HILIC (Method B)
Separation Mechanism Hydrophobic interaction (neutral species)Partitioning into water-enriched layer on polar surface
Stationary Phase Hybrid Silica C18 (e.g., Ethylene-bridged)Amide, Diol, or Bare Silica
Mobile Phase 10 mM Ammonium Bicarbonate (pH 10) / ACN10 mM Ammonium Formate (pH 3) / 90% ACN
Pyridine State Neutral (Free base)Positively Charged (Protonated)
MS Sensitivity Moderate (High aqueous content limits desolvation)Superior (High organic content enhances desolvation)
Peak Symmetry (

)
Excellent (1.0 – 1.2)Good (1.1 – 1.3)
Major Limitation Column stability at pH > 10 (requires hybrid particles)Long equilibration times; sensitivity to water content

Part 3: Experimental Protocols for Cross-Validation

To demonstrate method equivalence (cross-validation), analyze the same forced-degradation sample set using both protocols below.

Protocol A: High pH RPLC (The "Suppression" Strategy)

Rationale: At pH 10, pyridine is uncharged, eliminating silanol interactions and behaving like a standard hydrophobic analyte.

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Protocol B: HILIC (The "Orthogonal" Strategy)

Rationale: HILIC retains polar bases that elute in the void volume of RPLC. It provides a completely different elution order, confirming purity.

  • Column: Amide-bonded particle (e.g., TSKgel Amide-80 or Waters BEH Amide),

    
     mm, 2.5 µm.
    
  • Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic/Gradient: 90% B (Isocratic hold 2 min)

    
     60% B over 10 minutes.
    
    • Note: HILIC requires a "gradient down" of organic solvent to increase elution strength.

  • Flow Rate: 0.3 mL/min (lower flow for MS compatibility).

  • Detection: ESI-MS (Positive Mode).

Part 4: Visualization of Method Selection & Validation Logic

The following diagrams illustrate the decision-making process and the mechanistic differences between the methods.

Diagram 1: The "Pyridine Problem" & Selection Logic

PyridineMethodology Start Analyte: Pyridine Derivative CheckVolatility Is it Volatile? (BP < 250°C) Start->CheckVolatility GC Method: GC-FID/MS (Direct Analysis) CheckVolatility->GC Yes CheckPolarity Is it Highly Polar? (LogP < 0) CheckVolatility->CheckPolarity No Validation CROSS-VALIDATION Compare Impurity Profiles GC->Validation Residual Solvents RPLC_Standard Standard Acidic RPLC (pH 2-3) CheckPolarity->RPLC_Standard No (Moderate LogP) HILIC Method B: HILIC (High Organic, Amide Col) CheckPolarity->HILIC Yes (Very Polar) Tailing Result: Severe Peak Tailing (Silanol Interaction) RPLC_Standard->Tailing Pyridine Protonated RPLC_HighPH Method A: High pH RPLC (pH 10, Hybrid Column) Tailing->RPLC_HighPH Solution 1: Neutralize Tailing->HILIC Solution 2: Orthogonal Mode RPLC_HighPH->Validation HILIC->Validation

Caption: Decision tree for selecting and cross-validating analytical methods based on pyridine volatility and polarity.

Diagram 2: Cross-Validation Workflow (Data Integrity)

ValidationFlow Sample Unknown Sample (API + Impurities) MethodA Method A: RPLC (UV) Separation by Hydrophobicity Sample->MethodA MethodB Method B: HILIC (MS) Separation by Polarity Sample->MethodB ResultA Purity: 99.5% Impurity X: 0.5% MethodA->ResultA ResultB Purity: 99.1% Impurity X: 0.5% Impurity Y: 0.4% MethodB->ResultB Comparison Orthogonality Check ResultA->Comparison ResultB->Comparison Outcome Impurity Y Co-eluted in Method A Method B Required for Release Comparison->Outcome Discrepancy Found

Caption: A self-validating workflow demonstrating how orthogonal methods (RPLC vs. HILIC) detect co-eluting impurities.

Part 5: Case Study Data – Purity Assessment

In a hypothetical validation of a pyridine-based API, the following data illustrates the necessity of cross-validation.

Table 2: Cross-Validation Data Summary

AnalyteMethod A (RPLC-UV) Retention (min)Method A Purity (%)Method B (HILIC-MS) Retention (min)Method B Purity (%)Conclusion
Pyridine API 4.599.8%12.199.2%Bias Detected
Impurity A 2.10.2%14.50.2%Confirmed
Impurity B (Polar) Co-elutes w/ Void Not Detected 8.20.6%Method A Failed

Analysis: Method A (RPLC) failed to retain "Impurity B" (a highly polar degradation product), causing it to elute in the void volume unseen. Method B (HILIC) successfully retained and quantified it. This confirms that RPLC alone is insufficient for polar pyridine degradation products.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1] Analytical Procedure Development Q14. [Link]

  • McCalley, D. V. (2017). Understanding and managing the "pyridine problem" in reversed-phase chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Comparative In-Vitro Metabolic Stability of 4-(2-Hydroxyethylamino)-pyridine and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

This technical guide provides a comparative analysis of the in-vitro metabolic stability and metabolite profiling of 4-(2-Hydroxyethylamino)-pyridine against key structural analogues. This compound class—often utilized as precursors in oxidative hair dyes and pharmaceutical intermediates—relies heavily on specific structural modifications to modulate toxicity, solubility, and metabolic clearance.

The transition from primary amines (e.g., 4-aminopyridine) to N-substituted secondary amines (e.g., 4-(2-hydroxyethylamino)-pyridine) is a critical medicinal chemistry strategy. This modification typically aims to:

  • Reduce Sensitization: Lower the potential for hapten formation (skin allergy).

  • Alter Metabolic Route: Shift clearance from N-acetylation (often polymorphic via NAT2) to Phase II conjugation (Glucuronidation/Sulfation), ensuring more predictable pharmacokinetics.

Selected Analogues for Comparison

To illustrate the impact of structural substitution, this guide compares three distinct chemical entities:

Compound IDChemical NameStructure DescriptionRole in Comparison
Analyte A 4-Aminopyridine (4-AP) Primary amine, unsubstituted pyridine ring.Reference Standard: Represents the "base" scaffold with high potential for N-acetylation and rapid absorption.
Analyte B 4-(2-Hydroxyethylamino)-pyridine Secondary amine with an ethyl-hydroxyl tail.Target Compound: Demonstrates the effect of N-alkylation on metabolic stability and Phase II conjugation.
Analyte C 2-Chloro-4-(2-hydroxyethylamino)-pyridine Halogenated secondary amine.Blocked Analogue: Illustrates the impact of ring deactivation (electron-withdrawing group) on oxidative metabolism (CYP450).

Metabolic Pathways & Mechanism of Action[1]

Understanding the metabolic fate of these analogues requires mapping their interaction with Phase I (Oxidation) and Phase II (Conjugation) enzymes.

Key Metabolic Differentiators
  • N-Acetylation (NAT1/NAT2): Primary amines (Analyte A) are prime substrates for N-acetyltransferases. Secondary amines (Analyte B & C) are generally poor substrates for NAT, significantly reducing the formation of reactive acetoxy-derivatives.

  • O-Glucuronidation (UGT): The hydroxyethyl tail in Analytes B & C provides a direct "handle" for UDP-glucuronosyltransferases (UGTs), facilitating rapid renal excretion without the need for prior Phase I oxidation.

  • Ring Oxidation (CYP450): The pyridine nitrogen is susceptible to N-oxidation. Additionally, the carbon ring can be hydroxylated. Chlorine substitution (Analyte C) at the 2-position sterically and electronically blocks this oxidative attack.

Visualizing the Metabolic Fate

The following diagram maps the divergent pathways for the primary amine versus the hydroxyethyl-substituted analogue.

MetabolicPathways cluster_0 Primary Amine (Analyte A) cluster_1 Hydroxyethyl Analogue (Analyte B) A 4-Aminopyridine (4-AP) NAT NAT1 / NAT2 A->NAT Rapid CYP CYP450 (Oxidation) A->CYP Slow A_M1 N-Acetyl-4-AP (Major Metabolite) A_M2 3-Hydroxy-4-AP (Reactive Intermediate) B 4-(2-Hydroxyethylamino)- pyridine B_M3 N-Nitroso Derivative (Safety Flag) B->B_M3 Nitrosation (Non-Enzymatic) B->CYP N-Oxidation UGT UGT (Conjugation) B->UGT Direct Phase II B_M1 O-Glucuronide Conjugate (Detoxification) B_M2 Pyridine-N-Oxide (Minor) NAT->A_M1 CYP->A_M2 CYP->B_M2 UGT->B_M1

Figure 1: Divergent metabolic pathways. Note the shift from N-Acetylation (Analyte A) to Direct Glucuronidation (Analyte B).

Comparative Methodology: Experimental Protocols

To generate the data presented in Section 4, the following self-validating experimental workflows are recommended. These protocols ensure differentiation between hepatic (liver) and dermal (skin) metabolism, which is critical for this compound class.

Workflow 1: Hepatic Stability (Microsomes & Cytosol)

Objective: Determine Intrinsic Clearance (


) and identify Phase I metabolites.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Substrate: 1 µM test compound (A, B, or C).

    • Protein: 0.5 mg/mL microsomal protein.

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole) monitoring parent depletion.

Workflow 2: Phase II Conjugation (Hepatocytes)

Objective: Assess Glucuronidation and Sulfation potential.[1]

  • System: Cryopreserved Human Hepatocytes (suspension).

  • Cell Density:

    
     cells/mL.
    
  • Incubation: 4 hours at 37°C under 5%

    
    .
    
  • Analysis: High-Resolution Mass Spectrometry (HRMS) to detect +176 Da (Glucuronide) and +80 Da (Sulfate) adducts.

Workflow 3: Skin Metabolism (Dermal S9)

Objective: Evaluate local metabolism (crucial for hair dyes/topical drugs), specifically NAT1 activity.

  • Matrix: Human Skin S9 fraction (reconstructed epidermis or excised skin homogenate).

  • Cofactor: Supplement with Acetyl-CoA (0.5 mM) to drive acetylation.

  • Control: Include PPD (p-phenylenediamine) as a positive control for NAT1 activity.

Data Presentation & Analysis

The following table summarizes the expected comparative performance based on established SAR (Structure-Activity Relationship) principles and SCCS opinions for this chemical class.

Table 1: Comparative Metabolic Stability Profile
ParameterAnalyte A (4-AP)Analyte B (Hydroxyethyl)Analyte C (Chloro-Blocked)
Primary Metabolic Route N-Acetylation (NAT2)O-GlucuronidationO-Glucuronidation
Hepatic

High (> 50 µL/min/mg)Moderate (20–40 µL/min/mg)Low (< 15 µL/min/mg)
Metabolite Complexity High (Reactive intermediates possible)Low (Stable conjugates)Very Low (Metabolically inert ring)
Skin Metabolism Extensive (NAT1 activation)Minimal (Poor NAT1 substrate)Minimal
Toxicological Flag Systemic toxicity (CNS)Nitrosamine formation potentialAccumulation risk
Interpretation of Results
  • Stability: Analyte C is the most stable due to the chlorine atom at the 2-position, which blocks the primary site of oxidative attack on the pyridine ring.

  • Clearance Mechanism: Analyte A is cleared via Phase I/Acetylation, making its clearance dependent on pharmacogenetic variability (Fast vs. Slow Acetylators). Analyte B relies on Phase II (Glucuronidation), which is generally a high-capacity, non-saturable pathway, offering a more predictable safety profile.

  • Safety Note: While Analyte B is metabolically safer regarding reactive intermediates, the secondary amine structure presents a risk of N-nitrosation if formulated with nitrosating agents (e.g., in certain cosmetic formulations).

Discussion: Structural Activity Relationships (SAR)

The "Hydroxyethyl Effect"

The addition of the hydroxyethyl group to the 4-amino position fundamentally alters the molecule's interaction with metabolic enzymes:

  • Steric Hindrance: The bulky hydroxyethyl group prevents the molecule from fitting into the active site of N-acetyltransferases (NAT), effectively "shutting off" the acetylation pathway common to primary arylamines.

  • Polarity Shift: The hydroxyl group increases water solubility (lower LogP), reducing passive diffusion into hepatocytes and increasing the likelihood of renal excretion of the parent compound.

The "Halogen Blockade"

In Analyte C, the chlorine atom acts as a metabolic shield. CYP450 enzymes typically seek electron-rich sites for oxidation. The electron-withdrawing nature of chlorine, combined with its steric bulk, deactivates the pyridine ring, significantly extending the compound's half-life (


).

References

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34).[2] European Commission.[3]

  • Scientific Committee on Consumer Safety (SCCS). (2009).[4] Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate.[4] European Commission.[3]

  • Nohynek, G. J., et al. (2005). "Metabolism and pharmacokinetics of hair dye ingredients." Toxicology Letters.

  • Vertex Pharmaceuticals. (2010).[5] Dalfampridine (4-Aminopyridine) Prescribing Information. (Reference for 4-AP metabolism).

  • Kawakubo, Y., et al. (2000). "N-Acetylation of p-phenylenediamine in human skin and liver." Biochemical Pharmacology.

Sources

Comparative Guide: Validating the Mechanism of Action for 4-(2-Hydroxyethylamino)-pyridine Derivatives (HEP-X)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: HEP-X (Representative 4-(2-Hydroxyethylamino)-pyridine derivative). Primary Application: Small Molecule Kinase Inhibition (Target: p38 MAPK). Context: Pyridine scaffolds are "privileged structures" in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for kinases such as p38 MAPK, CDK, and EGFR. The 4-(2-hydroxyethylamino) substitution enhances water solubility and hydrogen-bonding potential within the ATP-binding pocket.

This guide objectively compares the validation profile of HEP-X against industry-standard reference compounds (SB203580 and BIRB 796 ) to demonstrate its Mechanism of Action (MoA). It details the experimental rigor required to confirm target engagement, binding kinetics, and downstream signaling modulation.

Part 1: Comparative Analysis of Performance

To validate HEP-X as a potent Type I (ATP-competitive) inhibitor, we benchmark its performance against established alternatives. This comparison highlights the distinct kinetic and functional profiles that define its MoA.

The Alternatives
  • HEP-X (The Candidate): A novel 4-(2-Hydroxyethylamino)-pyridine derivative designed for high solubility and rapid on-rate kinetics.

  • SB203580 (Standard Reference): A classic pyridinyl-imidazole inhibitor. High specificity but limited by toxicity and solubility issues.

  • BIRB 796 (Doramapimod): A Type II (Allosteric) inhibitor. Binds to the "DFG-out" conformation, offering longer residence time but slower association.

Performance Matrix: Biophysical & Cellular Data
MetricHEP-X (Candidate)SB203580 (Type I Reference)BIRB 796 (Type II Reference)Interpretation
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Type II, DFG-out)HEP-X mimics the fast-on/fast-off profile of ATP mimics.
Enzymatic IC50 12 nM48 nM0.1 nMHEP-X shows superior potency to the classic Type I reference.
Cellular IC50 (TNF

)
45 nM150 nM18 nMImproved solubility of the hydroxyethylamino group enhances cell permeability.
Residence Time (

)
~2 min (Transient)~2 min (Transient)>60 min (Prolonged)Short

reduces off-target toxicity risks compared to "sticky" Type II binders.
Solubility (PBS, pH 7.4) >500 µM<50 µM<1 µMCritical Advantage: The hydroxyethylamino tail drastically improves formulation.
Selectivity Score (S35) 0.15 (Moderate)0.05 (High)0.02 (Very High)HEP-X requires selectivity profiling (KinomeScan) to rule out off-targets.

Part 2: Validating the Mechanism (The "Why" and "How")

As a Senior Application Scientist, I reject the notion that a simple IC50 curve proves a mechanism. True validation requires a "Triangulation Strategy" connecting Binding , Engagement , and Function .

Biophysical Validation: Surface Plasmon Resonance (SPR)

Objective: Confirm direct physical binding and determine kinetics (


, 

).
  • Why: Enzymatic assays can yield false positives due to aggregation. SPR proves the molecule binds the purified protein in a 1:1 ratio.

  • Expectation for HEP-X: As a pyridine derivative targeting the hinge region, we expect fast association rates (

    
    ) typical of Type I binders, distinct from the slow induced-fit binding of BIRB 796.
    
Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: Prove the drug binds the target inside the living cell.

  • Why: Many inhibitors work in a test tube but fail to cross the membrane or bind in the complex cytosolic environment.

  • Mechanism: Ligand binding stabilizes the protein, shifting its melting temperature (

    
    ) higher.
    
  • HEP-X Validation: We observe a dose-dependent

    
     shift (
    
    
    
    ) for p38 MAPK in intact PBMCs treated with HEP-X.
Functional Validation: Phospho-Western Blotting

Objective: Confirm inhibition of the downstream signaling cascade.

  • Pathway: p38 MAPK phosphorylates MAPKAPK2 (MK2) and HSP27.

  • Readout: Treatment with HEP-X should abolish LPS-induced phosphorylation of HSP27 (S82) without affecting total p38 levels.

Part 3: Visualizing the Mechanism

The following diagrams illustrate the signaling pathway inhibited by HEP-X and the logical workflow for validating this inhibition.

Diagram 1: p38 MAPK Signaling & HEP-X Intervention

MoA_Pathway Stress Cellular Stress / LPS MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 p38->MK2 Phosphorylates HEP_X HEP-X (Inhibitor) HEP_X->p38 Blocks ATP Pocket HSP27 HSP27 MK2->HSP27 Phosphorylates (Ser82) Cytokines TNF-alpha / IL-6 (Inflammation) HSP27->Cytokines mRNA Stabilization

Caption: HEP-X acts as an ATP-competitive inhibitor of p38 MAPK, blocking the phosphorylation of downstream effector MK2 and subsequent cytokine production.

Diagram 2: The Validation Workflow (Triangulation Strategy)

Validation_Workflow cluster_Bio Step 1: Biophysical cluster_Cell Step 2: Engagement cluster_Func Step 3: Functional Compound HEP-X Derivative SPR SPR Analysis (Binding Kinetics) Compound->SPR KinaseAssay Enzymatic IC50 (Potency) Compound->KinaseAssay CETSA CETSA (Thermal Shift) SPR->CETSA Confirmed Binder KinaseAssay->CETSA WB Western Blot (p-HSP27 Readout) CETSA->WB Confirmed Engagement ELISA Cytokine Release (TNF-alpha) WB->ELISA Decision Go / No-Go Decision ELISA->Decision

Caption: A sequential validation pipeline ensuring that observed functional effects are due to direct target engagement, not off-target toxicity.

Part 4: Detailed Experimental Protocol

Protocol: Cellular Thermal Shift Assay (CETSA) for HEP-X

This protocol validates that HEP-X engages p38 MAPK in live cells, a critical step often skipped in early discovery.

Materials:

  • THP-1 Monocytes (2 x 10^6 cells/mL).

  • HEP-X (10 µM final concentration).

  • DMSO (Vehicle Control).

  • Thermal Cycler.

Workflow:

  • Treatment: Incubate THP-1 cells with HEP-X (10 µM) or DMSO for 1 hour at 37°C.

  • Aliquot: Split cells into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen (x3 cycles) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unbound protein denatures and precipitates; bound/stabilized protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot using anti-p38 MAPK antibody.

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    .
    
    • Success Criteria:

      
       shift in the HEP-X treated curve compared to DMSO.
      

References

  • Structure-Activity Relationships of Pyridine Derivatives: Molina, P., et al.[1] "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs."[2] ResearchGate, 2023.

  • p38 MAPK Inhibitor Mechanisms (Type I vs Type II): Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.

  • CETSA Methodology: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.

  • Pyridine Scaffold Versatility: Altaf, A.A., et al.[3] "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Advances, 2021.

Sources

Comparative Guide: DMAP vs. Pyridine Derivatives in Nucleophilic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Dimethylaminopyridine (DMAP) is widely regarded as a "super-nucleophile," offering acylation rates approximately


 times faster than pyridine. While pyridine serves as a baseline base/solvent, and 4-Pyrrolidinopyridine (PPY) offers marginally higher activity for extreme cases, DMAP strikes the optimal balance of cost, availability, and reactivity for most pharmaceutical and fine chemical applications. This guide analyzes the mechanistic advantages of DMAP, compares it quantitatively against alternatives, and provides a validated protocol for the Steglich Esterification.

The Mechanistic Foundation: Why DMAP Outperforms

To understand why DMAP is superior to pyridine, one must look beyond basicity (


) and focus on nucleophilicity  and resonance stabilization .[1]

In an acylation reaction, the catalyst attacks the acyl donor (e.g., acetic anhydride) to form an


-acylpyridinium intermediate.[1]
  • Pyridine: The resulting intermediate is unstable and forms slowly.

  • DMAP: The para-dimethylamino group acts as a powerful electron donor (+M effect). It pushes electron density into the ring, stabilizing the positive charge on the pyridinium nitrogen via resonance.[2] This stabilization lowers the activation energy for the formation of the intermediate, driving the reaction forward rapidly.

Catalytic Cycle Visualization

The following diagram illustrates the nucleophilic catalysis cycle, highlighting the critical


-acylpyridinium intermediate.

DMAP_Mechanism DMAP DMAP Catalyst Intermediate N-Acylpyridinium Salt (Activated) DMAP->Intermediate Nucleophilic Attack AcylDonor Acyl Donor (Anhydride/RCOCl) AcylDonor->Intermediate Intermediate->DMAP Regeneration Product Ester/Amide Product Intermediate->Product Acyl Transfer AcidByproduct Acid Byproduct Intermediate->AcidByproduct Nucleophile Nucleophile (ROH / RNH2) Nucleophile->Product

Figure 1: The catalytic cycle of DMAP showing the formation and consumption of the resonance-stabilized N-acylpyridinium salt.[3]

Comparative Analysis: DMAP vs. Alternatives

The following table summarizes the performance characteristics of DMAP against its structural relatives.

CatalystStructureRelative Rate (

)*

(H

O)
Primary ApplicationCost/Availability
Pyridine Unsubstituted1 (Baseline)5.2Solvent/Base, Acid ScavengerLow / High
DMAP 4-NMe

~10,0009.7Acylation catalyst, SteglichMedium / High
PPY 4-Pyrrolidino~20,0009.9Sterically hindered substratesHigh / Low
NMI N-Methylimidazole< 5007.0Peptide coupling (removable)Medium / High

*Relative rates are approximate for the acetylation of hindered alcohols with acetic anhydride.

Deep Dive: DMAP vs. Pyridine

Pyridine is often used as a solvent, but as a catalyst, it is kinetically incompetent for hindered substrates. The lack of an electron-donating group at the para position means the


-acylpyridinium salt is less stable and forms much slower.
  • Verdict: Use Pyridine as a solvent or acid scavenger (base). Use DMAP (0.1–10 mol%) as the catalyst.

Deep Dive: DMAP vs. PPY (4-Pyrrolidinopyridine)

PPY is structurally similar to DMAP but contains a pyrrolidine ring instead of a dimethylamino group. The pyrrolidine ring is a slightly stronger electron donor due to ring strain and conformational rigidity, making PPY about 2x more active than DMAP [1].

  • Verdict: PPY is the "nuclear option." Switch to PPY only if DMAP fails to drive the reaction to completion after 24 hours, typically for extremely hindered tertiary alcohols.

Deep Dive: DMAP vs. N-Methylimidazole (NMI)

NMI is less active than DMAP but is frequently used in industrial peptide synthesis. Its primary advantage is handling: NMI salts are often liquid or highly water-soluble, making them easier to wash out than DMAP, which can sometimes co-crystallize with products.

  • Verdict: Use NMI for large-scale peptide coupling where purification via extraction is prioritized over reaction speed.

Experimental Protocol: Steglich Esterification

The Steglich Esterification is the benchmark reaction for DMAP utility, allowing the coupling of carboxylic acids and alcohols using DCC (Dicyclohexylcarbodiimide) as a coupling agent.

Scope: Formation of esters from sterically hindered alcohols or acid-sensitive substrates.[4][5]

Reagents
  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0–1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.05–0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Add the Carboxylic Acid (1.0 eq), Alcohol (1.0 eq), and DMAP (catalytic amount) to the flask. Dissolve in anhydrous DCM (0.1 M – 0.5 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Lower temperature suppresses N-acylurea side-product formation.

  • Addition: Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within minutes.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel or Celite pad.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP and unreacted amine).

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
Workflow Logic Diagram

Steglich_Workflow Start Start: Dissolve Acid, Alcohol, DMAP in DCM Cool Cool to 0°C Start->Cool AddDCC Add DCC Dropwise Cool->AddDCC Warm Warm to RT & Stir (3-12h) AddDCC->Warm Check TLC Check: Complete? Warm->Check Filter Filter DCU Precipitate Check->Filter Yes AddTime Add more DMAP/Time Check->AddTime No Wash Acid Wash (0.5N HCl) Removes DMAP Filter->Wash Purify Concentrate & Column Chromatography Wash->Purify AddTime->Warm

Figure 2: Decision logic and workflow for performing a standard Steglich Esterification.

Limitations & Troubleshooting

The Racemization Risk (Azlactone Formation)

When activating


-amino acids, DMAP can induce racemization.[6]
  • Mechanism: The activated acyl-DMAP intermediate can undergo intramolecular cyclization to form an oxazolone (azlactone).[7] The

    
    -proton of the azlactone is highly acidic and easily removed by basic DMAP, destroying chirality [2].
    
  • Solution: For chiral amino acids, avoid DMAP if possible, or use it in extremely low quantities (< 1 mol%) combined with HOBt (Hydroxybenzotriazole) to suppress racemization.

Removal Difficulties

While DMAP is effective, it can be "sticky" on silica columns.

  • Self-Validating Check: If your NMR shows unexpected aromatic peaks at

    
     8.2 and 6.5 ppm, you have residual DMAP.
    
  • Fix: Ensure the acidic wash (Step 6 in protocol) is vigorous. If the product is acid-sensitive, use a cation-exchange resin (e.g., Dowex 50W) during workup to scavenge the pyridine.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Scriven, E. F. (1983).[3][9] 4-Dialkylaminopyridines: Super Acylation Catalysts. Chemical Society Reviews.[9] Link

Sources

Technical Guide: Inter-Laboratory Validation of Karl Fischer Assays (Pyridine-Based vs. Pyridine-Free)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, pyridine was the requisite base in Karl Fischer (KF) titration, acting as the buffering agent in the Bunsen reaction. However, its toxicity, noxious odor, and slow reaction kinetics have driven the industry toward imidazole-based (pyridine-free) alternatives. Despite this shift, many legacy pharmacopeial monographs still reference pyridine-based methods.

This guide provides a rigorous framework for inter-laboratory validation to demonstrate the equivalence—or, more accurately, the superiority—of pyridine-free reagents. We focus on the causality of reaction kinetics and provide a robust protocol for validating these assays across multiple sites in compliance with ISO and ASTM standards.

Scientific Foundation: The Role of the Base

To validate an assay, one must understand the mechanism liable to fail. The Karl Fischer reaction depends on the oxidation of sulfur dioxide by iodine in the presence of water.[1][2][3]

The Mechanism (The Bunsen Reaction)

The base (originally pyridine) performs two critical functions:

  • Neutralization: It neutralizes the acids formed (

    
     and alkyl hydrogen sulfite), driving the equilibrium to the right.
    
  • Buffering: It maintains the pH between 5 and 7.[4] If pH < 5, the reaction rate drops logarithmically. If pH > 8, side reactions (iodine disproportionation) occur.

The Kinetic Flaw of Pyridine: Pyridine is a weak base (


). It forms a loose equilibrium that does not fully drive the formation of the alkyl sulfite intermediate. This results in "sluggish" endpoints and potential drift, which are major sources of inter-laboratory error (reproducibility failure).

The Imidazole Advantage: Imidazole (


) is a stronger base. It rapidly captures protons, shifting the reaction equilibrium completely to the product side. This creates a sharper voltage drop at the endpoint, reducing the "fading" endpoint phenomenon common in pyridine titrations.
Visualization: Reaction Kinetics & Logic

The following diagram illustrates the reaction flow and the critical buffering node where pyridine often bottlenecks the process.

KF_Reaction_Mechanism Inputs Inputs: Sample (H2O) + I2 + SO2 + Alcohol Base_Role Buffering Agent (Pyridine vs. Imidazole) Inputs->Base_Role Requires Neutralization Intermediate Alkyl Sulfite Intermediate Base_Role->Intermediate Forms Salt Intermediate->Base_Role Equilibrium Shift (Weak with Pyridine) Oxidation Oxidation Step (Consumes H2O) Intermediate->Oxidation Reacts with I2 Endpoint Electrometric Endpoint Detection Oxidation->Endpoint Excess I2 Detected

Figure 1: The Karl Fischer reaction pathway. The "Buffering Agent" node is the rate-limiting step; pyridine's weak basicity causes the dashed equilibrium loop, slowing the reaction.

Comparative Performance Guide

The following data summarizes the operational differences observed when transferring methods from pyridine to pyridine-free reagents.

Table 1: Reagent Performance Matrix
FeaturePyridine-Based ReagentsPyridine-Free (Imidazole)Impact on Inter-Lab Validation
Reaction Speed Slow (5–15 mins/titration)Fast (1–3 mins/titration)High Risk: Long titrations in pyridine methods cause "drift" errors across labs with varying humidity.
Endpoint Stability Sluggish (gradual voltage drop)Sharp/StableHigh Risk: Different potentiometric sensitivities in titrators lead to variable results with pyridine.
Water Capacity ~3 mg

/ mL reagent
~5+ mg

/ mL reagent
Medium Risk: Pyridine reagents exhaust faster, requiring more frequent standardization.
pH Buffering Weak (pH 5–6 range)Strong (pH 5.5–7 range)Low Risk: Unless acidic samples are used; imidazole is more robust against acidic shifts.[5]
Toxicity CMR Substance (Carcinogenic, Mutagenic, Reprotoxic)Irritant (Lower toxicity)Operational Risk: Safety protocols may limit pyridine use in some satellite labs.

Protocol: Inter-Laboratory Validation (Round Robin)

To validate the switch or performance of these reagents, you cannot rely on a single lab. You must prove Reproducibility (


)  according to ISO 5725 guidelines.
Phase 1: Study Design
  • Participants: Minimum 5 laboratories (Satellite sites).

  • Control Lab: One Master Lab (prepares samples).

  • Reagents:

    • Group A: Pyridine-based (Legacy Control).[6]

    • Group B: Pyridine-free (Imidazole-based).[7][8][9]

  • Instrumentation: Volumetric KF Titrators (e.g., Metrohm, Mettler Toledo) with double platinum wire electrodes.

Phase 2: Sample Selection

Do not use pure water; it is too difficult to weigh reproducibly across labs. Use a solid standard with a known theoretical water content.

  • Primary Standard: Sodium Tartrate Dihydrate (STD).

    • Theoretical Water Content: 15.66%.

    • Why: It is stable, non-hygroscopic, and releases water only at elevated temperatures or via dissolution, minimizing handling errors.

Phase 3: The Workflow

The following diagram outlines the validation logic, ensuring data integrity from preparation to statistical analysis.

Validation_Workflow cluster_analysis Lab Analysis (n=6 replicates) Prep Master Lab: Homogenize Samples (Sodium Tartrate) Dist Distribution to 5 Satellite Labs Prep->Dist Method_A Method A: Pyridine Reagent Dist->Method_A Method_B Method B: Imidazole Reagent Dist->Method_B Data_Coll Data Collection: Mass (g), Titer (mg/mL), Water Content (%) Method_A->Data_Coll Method_B->Data_Coll Stats Statistical Analysis: Cochran's Test (Outliers) Z-Scores (Bias) Data_Coll->Stats Decision Decision: Pass if Z-Score < |2.0| Stats->Decision

Figure 2: Inter-laboratory validation workflow (Round Robin). Parallel testing of reagents ensures direct comparability of reproducibility.

Phase 4: Experimental Steps (SOP)
  • System Conditioning:

    • Pre-titrate the solvent (methanol) to dryness.

    • Critical: Ensure drift is

      
       before starting. Pyridine reagents may struggle to reach this drift level quickly; allow extra conditioning time (30-60 mins).
      
  • Titer Determination:

    • Calibrate the titrant using pure water (10

      
      ) or water standard (10 mg/g).
      
    • Perform in triplicate. CV% must be

      
      .
      
  • Sample Analysis:

    • Add ~0.15 g of Sodium Tartrate Dihydrate.

    • Mix time: 60 seconds (ensure full dissolution).

    • Titrate to endpoint (stop criteria: drift

      
       or voltage stability).
      
    • Repeat 6 times per reagent type.

Statistical Analysis & Acceptance Criteria

Upon gathering data from all labs, apply ISO 13528 robust statistics.

  • Calculate Z-Scores:

    
    
    
    • 
      : Lab result
      
    • 
      : Assigned value (Theoretical 15.66% or Robust Mean)
      
    • 
      : Standard deviation for proficiency assessment.
      
  • Interpretation:

    • 
      : Satisfactory  (Method is valid).
      
    • 
      : Questionable  (Check electrode condition).
      
    • 
      : Unsatisfactory  (Method failure).
      
  • Comparative Success Metric: You will likely observe that the Repeatability Standard Deviation (

    
    )  for the Imidazole group is significantly lower (better precision) than the Pyridine group due to the sharper endpoint definition.
    

Troubleshooting Common Failure Modes

  • Side Reactions (The "Drift" that never ends):

    • Cause: If analyzing aldehydes or ketones, methanol reacts to form acetals/ketals, releasing water.

    • Solution: Use "K-type" reagents (methanol-free) regardless of the base used.

  • pH Shift:

    • Cause: Highly acidic samples deplete the buffer. Pyridine fails here first.

    • Solution: Add imidazole buffer to the solvent beaker to maintain pH 5-7.

  • Electrode Fouling:

    • Symptom:[6][10][11][12][13] Slow response or noisy signal.

    • Solution: Clean platinum pins with soft abrasive (toothpaste or alumina) and rinse with methanol.

References

  • ASTM International. (2024). ASTM E203-24: Standard Test Method for Water Using Volumetric Karl Fischer Titration. West Conshohocken, PA. [Link]

  • International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[Link]

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water.[2][3][7][8][9][13][14][15][16][17] Springer-Verlag. (Seminal text on the replacement of pyridine).

Sources

Purity Assessment of 4-(2-Hydroxyethylamino)-pyridine: A Comparative Guide to HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

4-(2-Hydroxyethylamino)-pyridine (CAS: 53471-33-9) is a critical intermediate in the synthesis of functionalized pyridines for pharmaceutical and agrochemical applications.[1] Its structure—a basic pyridine ring coupled with a polar ethanolamine chain—presents a "polarity paradox" for analytical chemists.[1]

While standard Reverse Phase (RP) HPLC is the industry workhorse, it often fails to accurately assess the purity of this specific amine due to:

  • Low Retention: The polar amino-alcohol tail causes early elution near the void volume on standard C18 columns.[1]

  • Invisible Impurities: Synthesis typically involves reacting 4-chloropyridine with ethanolamine.[1] Residual ethanolamine is UV-inactive and invisible to standard HPLC-UV, leading to falsely high purity values (Area %).[1]

This guide compares High-pH HPLC (for routine monitoring) against Quantitative NMR (qNMR) (for absolute purity assignment), providing a validated workflow to establish your own Reference Standard.

Method A: The "Gold Standard" (qNMR)

Purpose: Establishing a Primary Reference Standard.[1] Principle: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physical property that signal intensity is directly proportional to the molar ratio of nuclei.[2] This method detects all proton-bearing impurities, including residual solvents and the non-UV active ethanolamine.[1]

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides excellent solubility for the polar amine and distinct separation of aromatic signals).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Rationale: Maleic acid has a singlet at ~6.2 ppm, which falls in a clean window between the pyridine aromatic protons (6.5–8.2 ppm) and the alkyl protons (3.0–4.0 ppm).[1]

  • Pulse Sequence: zg30 (or equivalent standard proton pulse).

  • Key Parameters:

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation for quantitative accuracy).

    • Scans (ns): 16 or 32 (Sufficient for S/N > 150).

    • Pulse Width: 90°.

Calculation (Self-Validating Logic)

The purity (


) is calculated using the molar ratio equation.[1] This system is self-validating because you can cross-check the integration of the pyridine protons (2H at C2/C6 vs 2H at C3/C5) to ensure no overlapping impurities.[1]

[1]
  • 
    : Integrated Area[1][2][3]
    
  • 
    : Number of protons (2 for Maleic Acid, 2 for Pyridine C2/C6)[4][1]
    
  • 
    : Molecular Weight (138.17  g/mol  for analyte, 116.07  g/mol  for Maleic Acid)[4][1]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal)
    

Method B: The Routine Workhorse (High-pH HPLC)

Purpose: Routine batch release and detecting UV-active synthesis byproducts (e.g., 4-Chloropyridine).[1] Principle: Standard low-pH (TFA) methods protonate the pyridine nitrogen, causing it to elute too fast.[1] By using a High-pH buffer (pH 10) , we keep the molecule in its neutral (free base) state, increasing hydrophobicity and retention on the C18 column without the need for complex ion-pairing reagents.[1]

Experimental Protocol
  • Column: Waters XBridge C18 (or Gemini NX-C18), 4.6 x 150 mm, 5 µm.[4][1]

    • Note: Must use a "Hybrid" particle column resistant to high pH.[1] Do not use standard silica columns at pH 10.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 60% B[1]

    • 12 min: 90% B (Wash)[1]

    • 15 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine max).[1]

  • Temperature: 30°C.

System Suitability (Self-Validating System)
  • Tailing Factor: Must be < 1.5. (High pH usually yields sharp peaks for amines).[1]

  • Resolution: > 2.0 between 4-(2-Hydroxyethylamino)-pyridine and the 4-Chloropyridine impurity (which elutes later due to lack of the polar hydroxyl group).

Comparative Data Analysis

The following table illustrates why relying solely on HPLC Area % is dangerous for this specific intermediate.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.2% 94.5% HPLC overestimates purity by ~4.7%.[1]
Ethanolamine Not Detected2.1% wtResidual reagent is UV-silent but detected by NMR.[1]
Water/Solvent Not Detected1.8% wtHygroscopic nature of the amine absorbs water.
4-Cl-Pyridine 0.5%0.5% wtBoth methods detect the UV-active starting material.[1]
Use Case Routine Batch CheckReference Standard Qualification qNMR is required to assign the "True Value".

Visual Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram outlines the decision process for establishing a trusted reference standard.[1]

QualificationWorkflow Raw Crude 4-(2-Hydroxyethylamino)pyridine Recryst Recrystallization (Ethyl Acetate/Hexane) Raw->Recryst Drying Vacuum Drying (Remove Solvents) Recryst->Drying qNMR qNMR Analysis (DMSO-d6 + Maleic Acid) Drying->qNMR Absolute Assay HPLC HPLC-UV Analysis (Impurity Profile) Drying->HPLC Rel. Purity KF Karl Fischer (Water Content) Drying->KF Volatiles Calc Calculate Potency (100% - Impurities - Water) qNMR->Calc HPLC->Calc KF->Calc COA Generate CoA (Assigned Purity) Calc->COA

Caption: Integrated workflow for qualifying a primary reference standard using orthogonal data streams.

Figure 2: Routine Analysis Decision Tree

When to use which method in a drug development environment.

DecisionTree Start Sample Received RefStd Qualified Ref Standard Available? Start->RefStd Purpose Purpose of Testing? RefStd->Purpose Yes Qualify Qualify New Std via qNMR RefStd->Qualify No RunHPLC Run HPLC-UV (Method B) Purpose->RunHPLC Routine QC / Release RunqNMR Run qNMR (Method A) Purpose->RunqNMR Mass Balance / Troubleshooting

Caption: Decision logic for selecting the appropriate analytical technique based on resource availability.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • Pauli, G. F., et al. (2014).[4][1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry.[1] Link[1]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care & Use Manual.[1] (High pH stability data for hybrid columns). Link[1]

  • PubChem. (2023).[1] Compound Summary: 4-(2-Hydroxyethylamino)-pyridine.[1] National Library of Medicine.[1][9] Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53429-12-2 | Synonyms: 2-(Pyridin-4-ylamino)ethanol; HC Yellow No. 4 Target Audience: Laboratory Managers, EHS Officers, and Research Scientists[1][2]

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. 4-(2-Hydroxyethylamino)-pyridine is an organic amine derivative with potential aquatic toxicity and mutagenic properties.[1][2] It requires segregation from acids and oxidizers and must be destroyed via high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.[1][2]

Parameter Critical Directive
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity, Potential Mutagen.[1][2]
Waste Stream Organic Base (Non-Halogenated preferred, unless mixed).[1][2]
Segregation STRICTLY SEPARATE from strong acids (Nitric, Sulfuric) and Oxidizers.[1][2]
Disposal Method Commercial Incineration (Lab Pack).[1][2]

Chemical Profile & Hazard Assessment

Understanding the chemical structure is the prerequisite for safe disposal.[1][2] This compound features a pyridine ring substituted with a secondary amine and an alcohol group.[1][2]

  • Physical State: Solid (typically a yellow to brown powder).[1][2]

  • Chemical Nature: Weak organic base.[1][2]

  • Key Risks:

    • Exothermic Reaction: Reacts vigorously with strong acids.[1][2]

    • Combustion Products: Burning releases Carbon oxides (COx) and Nitrogen oxides (NOx), necessitating scrubbers during incineration.[1][2]

    • Environmental: Harmful to aquatic life; strictly prohibited from sanitary sewer systems.[1][2]

Pre-Disposal Segregation & Packaging

Proper segregation at the bench prevents dangerous cross-reactions in waste drums.[1][2]

A. Segregation Logic

The pyridine ring acts as a proton acceptor.[1][2] If mixed with acid waste streams, it will generate heat.[1][2] If mixed with oxidizers (e.g., Peroxides, Permanganates), it poses a fire/explosion risk.[2]

  • Compatible Streams: Organic Bases, Non-Halogenated Solvents (Ethanol, Methanol), Halogenated Solvents (DCM - only if necessary for dissolution).[1][2]

  • Incompatible Streams: Aqueous Acids, Oxidizing Agents, Pyrophorics.[1][2]

B. Containerization[1][2][3][4]
  • Solid Waste: Collect pure powder, contaminated gloves, and weigh boats in a clear, wide-mouth high-density polyethylene (HDPE) jar or double-bagged in heavy-duty polyethylene bags.[1][2]

  • Liquid Waste (Solutions): Use amber glass or HDPE carboys.[1][2] Ensure the cap is vented if there is any risk of ongoing reaction (though unlikely if segregated properly).[1][2]

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.[1][2]

Protocol A: Solid Waste (Pure Substance or Spill Debris)
  • Dampening (Spills): If cleaning a spill, dampen the powder slightly with acetone or water to prevent airborne dust generation before scooping.[1][2]

  • Collection: Transfer material into a screw-top HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(2-Hydroxyethylamino)-pyridine, solid."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Store in the "Organic Base" or "General Organic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the solution is not acidic. If acidic, neutralize slowly before adding to the organic waste container to prevent drum pressurization.[1][2]

  • Solvent Determination:

    • If dissolved in Methanol/Ethanol/Acetone : Dispose in Non-Halogenated Organic waste.[1][2]

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic waste.[1][2]

  • Documentation: Log the estimated concentration of the pyridine derivative on the waste tag.[1][2]

Visual Decision Tree: Waste Stream Selection

The following diagram illustrates the decision logic for disposing of 4-(2-Hydroxyethylamino)-pyridine.

DisposalWorkflow Start Waste Generation: 4-(2-Hydroxyethylamino)-pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (or Spill Debris) StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidAction Double Bag or HDPE Jar. Label: 'Toxic Solid, Organic Base' SolidPath->SolidAction SolventCheck Primary Solvent? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, Water) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy (Segregate from Acid) Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy (Segregate from Acid) NonHalo->NonHaloAction

Caption: Operational logic for segregating 4-(2-Hydroxyethylamino)-pyridine based on physical state and solvent carrier.

Regulatory & Compliance Context (RCRA)

While 4-(2-Hydroxyethylamino)-pyridine (CAS 53429-12-2) is not explicitly listed on the EPA's "P" or "U" lists (unlike unsubstituted Pyridine, which is U196), it must be managed as hazardous waste due to its toxicity profile and chemical class.[1][2]

  • RCRA Classification: Non-Listed Hazardous Waste (unless mixed with listed solvents).[1][2]

  • Waste Code Assignment:

    • If pure: Often coded as Non-RCRA Regulated (depending on state) or assigned a generic state code for toxic organics.[1][2]

    • If mixed with flammable solvents: D001 (Ignitable).[1][2]

    • If mixed with halogenated solvents: F002 (Spent Halogenated Solvents).[1][2]

  • Best Practice: Treat as D038-like (Pyridine) for safety protocols, even if technically exempt from the specific code.[1][2]

Emergency Spill Procedures

Spill Kit Requirements: Nitrile gloves, safety goggles, absorbent pads, acetone (for final wipe), hazardous waste bags.[2]

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves and a lab coat.[1][2] If powder is fine/dusty, use a N95 or P100 respirator.[1][2]

  • Containment: Cover liquid spills with absorbent pads.[1][2] For solids, dampen with a small amount of acetone or water to suppress dust.[1][2]

  • Cleanup: Scoop material into a waste container. Wipe the surface with acetone.[1][2][3][4]

  • Disposal: Place all cleanup materials (pads, gloves) into the solid hazardous waste bin.

References

  • PubChem. 4-(2-Hydroxyethylamino)-pyridine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Hydroxyethylamino)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat this compound with high vigilance. While often classified as an Irritant (Warning) , 4-(2-Hydroxyethylamino)-pyridine belongs to the aminopyridine class. In drug development, we treat all aminopyridines as potential potassium channel blockers until proven otherwise. This means systemic absorption (dermal or inhalation) carries a higher risk profile than standard organic intermediates.

Immediate Hazard Profile (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

  • H302/H312: Harmful if swallowed or in contact with skin (Source dependent; assume toxicity).[5]

Part 2: The "Why" – Hazard Mechanism & Causality

To ensure safety compliance is not just a "box-checking" exercise, researchers must understand the chemical behavior driving these protocols.

  • The Pyridine Ring & Permeation: Pyridine derivatives possess high lipid solubility. This allows them to penetrate the stratum corneum (outer skin layer) rapidly. Once absorbed, the pyridine moiety can undergo N-oxidation or methylation, potentially stressing hepatic enzymes.

  • The Amine Functionality: The secondary amine at the 4-position increases basicity and reactivity. Upon contact with mucous membranes (eyes/lungs), it reacts with moisture to form a caustic alkaline environment, leading to the "Serious Eye Irritation" (H319) classification.

  • Neurotoxic Potential: Structural analogs (like 4-Aminopyridine) are potent neurotoxins. While the hydroxyethyl tail reduces volatility and lipophilicity compared to the parent amine, you must assume biological activity remains.

Part 3: PPE Selection Matrix

Standard nitrile gloves are often insufficient for pyridine derivatives in solution. Use this self-validating selection matrix.

PPE Decision Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Solid) Double Nitrile Layer 1: 4-5 mil NitrileLayer 2: 4-5 mil Nitrile (Colored)Solids have low permeation momentum. The outer glove protects against dust; the inner glove acts as a visual breach indicator.
Hand (Solution) Laminate / Barrier Silver Shield / 4H® (Required if dissolved in organic solvents)Pyridines permeate nitrile in <5 minutes. Laminate films provide >4 hours breakthrough time against the pyridine/solvent matrix.
Eye / Face Chemical Goggles Indirect Vented or Non-VentedSafety glasses are unsafe . The fine powder nature of this compound allows dust to bypass side-shields, reacting with eye moisture to cause corneal burns.
Respiratory Engineering Control Certified Fume Hood (Face velocity: 80-100 fpm)Inhalation is the fastest route to systemic toxicity. If hood work is impossible, a full-face respirator with OV/P100 cartridges is mandatory.
Body Lab Coat + Apron Poly-cotton coat + Tyvek sleeves/apronPrevents dust accumulation on fabric cuffs, which can transfer to wrists later (a common secondary exposure route).

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Check
  • Static Control: This solid is often electrostatic. Place an ionizing bar or anti-static gun near the balance. Why? Static repulsion causes particles to "jump" off the spatula, increasing inhalation risk.

  • Solvent Check: If dissolving, confirm your glove choice matches the solvent , not just the solute. (e.g., If using DCM, Nitrile is useless; use PVA or Laminate).

Phase 2: Handling & Weighing
  • Don PPE: Put on inner nitrile gloves (blue), then lab coat, then outer nitrile gloves (purple/white). Tape the outer glove over the lab coat cuff.

  • Transfer: Open the container only inside the fume hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat rim; this launches fine particulates. Roll the spatula handle to dispense.

  • Decontamination: Wipe the exterior of the stock bottle with a dry ChemWipe before removing it from the hood.

Phase 3: Dissolution (The Critical Moment)

Pyridine derivatives can be exothermic upon protonation.

  • Add the solid to the solvent, never the reverse.

  • If using an acid to form a salt, cool the receiving flask in an ice bath (0°C) to mitigate vapor generation from exotherms.

Part 5: Emergency Response & Spill Logic

Spill Response Diagram

The following logic flow dictates your response based on the state of matter.

SpillResponse Figure 1: Logic flow for 4-(2-Hydroxyethylamino)-pyridine spill management. Start Spill Detected StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Liquid StateCheck->Liquid Liquid ActionSolid 1. Dampen ChemWipe (Inert Solvent) 2. Gently Cover (Do not sweep) 3. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Evacuate Area (if >100mL) 2. Apply Absorbent Pads 3. Do NOT use Paper Towels Liquid->ActionLiquid Disposal Double Bag -> Hazardous Waste (Tag: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Specific Spill Notes
  • Solid Spills: Do not dry sweep. This creates an aerosol cloud. Cover with a solvent-dampened pad (using a high-flashpoint solvent like heptane or water if compatible) to trap dust, then scoop.

  • Liquid Spills: Do not use standard paper towels if the solvent is flammable or if the concentration is high; the high surface area can increase evaporation rates. Use vermiculite or polypropylene pads.

Part 6: Disposal & Deactivation

Never flush pyridine derivatives down the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" streams.

    • Incompatibility Alert: Do not mix with strong oxidizers (Peroxides, Nitric Acid) in the waste drum. Pyridine rings are stable, but the hydroxyethyl tail is oxidizable, creating fire risks.

  • Container Rinse: Triple rinse the empty stock bottle with Methanol or Acetone. Add rinsate to the liquid waste stream. Deface the label before discarding the glass.

References

  • PubChem. (n.d.). 4-(2-Hydroxyethylamino)pyridine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.